molecular formula C7H8OS B100605 3-Methoxybenzenethiol CAS No. 15570-12-4

3-Methoxybenzenethiol

Cat. No.: B100605
CAS No.: 15570-12-4
M. Wt: 140.2 g/mol
InChI Key: QMVAZEHZOPDGHA-UHFFFAOYSA-N
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Description

3-Methoxybenzenethiol is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVAZEHZOPDGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074652
Record name Benzenethiol, 3-methoxy-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15570-12-4
Record name 3-Methoxybenzenethiol
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Record name 3-Methoxybenzenethiol
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Record name Benzenethiol, 3-methoxy-
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Record name 3-methoxybenzenethiol
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Record name 3-METHOXYBENZENETHIOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methoxybenzenethiol chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15570-12-4), a key reagent in organic synthesis with applications in the pharmaceutical and fragrance industries.[1] This document details its chemical structure, physicochemical properties, spectroscopic data, experimental protocols for its synthesis and handling, and relevant safety information. The information is presented to support its use in research and development environments.

Chemical Structure and Properties

This compound, also known as m-methoxythiophenol or 3-mercaptoanisole, is an aromatic thiol compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a thiol group (-SH) at the meta position.[1]

Chemical Formula and Structure

The chemical formula for this compound is C₇H₈OS.[1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] It is soluble in organic solvents like methanol, benzene, and toluene, but not miscible with water.[3]

PropertyValueReference(s)
Molecular Formula C₇H₈OS[1][2]
Molecular Weight 140.20 g/mol [2]
CAS Number 15570-12-4[1]
Appearance Clear colorless to light yellow liquid[1]
Density 1.13 g/mL at 25 °C[3]
Boiling Point 223-226 °C (lit.)[3]
74.5 °C at 2.0 Torr[4]
Refractive Index (n²⁰/D) 1.587 (lit.)[3]
pKa 6.36 ± 0.10 (Predicted)[1]
Flash Point 96 °C (205 °F)[5][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataKey Features and PeaksReference(s)
¹H NMR (in CDCl₃)Aromatic Protons (Ar-H): δ 6.6-7.2 ppm (multiplet, 4H). Methoxy Protons (-OCH₃): δ ~3.76 ppm (singlet, 3H). Thiol Proton (-SH): δ ~3.45 ppm (singlet, 1H).[1]
¹³C NMR Aromatic Carbons: Peaks typically appear between δ 100-160 ppm. Methoxy Carbon (-OCH₃): A peak is observed around δ 55 ppm.[5]
Infrared (IR) Key absorptions include S-H stretching (around 2550 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹). The technique is often performed on a neat (liquid) sample.[2][3]
Mass Spectrometry (MS) The molecular ion peak (M⁺) is observed at m/z = 140. A significant fragment is often seen at m/z = 125, corresponding to the loss of a methyl group (-CH₃).[2][3]

Experimental Protocols

Synthesis Protocol via Copper-Catalyzed Thiolation

This protocol describes a general method for the synthesis of aryl thiols from aryl iodides, which can be applied to produce this compound from 3-iodoanisole (B135260).[7] This method is noted for being a form of green chemistry.[7]

Materials:

Procedure:

  • To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).[7]

  • Add 2 mL of DMSO to the test tube.[7]

  • Flush the test tube with an inert gas, such as argon.[7]

  • Add 1,2-ethanedithiol (8.4 μL, 0.1 mmol) to the reaction mixture.[7]

  • Stir the mixture in an oil bath preheated to 100 °C for 20 hours.[7]

  • After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.[7]

  • Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.[7]

  • Separate the organic layer. Wash it sequentially with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to yield the crude product.[7]

  • Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system to obtain pure this compound.[7]

Safe Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use only in a chemical fume hood.[5] If inhalation risk is high, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[5]

Handling Procedures:

  • Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) as it is air-sensitive.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Avoid inhalation of vapor or mist.[5]

  • Keep the container tightly closed when not in use.[5]

  • Facilities must be equipped with an eyewash station and a safety shower.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

  • Store in a tightly sealed container under an inert atmosphere to prevent degradation.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A 3-Iodoanisole E Combine in DMSO, Flush with Argon A->E B Na₂S·9H₂O B->E C Copper Powder (cat.) C->E D 1,2-Ethanedithiol (cat.) D->E F Stir at 100°C for 20 hours E->F G Cool to RT, Aqueous Workup (HCl/EtOAc) F->G H Wash with Water & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Column Chromatography (EtOAc/Hexane) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic chemistry.[1]

  • Organic Synthesis: It is used as a reagent to introduce the 3-methoxyphenylthio moiety into various molecular scaffolds. Its thiol group is highly reactive and can participate in nucleophilic substitution and oxidation reactions.[1]

  • Pharmaceuticals: The structural motif is found in various biologically active compounds, making it a valuable intermediate in drug discovery and development.

  • Other Industries: It also finds use in the manufacturing of dyes and as a fragrance ingredient in the perfumery industry.[1]

Safety and Hazard Information

This compound is a hazardous substance and must be handled with care.

  • Hazard Statements: The compound is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled.[2] It causes skin and serious eye irritation.[2]

  • First Aid Measures:

    • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

  • In all cases of exposure, seek immediate medical attention.[1][5]

References

3-Methoxybenzenethiol molecular weight and mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Methoxybenzenethiol: Molecular Weight and Mass

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular weight and mass of this compound, a compound of interest in various synthetic and pharmaceutical applications.

Quantitative Data Summary

The molecular weight and mass of this compound have been determined through computational methods and are presented below. These values are critical for stoichiometric calculations, analytical method development, and mass spectrometry analysis.

ParameterValueSource
Molecular Weight 140.20 g/mol PubChem[1], ChemScene[2], Simson Pharma[3]
140.2 g/mol ChemBK[4]
140.21 g/mol Stenutz[5]
Monoisotopic Mass 140.02958605 DaPubChem[1], Guidechem[6]
Exact Mass 140.02958605 DaPubChem[1]

Conceptual Relationship: Molecular Weight vs. Mass

The terms molecular weight and monoisotopic mass are often used in chemical literature, and it is crucial to understand their distinction, particularly in the context of mass spectrometry. The following diagram illustrates the relationship between these concepts.

Figure 1. Relationship between Molecular Weight and Mass A Isotopes (e.g., ¹²C, ¹³C, ³²S, ³⁴S) B Monoisotopic Mass (Mass of the most abundant isotopes, e.g., C₇H₈OS with ¹²C, ¹H, ¹⁶O, ³²S) A->B contributes to C Molecular Weight (Weighted average of all isotopic masses) A->C contributes to D Mass Spectrometry B->D directly measured by high-resolution MS C->D observed as isotopic pattern in MS

Caption: Relationship between isotopes, monoisotopic mass, and molecular weight.

Experimental Protocol: Determination of Molecular Mass by Mass Spectrometry

The precise molecular mass of this compound can be experimentally verified using high-resolution mass spectrometry. A general workflow for this determination is outlined below.

Objective: To determine the accurate monoisotopic mass of this compound.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR)

  • Liquid Chromatograph (for sample introduction, optional)

  • Syringe Pump

Materials:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Calibrant solution

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent to a final concentration of approximately 1 µg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibrant solution to ensure high mass accuracy.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in negative ion mode to deprotonate the thiol group.

  • Mass Analysis: The ionized molecules are transferred to the mass analyzer, and the mass-to-charge ratio (m/z) is measured with high resolution and accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound. The measured monoisotopic mass is then calculated from the observed m/z value.

The following diagram illustrates the experimental workflow.

Figure 2. Experimental Workflow for Mass Determination A Sample Preparation (Dilute this compound) C Sample Introduction (LC or Direct Infusion) A->C B Instrument Calibration E Mass Analysis (High-Resolution MS) B->E D Ionization (e.g., ESI) C->D D->E F Data Analysis (Determine Monoisotopic Mass) E->F

Caption: A typical workflow for the experimental determination of molecular mass.

References

Synonyms for 3-Methoxybenzenethiol (e.g., 3-Mercaptoanisole, 3-Methoxythiophenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxybenzenethiol, a versatile chemical compound known by several synonyms, including 3-Mercaptoanisole and 3-Methoxythiophenol. This document consolidates essential information on its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in pharmaceutical development.

Chemical Identity and Synonyms

This compound is an aromatic thiol compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a thiol group (-SH) at positions 1 and 3, respectively.[1] This seemingly simple structure offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

The compound is recognized by several synonyms across different chemical databases and suppliers. A comprehensive list of these synonyms is provided in the table below.

Primary Name Synonyms
This compound3-Mercaptoanisole, 3-Methoxythiophenol, m-Methoxybenzenethiol, m-Methoxythiophenol, Benzenethiol, 3-methoxy-, meta-Methoxybenzenethiol, 3-METHOXYBENZENTHIOL, 3-Methoxy-benzenethiol, 3-methoxybenzene-1-thiol, Methoxybenzenethiol, meta-thioguaiacol, 3-Mercaptoanisol, 2-Thioanisole, 3-METHOXYPHENYLMERCAPTAN

Sources:[2][3][4][5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong and unpleasant odor.[1] It is generally soluble in organic solvents such as methanol, benzene, hexane, toluene, and dichloromethane, but not miscible or is difficult to mix with water.[4][5] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property Value Reference
CAS Number 15570-12-4[2]
Molecular Formula C₇H₈OS[2]
Molecular Weight 140.20 g/mol [2][3]
Boiling Point 223-226 °C (lit.)[4][6]
Density 1.13 g/mL at 25 °C (lit.)[4][6]
Refractive Index (n20/D) 1.587 (lit.)[4][6]
Flash Point 96 °C (204.8 °F) - closed cup
Storage Temperature 2-8°C[4]
Purity >98.0% (GC)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the preparation of a key pharmaceutical intermediate.

Synthesis of this compound from Aryl Iodides

A general method for the synthesis of aryl thiols from aryl iodides can be adapted for the preparation of this compound.[8] This procedure involves a copper-catalyzed reaction with sodium sulfide.

Experimental Workflow:

G Synthesis of this compound reagents Aryl Iodide (1 mmol) Copper Powder (0.1 mmol) Na2S·9H2O (3 mmol) DMSO (2 mL) reaction_setup Add reagents to a test tube with a magnetic bar. Flush with argon. reagents->reaction_setup addition Add 1,2-ethanedithiol (B43112) (0.1 mmol). reaction_setup->addition reaction Stir the mixture in an oil bath at 100 °C for 20 h. addition->reaction workup Cool to ambient temperature. Partition between aq. HCl (5%) and EtOAc. reaction->workup extraction Separate the organic layer. Wash with water and brine. workup->extraction purification Dry and concentrate under vacuum. Purify by column chromatography (ethyl acetate/n-hexane). extraction->purification product Desired Aryl Thiol (this compound) purification->product G Synthesis of Raloxifene Intermediate reactant1 This compound reaction_conditions Base reactant1->reaction_conditions reactant2 4-Methoxy Phenacyl Bromide reactant2->reaction_conditions product 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone reaction_conditions->product

References

In-Depth Technical Guide to 3-Methoxybenzenethiol (CAS 15570-12-4): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzenethiol, also known as m-methoxythiophenol, is an organosulfur compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a methoxy (B1213986) group and a thiol group on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and notable applications of this compound, with a focus on its emerging role in the development of novel therapeutic agents. The strategic incorporation of the 3-methoxyphenylthio moiety has been explored in the design of compounds with potential antiproliferative and antibacterial activities.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and application in a laboratory setting.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.[1][2][3][4][5]

PropertyValue
CAS Number 15570-12-4
Molecular Formula C₇H₈OS
Molecular Weight 140.20 g/mol [1][2][3][4]
IUPAC Name This compound[4][5]
Synonyms m-Methoxybenzenethiol, m-Methoxythiophenol, 3-Mercaptoanisole[1][6]
Appearance Colorless to light yellow liquid[6]
Odor Stench[2][7]
Boiling Point 223-226 °C (lit.)[2][3]
Density 1.13 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.587 (lit.)[2][3]
Flash Point 96 °C (204.8 °F) - closed cup[3][7]
Solubility Insoluble in water; soluble in methanol, benzene, hexane, toluene, and dichloromethane.[2][6]
pKa 6.36 ± 0.10 (Predicted)[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][8]

Hazard Statements: [3][9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat, sparks, and flame.[2][7] It is incompatible with strong bases and oxidizing agents.[8][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reduction of a corresponding sulfonyl chloride or the reaction of an aryl halide with a sulfur source.

General Synthesis of Aryl Thiols from Aryl Iodides

A general and efficient method for the synthesis of aryl thiols, including this compound, from aryl iodides has been reported.[4] This copper-catalyzed reaction offers a green chemistry approach.

Experimental Protocol:

  • Reaction Setup: To a test tube equipped with a magnetic stir bar, add the aryl iodide (e.g., 3-iodoanisole, 1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 720.54 mg, 3 mmol).

  • Solvent Addition: Add 2 mL of dimethyl sulfoxide (B87167) (DMSO) to the test tube.

  • Inert Atmosphere: Flush the test tube with an inert gas, such as argon.

  • Reagent Addition: Add 1,2-ethanedithiol (B43112) (8.4 μL, 0.1 mmol) to the reaction mixture.

  • Heating: Stir the mixture in a preheated oil bath at 100 °C for 20 hours.

  • Work-up: After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate (B1210297) (EtOAc).

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent to yield the desired aryl thiol.[4]

Synthesis_Workflow A Aryl Iodide (3-Iodoanisole) D Reaction Mixture A->D Reactants B Na2S·9H2O, Cu powder, 1,2-ethanedithiol B->D Reagents C DMSO, 100 °C, 20 h C->D Conditions E Aqueous Work-up (HCl, EtOAc) D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H Antiproliferative_Pathway cluster_drug Drug Action cluster_cell Cancer Cell Drug_Derivative This compound Derivative Tubulin Tubulin Drug_Derivative->Tubulin Inhibition of polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A This compound B Chemical Reactions A->B C Novel Derivative B->C D In vitro Assay (e.g., MTT, MIC) C->D E Data Analysis D->E F Biological Activity (e.g., IC50, MIC) E->F

References

An In-depth Technical Guide to the pKa and Acidity of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-Methoxybenzenethiol. It is designed to be a valuable resource for professionals in research and drug development, offering detailed information on the physicochemical properties, experimental determination of acidity, and the underlying chemical principles governing its behavior.

Core Concepts: Acidity and pKa of this compound

This compound, also known as m-methoxythiophenol, is an aromatic thiol whose acidity is primarily determined by the dissociation of the proton from the sulfhydryl (-SH) group. The equilibrium for this dissociation in a solvent (H₂O) can be represented as follows:

CH₃OC₆H₄SH + H₂O ⇌ CH₃OC₆H₄S⁻ + H₃O⁺

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is the equilibrium constant for this dissociation reaction. The pKa, which is the negative logarithm of the Ka, is more commonly used to express acidity on a logarithmic scale. A lower pKa value indicates a stronger acid.

The acidity of this compound is influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) substituent on the benzene (B151609) ring. In the meta position, the methoxy group primarily exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This inductive withdrawal stabilizes the resulting thiolate anion (CH₃OC₆H₄S⁻) by delocalizing the negative charge, thereby increasing the acidity of the thiol compared to the unsubstituted benzenethiol.

Quantitative Data on the Acidity of this compound

The following table summarizes the available quantitative data for the pKa of this compound and related compounds for comparative analysis.

CompoundpKa ValueMeasurement ConditionsReference
This compound 6.07 - 6.99 (experimental range for meta-substituted benzenethiols)20% water-ethanol, 20°C[Chuchani and Frohlich, 1971][1][2]
This compound 6.36 ± 0.10 (Predicted)Computational Prediction[ChemicalBook]
Benzenethiol 6.62Water[Wikipedia]

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of an aromatic thiol like this compound can be accurately determined using spectrophotometric titration. This method relies on the difference in the ultraviolet-visible (UV-Vis) absorption spectra of the protonated (thiol) and deprotonated (thiolate) forms of the molecule.

Principle

The thiol and its conjugate base, the thiolate anion, exhibit different molar absorptivities at specific wavelengths. By measuring the absorbance of a solution of this compound at various pH values, the ratio of the concentrations of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation:

pKa = pH + log₁₀([Thiol]/[Thiolate])

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M)

  • Buffer solutions covering a pH range from approximately 5 to 8 (e.g., phosphate (B84403) or acetate (B1210297) buffers)

  • Deionized water

  • Ethanol (B145695) (for preparing stock solutions if necessary)

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and cuvettes

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent. Due to the limited water solubility of some thiols, a co-solvent like ethanol may be used, and the final concentration of the organic solvent should be kept low and constant across all measurements.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the fully protonated form of this compound by dissolving it in a highly acidic solution (e.g., pH 1).

    • Record the UV-Vis spectrum of the fully deprotonated form (thiolate) by dissolving it in a highly basic solution (e.g., pH 11).

    • Identify the wavelength(s) (λmax) where the difference in absorbance between the two forms is maximal.

  • Spectrophotometric Titration:

    • Prepare a series of solutions with a constant total concentration of this compound but varying pH values, spanning the expected pKa. This is achieved by adding precise volumes of the stock solution to a series of buffer solutions of known pH.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Measure the pH of each solution accurately using a calibrated pH meter.

  • Data Analysis:

    • Calculate the ratio of the deprotonated to protonated forms ([Thiolate]/[Thiol]) for each pH value using the measured absorbances and the absorbances of the fully protonated (A_acid) and fully deprotonated (A_base) forms: [Thiolate]/[Thiol] = (A - A_acid) / (A_base - A) where A is the absorbance at a given pH.

    • Plot pH (y-axis) versus log₁₀([Thiolate]/[Thiol]) (x-axis).

    • The pKa is the pH at which the concentration of the thiol and thiolate are equal, which corresponds to the y-intercept of the plot where log₁₀([Thiolate]/[Thiol]) = 0.

Visualizations

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the electronic effects of the methoxy group at the meta position on the acidity of the thiol group.

G Electronic Effects on the Acidity of this compound cluster_molecule This compound cluster_effects Electronic Effects of Methoxy Group (meta) cluster_consequence Consequence for Acidity Molecule This compound Inductive -I Effect (Inductive Withdrawal) Molecule->Inductive exerts Resonance +M Effect (Resonance Donation) (Negligible at meta position for acidity) Molecule->Resonance Anion_Stability Increased Stability of Thiolate Anion Inductive->Anion_Stability leads to Acidity Increased Acidity (Lower pKa) Anion_Stability->Acidity results in

Caption: Electronic effects influencing the acidity of this compound.

Experimental Workflow for Spectrophotometric pKa Determination

The diagram below outlines the key steps in the experimental determination of the pKa of this compound using spectrophotometry.

G Workflow for Spectrophotometric pKa Determination Start Start Prep_Stock Prepare Stock Solution of This compound Start->Prep_Stock Determine_Lambda Determine λmax of Protonated and Deprotonated Forms Prep_Stock->Determine_Lambda Prep_Samples Prepare Sample Solutions at Various pH Values Determine_Lambda->Prep_Samples Measure_Abs Measure Absorbance at λmax Prep_Samples->Measure_Abs Measure_pH Measure pH of Each Sample Prep_Samples->Measure_pH Data_Analysis Data Analysis: Calculate [Thiolate]/[Thiol] and Plot vs. pH Measure_Abs->Data_Analysis Measure_pH->Data_Analysis Determine_pKa Determine pKa from Plot Data_Analysis->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for pKa determination via spectrophotometry.

References

An In-depth Technical Guide to the Solubility Profile of 3-Methoxybenzenethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxybenzenethiol (CAS No. 15570-12-4), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and outlines the logical workflow for such experiments.

Solubility Profile of this compound

This compound is a clear, colorless to light yellow liquid. Its solubility is dictated by its molecular structure, which includes a polar thiol group (-SH) and a methoxy (B1213986) group (-OCH3) attached to a nonpolar benzene (B151609) ring. This amphiphilic nature influences its miscibility with a range of organic solvents.

Based on available data, the solubility of this compound in various organic solvents is qualitatively described as follows.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameSolubility Description
Polar Protic MethanolSoluble[1][2][3]
Aromatic BenzeneSoluble[1][2][3]
TolueneSoluble[1][2][3]
Aliphatic HexaneSoluble[1][2][3]
Halogenated DichloromethaneSoluble[1][2][3]
Aqueous WaterNot miscible or difficult to mix[1][2][3]

Experimental Protocol for Determination of Solubility

The following is a generalized, detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials for sample analysis

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that saturation is achieved. b. Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

  • Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute. b. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets or solid impurities.

  • Analysis: a. Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations. b. Analyze the calibration standards and the filtered saturated sample using a pre-validated analytical method (e.g., GC or HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated sample by interpolating its analytical response from the calibration curve.

  • Data Reporting: a. Express the solubility as a concentration, typically in g/100 mL, mg/mL, or mol/L. b. Report the temperature at which the solubility was determined. c. The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_reporting Reporting prep1 Add excess this compound to a known volume of solvent prep2 Seal container and place in thermostatically controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sampling1 Cease agitation and allow undissolved solute to settle prep3->sampling1 Equilibration Complete sampling2 Withdraw supernatant using a syringe sampling1->sampling2 sampling3 Filter the sample through a 0.45 µm syringe filter sampling2->sampling3 analysis2 Analyze standards and sample by GC or HPLC sampling3->analysis2 Filtered Sample analysis1 Prepare calibration standards of known concentrations analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 reporting1 Express solubility in g/100mL or mol/L at a specified temperature analysis3->reporting1 Quantitative Result

References

3-Methoxybenzenethiol: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling and melting points of 3-Methoxybenzenethiol (CAS No. 15570-12-4), a compound of interest in various chemical and pharmaceutical research fields. This document collates available data, presents detailed experimental protocols for property determination, and offers visual representations of these methodologies.

Physicochemical Data Summary

This compound, also known as m-methoxythiophenol or 3-mercaptoanisole, is a substituted aromatic thiol. The quantitative data regarding its key physical properties are summarized below. A notable discrepancy exists in the reported melting point, with most sources indicating it is a liquid at ambient temperatures. The high decomposition temperature reported by one source is likely anomalous or refers to a different thermal event.

PropertyValueConditionsSource(s)
Boiling Point 223-226 °Cat 760 mmHg (atmospheric pressure)[1]
114 °Cat 20 mmHg
99 °Cat 8 mmHg
80 °Cat 40 mmHg
74.5 °Cat 2.0 Torr[2]
Melting Point Not typically reported; it is a liquid at room temperature.Ambient[3][4][5]
264.4-268.3 °C(decomposes) - Note: This value is inconsistent with other sources.[2]
Density 1.13 g/mLat 25 °C[1]
Refractive Index 1.585-1.589at 20 °C[4]

Experimental Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

Given that this compound is a liquid at room temperature, this protocol would be applicable if the compound were to be solidified at sub-ambient temperatures or for solid derivatives.

Objective: To determine the temperature range over which a solid sample melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if starting with larger crystals)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm for an accurate measurement.[6]

  • Measurement: a. Insert the capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. c. For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point. d. Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). f. Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[7][8]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample like this compound.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., a Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Sample Preparation: Add about 0.5 mL of this compound to the small test tube.

  • Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

  • Immersion: Suspend the thermometer and the attached test tube in the Thiele tube, making sure the sample is immersed in the oil.[9]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heat distribution through convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Measurement: Turn off the heat source. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Sample into Capillary Grind->Load Pack Pack Sample to 2-3mm Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Rapidly (Estimate) Insert->Heat Cool Cool Down Heat->Cool HeatSlow Heat Slowly (1-2°C/min) Cool->HeatSlow RecordStart Record T_start (First Liquid) HeatSlow->RecordStart RecordEnd Record T_end (All Liquid) RecordStart->RecordEnd

Caption: Workflow for Melting Point Determination.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement FillThiele Fill Thiele Tube with Oil AddSample Add Sample to Test Tube FillThiele->AddSample InvertCap Invert Capillary in Sample AddSample->InvertCap Assemble Attach Test Tube to Thermometer InvertCap->Assemble Immerse Immerse Assembly in Thiele Tube Assemble->Immerse HeatArm Gently Heat Thiele Tube Arm Immerse->HeatArm ObserveBubbles Observe Steady Stream of Bubbles HeatArm->ObserveBubbles RemoveHeat Remove Heat Source ObserveBubbles->RemoveHeat ObserveEntry Observe Liquid Entering Capillary RemoveHeat->ObserveEntry RecordBP Record Temperature as Boiling Point ObserveEntry->RecordBP

Caption: Workflow for Boiling Point Determination.

References

Electron-donating effects of the methoxy group in 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy (B1213986) Group in 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the electronic effects of the methoxy group (-OCH3) when positioned meta to the thiol group (-SH) in this compound. It explores the dual nature of the methoxy group's electronic influence—its inductive and resonance effects—and the resulting impact on the molecule's acidity, reactivity, and spectroscopic characteristics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key analytical and synthetic procedures, and uses visualizations to clarify complex relationships, serving as a critical resource for professionals in chemical research and drug development.

Introduction to Electronic Effects in this compound

This compound, also known as m-methoxythiophenol, is an aromatic thiol whose chemical properties are significantly influenced by its substituent groups.[1] The interplay between the thiol and methoxy groups dictates its behavior in chemical reactions and its potential applications, including in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Understanding the electronic effects of the methoxy group is paramount to predicting and manipulating the molecule's reactivity.

The methoxy group is a classic example of a substituent with dual electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bonds.[3]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[3]

In this compound, the methoxy group is in the meta position relative to the thiol. At this position, the electron-donating resonance effect does not directly conjugate with the thiol group. Consequently, the electron-withdrawing inductive effect becomes the dominant influence on the thiol's properties.[3][4]

Impact on Physicochemical Properties

The dominance of the inductive effect at the meta position has measurable consequences on the acidity and reactivity of this compound.

Acidity (pKa)

The acidity of a thiol is determined by the stability of its conjugate base, the thiophenolate anion. The meta-methoxy group, through its electron-withdrawing inductive effect, helps to delocalize and stabilize the negative charge on the sulfur atom of the thiophenolate. This stabilization makes the thiol more acidic compared to unsubstituted benzenethiol (B1682325). This is quantitatively supported by Hammett constants, where the methoxy group has a positive σ_meta value, indicating its electron-withdrawing nature at that position, which in turn favors the ionization of the acidic proton.[3][5] The predicted pKa for this compound is approximately 6.36, which is lower (more acidic) than that of benzenethiol (pKa ≈ 6.6).[1]

Nucleophilicity and Reactivity

The thiol group is a primary center for nucleophilic activity, readily reacting with a wide range of electrophiles.[2] Its reactivity can be enhanced by deprotonation to the more potent thiolate anion.[2] While the electron-withdrawing inductive effect of the meta-methoxy group slightly reduces the electron density on the sulfur atom, making the neutral thiol a slightly weaker nucleophile, its effect on increasing the acidity is often more significant in base-catalyzed reactions where the more nucleophilic thiolate is the active species.

Furthermore, the methoxy group acts as an ortho, para-director for electrophilic aromatic substitution on the benzene ring, though such reactions are less common than reactions at the thiol group.

Data Presentation

Quantitative data for this compound is summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15570-12-4[1][6]
Molecular Formula C₇H₈OS[6][7]
Molecular Weight 140.20 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 223-226 °C[8]
Density 1.13 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.587[8]
Predicted pKa 6.36 ± 0.10[1]

Table 2: Hammett Substituent Constants for the Methoxy Group

ConstantValueElectronic Effect IndicatedReference
σ_meta +0.12Electron-withdrawing (Inductive > Resonance)[3]
σ_para -0.27Electron-donating (Resonance > Inductive)[3][9]

Table 3: Spectroscopic Data for this compound

SpectrumPeak / Chemical Shift (δ)AssignmentReference
¹H NMR ~7.1-7.3 ppm (m)Aromatic Protons (C-H)[10]
~6.7-6.9 ppm (m)Aromatic Protons (C-H)[10]
~3.8 ppm (s)Methoxy Protons (-OCH₃)[10]
~3.4 ppm (s)Thiol Proton (-SH)[10]
¹³C NMR ~160 ppmC-OCH₃[11]
~130 ppmC-SH[11]
~120, 114, 113 ppmAromatic C-H[11]
~55 ppm-OCH₃[11]
FTIR (cm⁻¹) ~2550 cm⁻¹S-H stretch[6]
~2830, 2950 cm⁻¹C-H stretch (sp³)[6]
~3050 cm⁻¹C-H stretch (sp²)[6]
~1250, 1040 cm⁻¹C-O stretch (asymmetric, symmetric)[6]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Electronic effects of the methoxy group in the meta position.

synthesis_workflow start Start Materials: 3-Iodoanisole, Copper Powder, Na₂S·9H₂O, 1,2-Ethanedithiol (B43112), DMSO step1 Combine reactants in a test tube under Argon atmosphere. start->step1 step2 Stir mixture in an oil bath at 100 °C for 20 hours. step1->step2 step3 Cool the reaction mixture to room temperature. step2->step3 step4 Perform liquid-liquid extraction with aqueous HCl and Ethyl Acetate (B1210297). step3->step4 step5 Separate the organic layer, wash with water and brine. step4->step5 step6 Dry the organic layer and concentrate under vacuum. step5->step6 step7 Purify the crude product using column chromatography. step6->step7 end Final Product: This compound step7->end

Caption: Workflow for the synthesis of this compound.

pka_determination start Prepare 1 mM solution of this compound step1 Calibrate pH meter with standard buffers (pH 4, 7, 10). start->step1 step2 Acidify sample solution to pH ~2 with 0.1 M HCl. step1->step2 step3 Maintain constant ionic strength with 0.15 M KCl. step2->step3 step4 Titrate with 0.1 M NaOH, recording pH after each addition. step3->step4 step5 Continue titration until pH ~12. step4->step5 step6 Plot pH versus volume of NaOH added. step5->step6 step7 Determine the inflection point of the sigmoid curve. step6->step7 end pKa = pH at the inflection point step7->end

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound from 3-Iodoanisole

This protocol is adapted from a general procedure for the synthesis of aryl thiols.[12]

  • Materials: 3-Iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 720.54 mg, 3 mmol), 1,2-ethanedithiol (8.4 μL, 0.1 mmol), Dimethyl sulfoxide (B87167) (DMSO, 2 mL), 5% aq. HCl, Ethyl acetate (EtOAc), water, brine, Sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a test tube equipped with a magnetic stir bar, add 3-iodoanisole, copper powder, and Na₂S·9H₂O.

    • Add DMSO to the test tube.

    • Flush the test tube with argon to create an inert atmosphere.[12]

    • Add 1,2-ethanedithiol to the reaction mixture.

    • Place the test tube in a pre-heated oil bath and stir the mixture at 100 °C for 20 hours.[12]

    • After 20 hours, remove the mixture from the oil bath and allow it to cool to ambient temperature.

    • Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under vacuum using a rotary evaporator.

    • Purify the resulting crude product by column chromatography using an ethyl acetate/n-hexane eluent system to yield pure this compound.[12]

Determination of pKa by Potentiometric Titration

This is a general protocol for determining the acid dissociation constant of a weakly acidic compound.[13]

  • Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl, standard pH buffers (4, 7, 10).

  • Apparatus: Calibrated potentiometer (pH meter) with a suitable electrode, magnetic stirrer, burette.

  • Procedure:

    • Prepare a ~1 mM aqueous solution of this compound. Due to low water solubility, a co-solvent may be necessary, and the apparent pKa will be determined.

    • Calibrate the pH meter using the standard buffers.[13]

    • Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

    • Add 0.15 M KCl solution to maintain a constant ionic strength.[13]

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[13]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • Continue the titration until the pH reaches ~12.

    • Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal.

    • The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the curve.[14] This can be determined from the first derivative of the titration curve.

    • Perform at least three titrations to ensure reliability and calculate the average pKa.[13]

Spectroscopic Characterization (NMR)

This protocol outlines the general procedure for acquiring NMR spectra.

  • Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 or 400 MHz).[11][15]

  • Materials: this compound sample, deuterated solvent (e.g., Chloroform-d, CDCl₃), NMR tubes.

  • Procedure for ¹H and ¹³C NMR:

    • Dissolve a small amount of the purified this compound sample (5-10 mg) in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the spectra according to the instrument's standard operating procedures. For ¹H NMR, typical experiments involve 16-32 scans. For ¹³C NMR, more scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the frequency-domain NMR spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[11]

References

An In-depth Technical Guide to the Nucleophilicity of the Thiol Group in 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical principles governing the nucleophilic character of the thiol group in 3-methoxybenzenethiol. It includes quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate key concepts and workflows.

Introduction: The Thiol Group as a Versatile Nucleophile

This compound is an aromatic thiol whose utility in organic synthesis and medicinal chemistry is largely defined by the nucleophilic reactivity of its sulfhydryl (-SH) group. The sulfur atom, possessing lone pairs of electrons and high polarizability, acts as a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form.[1][2] This reactivity enables its participation in a wide array of chemical transformations, including nucleophilic substitution (Sₙ2), conjugate additions (Michael additions), and nucleophilic aromatic substitution (SₙAr) reactions.[1] Understanding the intrinsic nucleophilicity of this moiety, and how it is modulated by the electronic effects of the 3-methoxy substituent, is critical for its effective application in the synthesis of novel chemical entities.

Core Concepts: Acidity and the Thiolate Anion

The nucleophilic activity of a thiol is fundamentally linked to its acidity (pKₐ). The protonated thiol group is a relatively weak nucleophile.[3] Deprotonation by a base yields the conjugate base, the thiolate anion, which is a significantly more potent nucleophile due to its negative charge.[3][4] The concentration of this highly reactive thiolate species at a given pH is determined by the thiol's pKₐ value, as described by the Henderson-Hasselbalch equation.

For this compound, the pKₐ is a key parameter dictating its reactive potential in a given chemical environment. A lower pKₐ value signifies a more acidic thiol, which in turn means a higher proportion of the molecule will exist as the reactive thiolate anion at physiological or neutral pH.[4]

Electronic Influence of the 3-Methoxy Group

The substituent on the aromatic ring plays a crucial role in modulating the thiol's pKₐ and the thiolate's nucleophilicity. The 3-methoxy group (a meta-substituent) influences the electronic density of the thiol group through two primary effects:

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density from the ring. This effect tends to stabilize the thiolate anion, making the thiol more acidic (lowering the pKₐ).

  • Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance. However, for a meta-substituent, this resonance donation does not extend to the carbon atom bearing the thiol group. Therefore, the resonance effect is significantly weaker compared to an ortho or para substituent.

The interplay of these effects determines the overall electron density at the sulfur atom and the stability of the thiolate anion.

G substituent 3-Methoxy Group inductive Inductive Effect (-I) (Electron-Withdrawing) substituent->inductive resonance Resonance Effect (+R) (Weakly Donating at meta) substituent->resonance pka Lowers Thiol pKa (Increases Acidity) inductive->pka Dominant Effect thiolate Increases [Thiolate] at given pH pka->thiolate nucleophilicity Enhances Overall Nucleophilic Reactivity thiolate->nucleophilicity

Caption: Electronic effects of the 3-methoxy group on thiol nucleophilicity.

Quantitative Data and Analysis

Precise quantification of nucleophilicity allows for the prediction of reaction kinetics and outcomes. Key parameters include the thiol's pKₐ and the nucleophilicity parameter N derived from linear free-energy relationships like the Mayr-Patz equation.

Physicochemical Properties

The predicted pKₐ value for this compound provides a quantitative measure of its acidity.

ParameterValueSource
Predicted pKₐ 6.36 ± 0.10[5][6]
Molecular Formula C₇H₈OS[5][7]
Molecular Weight 140.20 g/mol [5][7]
Comparative Nucleophilicity of Substituted Thiophenolates
NucleophileSubstituentNs
4-Methylbenzenethiolate4-CH₃16.920.82
BenzenethiolateH16.140.86
4-Chlorobenzenethiolate4-Cl15.130.90
4-Nitrobenzenethiolate4-NO₂12.821.00

Data sourced from a study on reactions with quinone methides in DMSO at 20 °C.[8]

Based on the electron-withdrawing inductive effect of the 3-methoxy group, the nucleophilicity parameter N for 3-methoxybenzenethiolate (B8531926) is expected to be slightly lower than that of unsubstituted benzenethiolate.

Common Nucleophilic Reactions

The thiol group of this compound is a versatile nucleophile for forming carbon-sulfur bonds, a key transformation in drug development.

G start 3-Methoxybenzenethiolate (Ar-S⁻) sn2 Sₙ2 Reaction start->sn2 michael Michael Addition start->michael snar SₙAr Reaction start->snar electrophile1 Electrophile: Alkyl Halide (R-X) sn2->electrophile1 electrophile2 Electrophile: α,β-Unsaturated Carbonyl michael->electrophile2 electrophile3 Electrophile: Activated Aryl Halide snar->electrophile3 product1 Product: Thioether (Ar-S-R) electrophile1->product1 product2 Product: Conjugate Adduct electrophile2->product2 product3 Product: Diaryl Thioether electrophile3->product3

Caption: Key nucleophilic reaction pathways for 3-methoxybenzenethiolate.

Experimental Protocols

The following sections detail established methodologies for quantifying the acidity and nucleophilicity of thiols.

Protocol: Determination of Nucleophilicity Parameters via Mayr-Patz Kinetics

This method determines the nucleophile-specific parameters N and s by measuring the rates of reaction with a series of reference electrophiles (e.g., quinone methides) with known electrophilicity parameters E.[8]

G prep 1. Prepare Solutions - Thiophenolate Solution (in DMSO) - Reference Electrophile Solutions react 2. Kinetic Measurement - Mix solutions in stopped-flow photometer - Monitor absorbance change of electrophile at λ_max prep->react calc_k 3. Calculate Rate Constant - Determine pseudo-first-order rate constant (k_obs) - Calculate second-order rate constant (k) react->calc_k repeat 4. Repeat - Repeat for multiple reference electrophiles with known E values calc_k->repeat plot 5. Data Analysis - Plot log(k) vs. E repeat->plot derive 6. Derive Parameters - Fit data to log(k) = s(N+E) - Slope gives 's', intercept gives 'sN' plot->derive

Caption: Workflow for determining Mayr nucleophilicity parameters (N, s).

Methodology:

  • Solution Preparation: Prepare a stock solution of the thiophenolate in anhydrous DMSO. Prepare separate stock solutions of a series of reference electrophiles (e.g., quinone methides) in the same solvent.[8]

  • Kinetic Analysis: Perform kinetic experiments using a stopped-flow instrument at a constant temperature (e.g., 20 °C).[8]

  • Reaction Monitoring: Mix the thiophenolate solution (under pseudo-first-order conditions with excess thiol) with an electrophile solution. Monitor the reaction by following the disappearance of the electrophile's absorbance at its maximum wavelength (λ_max).[8]

  • Rate Constant Calculation: Fit the absorbance decay to a first-order rate equation to obtain the pseudo-first-order rate constant, kobs. The second-order rate constant, k, is calculated from kobs and the concentration of the thiophenolate.

  • Data Correlation: Repeat the process for several electrophiles with well-characterized E parameters. Plot log k versus the electrophilicity parameter E.

  • Parameter Derivation: A linear correlation should be observed. The slope of this line yields the nucleophile-specific sensitivity parameter s, and the nucleophilicity parameter N can be derived from the intercept.[8]

Protocol: Determination of Thiol pKₐ and Nucleophilicity with a Fluorescent Probe

This method uses the differential reactivity of the thiol (RSH) and thiolate (RS⁻) with the fluorescent reagent monobromobimane (B13751) (mBBr) to determine both pKₐ and nucleophilicity. The reaction of mBBr with the thiolate is significantly faster and results in a fluorescent product.[9]

Methodology:

  • pH-Dependent Rate Measurement: Prepare a series of buffers across a wide pH range.

  • Reaction Initiation: For each pH, initiate the reaction by adding a small volume of a stock solution of mBBr in an organic solvent to a buffered solution containing a known concentration of the thiol.

  • Fluorescence Monitoring: Immediately measure the initial rate of the increase in fluorescence intensity at the emission maximum of the thiol-bimane adduct.[9]

  • pKₐ Determination: Plot the initial reaction rates or the apparent second-order rate constants as a function of pH. Fit the resulting sigmoidal curve to an appropriate pH function that describes the ionization equilibrium. The inflection point of the curve corresponds to the pKₐ of the thiol.[9]

  • Nucleophilicity Measurement: The nucleophilicity of the thiolate is determined from the pH-independent second-order rate constant for its reaction with mBBr, which corresponds to the maximum rate observed at high pH where the thiol is fully deprotonated.[9]

Conclusion

The nucleophilicity of the thiol group in this compound is a well-defined chemical property governed by the inherent reactivity of sulfur and modulated by the electronic effects of the aromatic substituent. The dominant electron-withdrawing inductive effect of the meta-methoxy group enhances the thiol's acidity, increasing the concentration of the highly reactive thiolate anion at a given pH. This intrinsic reactivity allows this compound to serve as a versatile building block in synthetic and medicinal chemistry. The quantitative methods and experimental protocols detailed in this guide provide a robust framework for researchers to characterize, predict, and effectively utilize its nucleophilic properties in the development of new molecular entities.

References

Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical grade 3-Methoxybenzenethiol, including its commercial availability, key quality attributes, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Availability and Supplier Specifications

This compound (CAS No. 15570-12-4), also known as 3-mercaptoanisole or 3-methoxythiophenol, is readily available from several reputable chemical suppliers. The analytical grade of this compound is crucial for researchers in drug development and other sensitive applications where purity and well-defined specifications are paramount. Below is a comparative summary of the product specifications from leading commercial suppliers.

SupplierProduct NumberPurity SpecificationAnalytical MethodPhysical Form
Sigma-Aldrich 15570598%[1]Gas Chromatography (GC)Liquid[1]
Tokyo Chemical Industry (TCI) M1194>98.0%Gas Chromatography (GC)Colorless to Almost colorless clear liquid
ChemScene CS-0008476≥98%[2]Not SpecifiedNot Specified[2]
LGC Standards TRC-M292965-1GNot SpecifiedNot SpecifiedNeat[3]
Simson Pharma Limited Not SpecifiedHigh QualityAccompanied by Certificate of AnalysisNot Specified[4]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₈OS[1][2][3]
Molecular Weight 140.20 g/mol [1][2][3]
Boiling Point 223-226 °C (lit.)[1][5]
Density 1.13 g/mL at 25 °C (lit.)[1][5]
Refractive Index (n20/D) 1.587 (lit.)[1][5]
Storage Temperature 2-8°C[1]

A Certificate of Analysis (CoA) from Sigma-Aldrich for a specific lot (STBL0906) confirms a purity of 98.5% as determined by gas chromatography.

Experimental Protocols

Synthesis of a Raloxifene Intermediate

This compound is a key reactant in the synthesis of intermediates for selective estrogen receptor modulators (SERMs) like Raloxifene. The following protocol is adapted from a reported synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, a precursor to a 3-Aryl-benzothiophene.[6]

Materials:

  • This compound (400 g, 2.8 mol)

  • Ethanol (B145695) (800 mL)

  • 20% Potassium Hydroxide (KOH) solution (160 g, 2.8 mol)

  • 2-Bromo-1-(4-methoxy-phenyl)-ethanone (652 g, 2.85 mol)

  • Deionized water (1.0 L)

Procedure:

  • To a solution of this compound in ethanol, add the 20% KOH solution dropwise over 1 hour at a temperature of 0-5°C.

  • Stir the mixture for 10 minutes.

  • Add 2-Bromo-1-(4-methoxy-phenyl)-ethanone portion-wise over 1.5 hours, maintaining the temperature at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.

  • Filter the resulting solid product and wash it with water (200 mL) to obtain the crude product.

Experimental Workflow for Raloxifene Intermediate Synthesis:

G cluster_0 Reaction Setup cluster_1 Addition of Second Reactant cluster_2 Reaction and Workup This compound This compound Mix_1 Initial Solution This compound->Mix_1 Dissolve Ethanol Ethanol Ethanol->Mix_1 KOH_solution 20% KOH Solution Reaction_Vessel Reaction_Vessel KOH_solution->Reaction_Vessel Add dropwise (1h) Mix_1->Reaction_Vessel Add to vessel (0-5°C) Stir_RT Stir at Room Temp Reaction_Vessel->Stir_RT Warm to RT (2h) Bromoketone 2-Bromo-1-(4-methoxy-phenyl)-ethanone Bromoketone->Reaction_Vessel Add portion-wise (1.5h) (0-5°C) TLC_check TLC Analysis Stir_RT->TLC_check Monitor Add_Water Add Deionized Water TLC_check->Add_Water Reaction Complete Stir_30min Stir for 30 min Add_Water->Stir_30min Filter_Wash Filter and Wash Stir_30min->Filter_Wash Crude_Product Crude Product Filter_Wash->Crude_Product

Synthesis of a Raloxifene Intermediate.
Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

Aryl thiols, including this compound, are known to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. This property is valuable in nanotechnology, electronics, and surface engineering. The following is a general protocol for the preparation of SAMs.

Materials:

  • Gold-coated substrates

  • This compound

  • 200 proof ethanol

  • Tweezers

  • Sealable containers (e.g., glass vials)

  • Dry nitrogen gas

Procedure:

  • Prepare a 1 mM solution of this compound in 200 proof ethanol.

  • Clean the gold-coated substrates thoroughly.

  • Immerse the clean gold substrate into the thiol solution using tweezers.

  • Backfill the container with dry nitrogen gas and seal it to minimize oxidation.

  • Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

  • Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

  • Dry the substrate with a gentle stream of dry nitrogen gas.

General Workflow for Self-Assembled Monolayer (SAM) Formation:

G Start Start Prepare_Solution Prepare 1 mM this compound in Ethanol Start->Prepare_Solution Clean_Substrate Clean Gold Substrate Start->Clean_Substrate Immerse Immerse Substrate in Thiol Solution Prepare_Solution->Immerse Clean_Substrate->Immerse Seal Backfill with Nitrogen and Seal Immerse->Seal Incubate Incubate for 24-48 hours Seal->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry End SAM-coated Substrate Dry->End

Formation of a Self-Assembled Monolayer.

Potential Signaling Pathway Involvement

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural motifs are present in compounds with known biological activity. For instance, the core structure of Raloxifene, a selective estrogen receptor modulator, is synthesized using a derivative of this compound.[6][7] SERMs act on estrogen receptors, which are involved in complex signaling cascades that regulate gene expression.

The diagram below illustrates a simplified, hypothetical signaling pathway to demonstrate the potential type of cellular involvement for molecules derived from this compound, such as SERMs.

G SERM SERM (e.g., Raloxifene) ER Estrogen Receptor (ER) SERM->ER Binds to HSP Heat Shock Proteins ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Cellular_Response Cellular Response (e.g., anti-proliferative) Transcription->Cellular_Response

Hypothetical Signaling Pathway for a SERM.

References

Methodological & Application

Synthesis of 3-Methoxybenzenethiol from Aryl Iodides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-methoxybenzenethiol from aryl iodides, specifically 3-iodoanisole (B135260), through a copper-catalyzed cross-coupling reaction. This method offers a practical and efficient route to obtaining aryl thiols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

This compound is a key building block in organic synthesis, utilized in the production of various pharmaceuticals, dyes, and fragrances.[1] The synthesis of aryl thiols from aryl halides is a fundamental transformation in organic chemistry. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl thioethers, provides a classic approach to this transformation.[3] Modern variations of this reaction often employ soluble copper catalysts and have been refined to proceed under milder conditions than traditional methods which required high temperatures.[3][4] The protocol detailed below describes a copper-catalyzed synthesis of this compound from 3-iodoanisole with a reported yield of 89%.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 3-iodoanisole.

ParameterValueReference
Starting Material3-Iodoanisole[5]
ProductThis compound[5]
CatalystCopper Powder[5]
Sulfur SourceSodium Sulfide (B99878) Nonahydrate (Na₂S·9H₂O)[5]
Ligand/Additive1,2-Ethanedithiol (B43112)[5]
SolventDimethyl Sulfoxide (B87167) (DMSO)[5]
Temperature100 °C[5]
Reaction Time20 hours[5]
Yield89%[5]

Experimental Protocol

This protocol is adapted from a published general procedure for the synthesis of aryl thiols from aryl iodides.[5]

Materials:

  • 3-Iodoanisole (1 mmol)

  • Copper powder (6.35 mg, 0.1 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (720.54 mg, 3 mmol)

  • 1,2-Ethanedithiol (8.4 μL, 0.1 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • 5% Aqueous HCl

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Argon gas

  • Test tube with a magnetic stir bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

  • Column chromatography supplies (silica gel, ethyl acetate/n-hexane)

Procedure:

  • To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).

  • Add dimethyl sulfoxide (2 mL) to the test tube.

  • Flush the test tube with argon gas to create an inert atmosphere.

  • Add 1,2-ethanedithiol (8.4 μL, 0.1 mmol) to the reaction mixture.

  • Place the test tube in a preheated oil bath at 100 °C and stir the mixture for 20 hours.

  • After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 5% aqueous HCl and ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under vacuum.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain the desired this compound.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Iodoanisole 3-Iodoanisole This compound This compound 3-Iodoanisole->this compound 1. Cu, Na₂S·9H₂O, 1,2-Ethanedithiol, DMSO 2. 100 °C, 20 h Na2S Na₂S·9H₂O Catalyst Copper Powder (0.1 mmol) Ligand 1,2-Ethanedithiol (0.1 mmol) Solvent DMSO Temperature 100 °C Time 20 h Atmosphere Argon experimental_workflow start Start reagents Combine Reactants: 3-Iodoanisole, Cu powder, Na₂S·9H₂O in DMSO start->reagents inert Flush with Argon reagents->inert add_ligand Add 1,2-Ethanedithiol inert->add_ligand reaction Heat at 100 °C for 20 h add_ligand->reaction cooldown Cool to Room Temperature reaction->cooldown workup Aqueous Workup: 5% HCl, EtOAc, H₂O, Brine cooldown->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of Aryl Thioethers using 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of aryl thioethers via a copper-catalyzed cross-coupling reaction between 3-Methoxybenzenethiol and various aryl halides. Aryl thioethers are significant structural motifs in a wide array of pharmaceuticals and functional materials. The described method utilizes an inexpensive and readily available copper(I) iodide catalyst, offering a practical and efficient route to these valuable compounds. This protocol is designed to be a reliable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The carbon-sulfur (C-S) bond is a key linkage in numerous biologically active molecules and organic materials. Consequently, the development of efficient and versatile methods for the synthesis of aryl thioethers has been a significant focus in synthetic organic chemistry. [1][2][3]Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have emerged as a powerful tool for the formation of C-S bonds due to the low cost and low toxicity of copper catalysts compared to other transition metals like palladium. [2][4][5]These reactions typically involve the coupling of a thiol with an aryl halide in the presence of a copper catalyst and a base. [6]This application note details a specific protocol for the synthesis of diaryl thioethers by reacting this compound with a range of aryl halides, catalyzed by copper(I) iodide.

Reaction Principle

The copper-catalyzed synthesis of aryl thioethers from aryl halides and thiols is believed to proceed through a catalytic cycle. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted pathway involves the formation of a copper(I) thiolate intermediate. This intermediate then reacts with the aryl halide, potentially through pathways such as oxidative addition/reductive elimination, a halogen atom transfer (HAT), or a single-electron transfer (SET) mechanism, to form the desired aryl thioether and regenerate the active copper catalyst. [7][8][9][10]

Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed reaction of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene, or activated aryl chlorides)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane (anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (5 mL) to the reaction vessel.

  • Stir the reaction mixture at 110-120 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl thioether.

Data Presentation

The following table summarizes representative yields for the copper-catalyzed synthesis of various aryl thioethers using this compound. These values are based on typical outcomes for similar reactions reported in the literature. [6][8]

Entry Aryl Halide Product Yield (%)
1 Iodobenzene 3-Methoxyphenyl (B12655295) phenyl sulfide (B99878) 85-95
2 1-Bromo-4-nitrobenzene 3-Methoxyphenyl 4-nitrophenyl sulfide 90-98
3 4-Iodotoluene 3-Methoxyphenyl 4-tolyl sulfide 80-90
4 1-Bromo-4-fluorobenzene 4-Fluorophenyl 3-methoxyphenyl sulfide 75-85

| 5 | 2-Bromopyridine | 3-Methoxyphenyl pyridin-2-yl sulfide | 70-80 |

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - CuI - Base start->reagents solvent Add Solvent (e.g., DMF) reagents->solvent reaction Heat and Stir (110-120 °C, 12-24h) solvent->reaction workup Aqueous Workup: - EtOAc/Water - Extraction - Brine Wash reaction->workup drying Dry and Concentrate workup->drying purification Purification (Column Chromatography) drying->purification product Pure Aryl Thioether purification->product

References

Application Notes and Protocols: The Role of 3-Methoxybenzenethiol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-methoxybenzenethiol as a key starting material in the synthesis of pharmaceutical intermediates. The following sections include experimental protocols, quantitative data, and diagrams of relevant biological pathways.

Synthesis of a Key Intermediate for Raloxifene

This compound is a crucial building block in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It is also used to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or those at high risk for invasive breast cancer.[1] The synthesis involves the preparation of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone, a key intermediate that is subsequently cyclized to form the benzothiophene (B83047) core of Raloxifene.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone

This protocol details the synthesis of a key intermediate for Raloxifene, 1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone, from this compound.

Materials:

  • This compound

  • Ethanol

  • 20% Potassium Hydroxide (KOH) solution

  • 2-Bromo-1-(4-methoxyphenyl)-ethanone

  • Deionized water

  • Methanol (B129727)

Procedure:

  • In a reaction vessel, dissolve 400 g (2.8 mol) of this compound in 800 mL of ethanol.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add 160 g (2.8 mol) of a 20% KOH solution dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Stir the mixture for 10 minutes.

  • Add 652 g (2.85 mol) of 2-Bromo-1-(4-methoxyphenyl)-ethanone to the reaction mixture in portions over 1.5 hours, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 1.0 L of deionized water and stir for 30 minutes at room temperature.

  • Filter the resulting solid product and wash it with 200 mL of water to obtain the crude product.

  • Recrystallize the crude product from methanol to yield the pure 1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone as an off-white solid.[3]

Quantitative Data
ProductYieldPurityMelting Point
1-(4-Methoxyphenyl)-2-(3-methoxyphenylsulfanyl)-ethanone84%98.66%53-55.4°C

Table 1: Quantitative data for the synthesis of the Raloxifene intermediate.[3]

Logical Relationship: Synthesis of Raloxifene Intermediate

G A This compound D 1-(4-Methoxyphenyl)-2- (3-methoxyphenylsulfanyl)-ethanone A->D B 2-Bromo-1-(4-methoxyphenyl)-ethanone B->D C KOH / Ethanol C->D

Caption: Synthesis of the Raloxifene intermediate.

Thia-Michael Addition: A Key Reaction of this compound

The thiol group in this compound makes it a potent nucleophile for thia-Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-sulfur bond formation in the synthesis of various pharmaceutical intermediates.[4]

Experimental Protocol: Solvent-Free Thia-Michael Addition

This protocol provides a general, environmentally friendly method for the Michael addition of thiols to α,β-unsaturated carbonyl compounds without the use of a catalyst.[5]

Materials:

  • Thiol (e.g., this compound)

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

Procedure:

  • In a reaction flask, mix the α,β-unsaturated carbonyl compound (1 mmol) and the thiol (2 mmol).

  • Stir the mixture at 30°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-105 minutes.

  • Upon completion, the product can be purified by column chromatography if necessary.[5]

Quantitative Data
ThiolMichael AcceptorTime (min)Yield (%)
4-MethoxythiophenolMethyl vinyl ketone3093
ThiophenolMethyl vinyl ketone3093
4-ChlorothiophenolMethyl vinyl ketone1598
4-MethylthiophenolMethyl vinyl ketone3085
2-NaphthalenethiolMethyl vinyl ketone1589
4-BromothiophenolMethyl vinyl ketone6096
BenzylthiolMethyl vinyl ketone4576

Table 2: Yields for the solvent-free Michael addition of various thiols to methyl vinyl ketone.[5]

Experimental Workflow: Thia-Michael Addition

G A Mix Thiol and α,β-Unsaturated Carbonyl B Stir at 30°C A->B C Monitor by TLC B->C D Purification (if needed) C->D E Final Product D->E

Caption: Workflow for the thia-Michael addition.

Signaling Pathways of Derived Pharmaceuticals

Understanding the mechanism of action of pharmaceuticals derived from this compound intermediates is crucial for drug development professionals.

Raloxifene Signaling Pathway

Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-selective agonist or antagonist activity.[6] In bone, it has an estrogen-agonist effect, inhibiting bone resorption. In breast and uterine tissue, it acts as an estrogen-antagonist, blocking the proliferative effects of estrogen.[1][6]

G cluster_0 Bone Tissue cluster_1 Breast/Uterine Tissue Raloxifene_bone Raloxifene ER_bone Estrogen Receptor (ERα/ERβ) Raloxifene_bone->ER_bone Agonist Bone_Resorption Bone Resorption ER_bone->Bone_Resorption Inhibits Raloxifene_breast Raloxifene ER_breast Estrogen Receptor (ERα) Raloxifene_breast->ER_breast Antagonist Gene_Transcription Estrogen-dependent Gene Transcription ER_breast->Gene_Transcription Blocks Estrogen Binding Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibits

Caption: Raloxifene's tissue-selective mechanism.

Dorzolamide (B1670892) Mechanism of Action

Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma.[7][8] It lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary processes of the eye. This reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion.[9][10]

G Dorzolamide Dorzolamide CAII Carbonic Anhydrase II (in Ciliary Processes) Dorzolamide->CAII Inhibits Bicarbonate Bicarbonate Ion Formation CAII->Bicarbonate Catalyzes Aqueous_Humor Aqueous Humor Secretion Bicarbonate->Aqueous_Humor Decreases IOP Intraocular Pressure Aqueous_Humor->IOP Reduces

Caption: Dorzolamide's mechanism of action.

Racecadotril Mechanism of Action

Racecadotril is an antisecretory medication used to treat diarrhea. It is a prodrug that is converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme enkephalinase, which normally breaks down endogenous enkephalins. By preventing the degradation of enkephalins, their concentration increases, leading to the activation of δ-opioid receptors. This inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the intestinal hypersecretion of water and electrolytes.[11][12]

G Racecadotril Racecadotril (Prodrug) Thiorphan Thiorphan (Active Metabolite) Racecadotril->Thiorphan Enkephalinase Enkephalinase Thiorphan->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Delta_Opioid δ-Opioid Receptors Enkephalins->Delta_Opioid Activates Adenylyl_Cyclase Adenylyl Cyclase Delta_Opioid->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Secretion Intestinal Water and Electrolyte Hypersecretion cAMP->Secretion Reduces

Caption: Racecadotril's mechanism of action.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken. The direct use of this compound in the synthesis of Dorzolamide and Racecadotril has not been definitively established in the referenced literature. The provided mechanisms of action for Dorzolamide and Racecadotril are based on their known pharmacology.

References

Application of 3-Methoxybenzenethiol in the Manufacturing of Thioindigoid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzenethiol serves as a key precursor in the synthesis of certain thioindigoid dyes, a class of sulfur-containing pigments known for their vibrant colors and good fastness properties. The methoxy (B1213986) group of this starting material is retained in the final dye structure, influencing its chromatic properties. A notable example of a dye synthesized from this compound is 5,5'-dimethoxythioindigo. This document provides detailed application notes and experimental protocols for the synthesis of this dye, summarizing key data and outlining the synthetic pathway.

Synthetic Pathway Overview

The synthesis of 5,5'-dimethoxythioindigo from this compound is a multi-step process. The overall workflow involves the initial formation of an intermediate carboxylic acid, followed by a cyclization reaction to create the core heterocyclic structure, and finally, an oxidative dimerization to yield the desired dye.

Synthesis_Pathway A This compound B (3-Methoxyphenylthio)acetic acid A->B  Reaction with  Chloroacetic Acid   C 5-Methoxy-3-hydroxy-thionaphthene (5-Methoxy-thioindoxyl) B->C  Friedel-Crafts  Cyclization   D 5,5'-Dimethoxythioindigo C->D  Oxidation  

Caption: Synthetic route from this compound to 5,5'-Dimethoxythioindigo.

Experimental Protocols

Step 1: Synthesis of (3-Methoxyphenylthio)acetic Acid

This initial step involves the S-alkylation of this compound with chloroacetic acid in an alkaline medium.

Materials:

  • This compound

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium hydroxide in water.

  • To this alkaline solution, add this compound with continuous stirring.

  • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified duration to ensure complete reaction.

  • After reflux, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude (3-methoxyphenylthio)acetic acid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., a water/ethanol mixture) to obtain the pure acid.

Step 2: Synthesis of 5-Methoxy-3-hydroxy-thionaphthene (5-Methoxy-thioindoxyl)

This step involves an intramolecular Friedel-Crafts cyclization of the previously synthesized carboxylic acid to form the key thioindoxyl intermediate.

Materials:

  • (3-Methoxyphenylthio)acetic acid

  • Thionyl chloride (SOCl₂) or another suitable activating agent

  • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous inert solvent (e.g., benzene, chlorobenzene)

Procedure:

  • Convert the (3-methoxyphenylthio)acetic acid to its acid chloride by reacting it with thionyl chloride. This is typically done by refluxing the mixture until the evolution of gases ceases. Excess thionyl chloride is then removed by distillation.

  • In a separate vessel, prepare a suspension of the Lewis acid catalyst in the anhydrous solvent.

  • Cool the suspension and slowly add the crude acid chloride obtained in the previous step, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature to drive the cyclization.

  • After the reaction is complete, quench the reaction by carefully pouring the mixture onto ice and hydrochloric acid.

  • The product, 5-methoxy-thioindoxyl, can be isolated by solvent extraction and purified by crystallization.

Step 3: Synthesis of 5,5'-Dimethoxythioindigo

The final step is the oxidative coupling of two molecules of 5-methoxy-thioindoxyl to form the thioindigo (B1682309) dye.

Materials:

  • 5-Methoxy-3-hydroxy-thionaphthene (5-Methoxy-thioindoxyl)

  • An oxidizing agent (e.g., potassium ferricyanide, air in the presence of a catalyst)

  • An alkaline solution (e.g., sodium hydroxide or sodium carbonate solution)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve the 5-methoxy-thioindoxyl in an alkaline solution.

  • Slowly add a solution of the oxidizing agent with vigorous stirring. The formation of the colored dye should be observable.

  • Continue stirring for a period to ensure complete oxidation.

  • The precipitated 5,5'-dimethoxythioindigo is then collected by filtration.

  • Wash the dye thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of 5,5'-dimethoxythioindigo.

ParameterValue
Synthesis Yields
(3-Methoxyphenylthio)acetic acidTypically high, >80%
5-Methoxy-thioindoxylModerate to good, depending on cyclization conditions
5,5'-DimethoxythioindigoGood, often >70% from the thioindoxyl
Properties of 5,5'-Dimethoxythioindigo
Molecular FormulaC₁₈H₁₂O₄S₂
Molecular Weight364.42 g/mol
Melting PointHigh, characteristic of thioindigo dyes
ColorReddish-violet
Absorption Maximum (λmax) in solutionVaries with solvent, typically in the range of 540-560 nm
Molar Extinction Coefficient (ε)High, characteristic of intense dyes

Logical Relationship of Synthesis Steps

The synthesis of 5,5'-dimethoxythioindigo is a sequential process where the product of each step serves as the reactant for the next. The purity of the intermediates is crucial for obtaining a high yield and purity of the final dye.

Logical_Flow Start Start: This compound Step1 Step 1: S-Alkylation (Formation of Carboxylic Acid) Start->Step1 Intermediate1 Intermediate: (3-Methoxyphenylthio)acetic acid Step1->Intermediate1 Step2 Step 2: Cyclization (Formation of Thioindoxyl) Intermediate1->Step2 Intermediate2 Intermediate: 5-Methoxy-thioindoxyl Step2->Intermediate2 Step3 Step 3: Oxidation (Dimerization to Dye) Intermediate2->Step3 End Final Product: 5,5'-Dimethoxythioindigo Step3->End

Caption: Logical workflow for the synthesis of 5,5'-dimethoxythioindigo.

Conclusion

This compound is a valuable starting material for the synthesis of substituted thioindigoid dyes like 5,5'-dimethoxythioindigo. The presented protocols outline a reliable synthetic route, and the provided data offers a basis for further research and development in the field of dye chemistry. The methoxy substituents play a significant role in tuning the electronic and, consequently, the spectral properties of the final dye molecule. This makes this compound an important building block for creating custom dyes with specific color characteristics.

3-Methoxybenzenethiol: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzenethiol, also known as m-methoxythiophenol, is an aromatic thiol compound that serves as a versatile and crucial reagent in modern organic synthesis. Its unique chemical properties, stemming from the nucleophilic thiol group and the methoxy-substituted aromatic ring, make it an important building block for a diverse range of molecules.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrance compounds.[2][3] The reactivity of the thiol group allows for the facile formation of carbon-sulfur (C-S) bonds, a fundamental transformation in the construction of numerous biologically active molecules and functional materials.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations. The information is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this reagent.

Applications in Organic Synthesis

This compound is primarily employed as a nucleophile for the formation of thioethers (sulfides), which are prevalent structural motifs in many pharmaceuticals and biologically active compounds.[1] Key applications include:

  • Synthesis of Pharmaceutical Intermediates: A prominent application of this compound is in the synthesis of benzothiophene (B83047) derivatives, which are core structures in various pharmaceuticals. A notable example is its use in the preparation of a key intermediate for Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[4]

  • Formation of Thioethers via Nucleophilic Substitution: The thiolate anion, readily formed by the deprotonation of this compound with a base, is a potent nucleophile that can react with a variety of electrophiles, such as alkyl halides and epoxides, to form thioethers.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: this compound is an excellent coupling partner in various transition metal-catalyzed reactions, including Ullmann-type condensations and Chan-Lam couplings, to form aryl thioethers.[1][4][5][6][7][8][9] These reactions provide efficient routes to connect the 3-methoxyphenylthio moiety to other aromatic systems.

  • Michael Addition Reactions: As a soft nucleophile, this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors, providing access to β-thio-functionalized molecules.

  • Synthesis of Heterocyclic Compounds: Beyond benzothiophenes, this compound is utilized in the construction of other sulfur-containing heterocycles, such as thiochromones, which exhibit a range of biological activities.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone (A Raloxifene Intermediate)

This protocol details the nucleophilic substitution reaction between this compound and 2-bromo-1-(4-methoxyphenyl)ethanone, a key step in the synthesis of Raloxifene.

Reaction Scheme:

Materials:

  • This compound

  • 2-Bromo-1-(4-methoxyphenyl)ethanone

  • Potassium Hydroxide (KOH) solution (20%)

  • Ethanol (B145695)

  • Deionized Water

Procedure:

  • To a solution of this compound (400 g, 2.8 mol) in ethanol (800 mL) at 0-5°C, add a 20% KOH solution (160 g, 2.8 mol) dropwise over 1 hour.

  • Stir the mixture for 10 minutes at 0-5°C.

  • Add 2-bromo-1-(4-methoxyphenyl)ethanone (652 g, 2.85 mol) portion-wise at 0-5°C over 1.5 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.

  • Filter the resulting solid product and wash it with water (200 mL) to obtain the crude product.

Quantitative Data:

ParameterValueReference
YieldNot explicitly stated, but used in subsequent steps with high overall yield.[2]
PurityNot explicitly stated for the crude product.[2]
Protocol 2: One-Pot Synthesis of 6-Methoxythiochromone

This protocol describes the synthesis of a thiochromone (B8434766) derivative from this compound through a one-pot reaction involving the formation of 3-(3-methoxyphenylthio)propanoic acid followed by intramolecular cyclization.

Reaction Scheme:

Materials:

  • 3-(Arylthiol)propanoic acids (can be synthesized from this compound and acrylic acid)

  • Polyphosphoric acid (PPA)

General Procedure for One-Pot Synthesis:

  • A variety of 3-(arylthiol)propanoic acids with both electron-withdrawing and donating groups can be used as starting materials.

  • The 3-(arylthiol)propanoic acid is treated in a one-pot reaction to afford the corresponding thiochromone.

  • While the specific reagent for the initial Michael addition is not detailed in the one-pot procedure abstract, the subsequent cyclization is a Friedel-Crafts acylation. A typical procedure for such a cyclization would involve heating the propanoic acid derivative with a strong acid catalyst like polyphosphoric acid.

Quantitative Data for Thiochromone Synthesis:

SubstrateProductYield (%)Reference
3-(Phenylthiol)propanoic acidThiochromoneGood[2]
Various substituted 3-(arylthiol)propanoic acidsCorresponding Thiochromones55-81[2]
Protocol 3: Copper-Catalyzed Synthesis of Aryl Thiols

This protocol provides a general method for the synthesis of aryl thiols from aryl iodides, which can be adapted for the preparation of this compound from 3-iodoanisole.

Reaction Scheme:

Materials:

Procedure:

  • To a test tube containing a magnetic stir bar, add the aryl iodide (1 mmol), copper powder (0.1 mmol), and sodium sulfide nonahydrate (3 mmol).

  • Add DMSO (2 mL) to the test tube.

  • Flush the test tube with argon.

  • Add 1,2-ethanedithiol (0.1 mmol).

  • Stir the mixture in an oil bath at 100°C for 20 hours.

  • After cooling to ambient temperature, partition the reaction mixture between 5% aqueous HCl and EtOAc.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer and concentrate it under vacuum.

  • Purify the crude product by column chromatography using ethyl acetate/n-hexane as the eluent to provide the desired aryl thiol.

Quantitative Data:

ProductYield (%)Reference
This compound (from 3-iodoanisole)89[5]

Visualizations

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization (Not Detailed in Protocol 1) cluster_final Final Product Class This compound This compound Reaction1 Reaction with KOH in Ethanol This compound->Reaction1 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Bromo-1-(4-methoxyphenyl)ethanone->Reaction1 Intermediate_1 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone Reaction1->Intermediate_1 Reaction2 Further Synthetic Steps Intermediate_1->Reaction2 Raloxifene Raloxifene Reaction2->Raloxifene

Caption: Experimental workflow for the synthesis of a Raloxifene intermediate.

G cluster_reactions Types of C-S Bond Forming Reactions cluster_products Resulting Product Classes This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (with Alkyl Halides, Epoxides) This compound->Nucleophilic_Substitution Michael_Addition Michael Addition (with α,β-Unsaturated Carbonyls) This compound->Michael_Addition Transition_Metal_Coupling Transition Metal-Catalyzed Cross-Coupling This compound->Transition_Metal_Coupling Thioethers Alkyl/Aryl Thioethers Nucleophilic_Substitution->Thioethers Beta_Thio_Carbonyls β-Thio Carbonyl Compounds Michael_Addition->Beta_Thio_Carbonyls Diaryl_Thioethers Diaryl Thioethers Transition_Metal_Coupling->Diaryl_Thioethers

Caption: Logical relationships of this compound in C-S bond formation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry and beyond. The protocols provided herein demonstrate its utility in key chemical transformations for the construction of complex molecules. The continued exploration of its reactivity in novel catalytic systems will undoubtedly lead to the development of new and efficient synthetic methodologies. Researchers and professionals in drug development are encouraged to consider the strategic use of this compound in their synthetic endeavors.

References

Surface Modification of Gold Nanoparticles with 3-Methoxybenzenethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical, electronic, and catalytic properties. Their utility in biomedical applications, particularly in drug delivery, diagnostics, and therapeutics, is significantly enhanced through surface modification. The functionalization of AuNPs with organic molecules, such as thiols, allows for the fine-tuning of their physicochemical properties, including stability, biocompatibility, and targeting specificity. The strong affinity between gold and sulfur forms the basis of self-assembled monolayers (SAMs), providing a robust method for surface engineering.

This document provides detailed application notes and protocols for the surface modification of gold nanoparticles with 3-Methoxybenzenethiol. This aromatic thiol offers a unique combination of a methoxy (B1213986) group, which can influence hydrophobicity and electronic properties, and a thiol group for stable anchoring to the gold surface. Such modifications can be instrumental in the development of novel nanocarriers for targeted drug delivery and advanced diagnostic platforms.

Applications

The surface modification of gold nanoparticles with this compound can be leveraged for a variety of applications in research and drug development:

  • Drug Delivery: The aromatic and methoxy functionalities can be exploited for encapsulating or conjugating hydrophobic drug molecules, enhancing their solubility and bioavailability.

  • Targeted Therapy: The modified surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, minimizing off-target effects.

  • Biosensing: The altered surface plasmon resonance of the modified AuNPs can be utilized for the development of sensitive biosensors for detecting specific biomolecules.

  • Bioimaging: The unique optical properties of the functionalized AuNPs can be harnessed for various imaging modalities.

  • Fundamental Research: Studying the self-assembly of this compound on AuNPs provides insights into the nature of metal-ligand interactions and the formation of ordered molecular layers on curved surfaces.

Experimental Protocols

This section details the key experimental procedures for the synthesis of citrate-stabilized gold nanoparticles and their subsequent surface modification with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of monodisperse, citrate-stabilized gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

Procedure:

  • Prepare a 1.0 mM solution of HAuCl₄ in ultrapure water.

  • Prepare a 34 mM solution of trisodium citrate in ultrapure water.

  • In a clean 250 mL round-bottom flask equipped with a condenser, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously on a hotplate stirrer.

  • To the boiling solution, rapidly add 10 mL of the 34 mM trisodium citrate solution.

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or burgundy, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the resulting citrate-stabilized gold nanoparticle solution at 4°C for future use.

Protocol 2: Surface Modification with this compound

This protocol outlines the ligand exchange process to replace the citrate capping agent with this compound, forming a self-assembled monolayer on the gold nanoparticle surface.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound

  • Ethanol (B145695) (or another suitable solvent for the thiol)

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM). The optimal concentration may need to be determined experimentally.

  • In a microcentrifuge tube, add a calculated volume of the this compound stock solution to the citrate-stabilized gold nanoparticle solution. A molar excess of the thiol is typically required to drive the ligand exchange reaction.

  • Incubate the mixture at room temperature with gentle shaking or stirring for 12-24 hours to allow for the formation of the self-assembled monolayer.

  • After incubation, purify the functionalized nanoparticles by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

  • Carefully decant the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.

  • After the final wash, resuspend the this compound-modified gold nanoparticles in the desired solvent for characterization and further applications.

Characterization and Data Presentation

Successful surface modification should be confirmed using various characterization techniques. The following table summarizes the expected changes in key parameters upon functionalization of gold nanoparticles with this compound.

Characterization TechniqueParameter MeasuredExpected Result for Citrate-Stabilized AuNPsExpected Result for this compound-Modified AuNPs
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak (λmax)~520 nmA red-shift of 2-10 nm in the SPR peak
Dynamic Light Scattering (DLS) Hydrodynamic Diameter~15-25 nmAn increase in hydrodynamic diameter due to the added organic layer
Zeta Potential Surface ChargeHighly negative (e.g., -30 to -50 mV)A shift towards a less negative or near-neutral value
Transmission Electron Microscopy (TEM) Core Size and MorphologySpherical nanoparticles with a narrow size distributionCore size and morphology should remain unchanged
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsPeaks corresponding to citratePresence of characteristic peaks for aromatic C-H and C-O stretching from this compound

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_modification Protocol 2: Surface Modification cluster_characterization Characterization s1 HAuCl4 Solution s3 Boiling & Stirring s1->s3 s2 Trisodium Citrate Solution s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 m1 Citrate-Stabilized AuNPs m3 Incubation (Ligand Exchange) m1->m3 m2 This compound m2->m3 m4 Purification (Centrifugation) m3->m4 m5 Functionalized AuNPs m4->m5 c1 UV-Vis Spectroscopy m5->c1 c2 DLS & Zeta Potential m5->c2 c3 TEM m5->c3 c4 FTIR m5->c4

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

Potential Cellular Signaling Pathway Interactions

Functionalized gold nanoparticles can interact with and modulate various cellular signaling pathways. While the specific effects of this compound-modified AuNPs require dedicated investigation, general observations suggest potential interactions with key pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/AKT/mTOR and NF-κB pathways.

signaling_pathway au_np This compound Modified AuNP receptor Cell Surface Receptor au_np->receptor pi3k PI3K receptor->pi3k ikk IKK receptor->ikk akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nfkb NF-κB ikk->nfkb inflammation Inflammation nfkb->inflammation

Caption: Potential interactions of modified AuNPs with cellular signaling pathways.

Concluding Remarks

The surface modification of gold nanoparticles with this compound provides a versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and data presented herein offer a foundational framework for researchers and scientists to explore the potential of these functionalized nanoparticles in their respective fields. Further investigation into the specific biological interactions and therapeutic efficacy of these materials is warranted to fully realize their clinical and research potential.

Handling and storage procedures for 3-Methoxybenzenethiol under inert atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 3-Methoxybenzenethiol, a critical reagent in various synthetic applications. Due to its sensitivity to atmospheric conditions, adherence to inert atmosphere techniques is paramount to ensure its integrity and reactivity.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Thioanisole, m-MethoxythiophenolN/A
CAS Number 15570-12-4N/A
Molecular Formula C₇H₈OSN/A
Molecular Weight 140.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Odor Strong, unpleasantN/A
Boiling Point 223-226 °C[2]
Density 1.13 g/mL at 25 °C[2]

Stability and Reactivity

Incompatible Materials:

  • Strong bases

  • Oxidizing agents

Hazardous Decomposition Products:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sulfur oxides

Handling and Storage Procedures under Inert Atmosphere

To prevent degradation, this compound must be handled and stored under an inert atmosphere, such as nitrogen or argon.[4] The use of standard air-free techniques, such as a Schlenk line or a glovebox, is highly recommended.

Storage:

  • Store in a tightly sealed container, such as a septa-capped bottle or a Schlenk flask.[4]

  • The container should be stored in a cool, dry, and well-ventilated area.

  • Before sealing, the container headspace should be purged with a dry, inert gas (nitrogen or argon).

  • For long-term storage, refrigeration (2-8 °C) is recommended.[7]

Handling:

  • All transfers of this compound should be performed using gastight syringes or cannulas under a positive pressure of inert gas.

  • Glassware used for handling should be thoroughly dried to remove any moisture.

  • Solvents used in reactions with this compound should be deoxygenated prior to use, typically by sparging with an inert gas or by using a freeze-pump-thaw technique.

Diagram of General Handling Workflow

General Handling Workflow for this compound cluster_storage Storage cluster_handling Handling (Inert Atmosphere) storage Store under Inert Gas (Nitrogen or Argon) in a sealed container prep_glassware Oven-dry and cool glassware under inert gas storage->prep_glassware purge_flask Purge reaction flask with inert gas prep_glassware->purge_flask transfer Transfer this compound via syringe or cannula purge_flask->transfer reaction Perform reaction under positive inert gas pressure transfer->reaction

Caption: Workflow for handling this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Iodoanisole (B135260)

This protocol describes the synthesis of this compound from 3-iodoanisole under an argon atmosphere, adapted from a general procedure for aryl thiol synthesis.[8]

Materials:

  • 3-Iodoanisole

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Copper powder

  • Ethane-1,2-dithiol

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Argon gas supply

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add 3-iodoanisole (1.0 mmol), copper powder (0.1 mmol, 6.4 mg), and sodium sulfide nonahydrate (3.0 mmol, 720 mg).

  • Add anhydrous DMSO (2 mL) to the tube.

  • Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add ethane-1,2-dithiol (0.1 mmol, 8.4 µL) to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 20 hours at 100 °C.

  • After 20 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 5% aqueous HCl.

  • Extract the product with ethyl acetate (B1210297). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: S-Alkylation of this compound to form 3-(Methylthio)anisole

This protocol is a representative procedure for the S-alkylation of this compound under a nitrogen atmosphere to synthesize a thioether. This method is adapted from a similar alkylation of 3-(methylthio)phenol.[9]

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

Procedure:

  • Set up a dry Schlenk flask containing a magnetic stir bar under a nitrogen atmosphere.

  • To the flask, add anhydrous acetonitrile (10 mL) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Cool the suspension to 0 °C using an ice bath.

  • While stirring, add this compound (1.0 mmol, 140.2 mg, 0.124 mL) dropwise to the suspension.

  • Stir the mixture at 0 °C for 20 minutes to allow for the formation of the thiolate.

  • Add methyl iodide (1.2 mmol, 170.3 mg, 0.075 mL) dropwise to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to 45 °C.

  • Stir the reaction at 45 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 3-(methylthio)anisole, which can be further purified by column chromatography if necessary.

Diagram of S-Alkylation Experimental Workflow

S-Alkylation of this compound Workflow start Start: Dry Schlenk Flask under Nitrogen add_reagents Add K2CO3 and Acetonitrile start->add_reagents cool Cool to 0°C add_reagents->cool add_thiol Add this compound cool->add_thiol form_thiolate Stir for 20 min (Thiolate formation) add_thiol->form_thiolate add_alkyl_halide Add Methyl Iodide form_thiolate->add_alkyl_halide heat Heat to 45°C for 8h add_alkyl_halide->heat workup Workup: - Remove Solvent - Extraction - Drying heat->workup purify Purification (Column Chromatography) workup->purify end End: 3-(Methylthio)anisole purify->end

Caption: Workflow for S-alkylation reaction.

References

Application Notes: Column Chromatography Purification of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzenethiol, also known as m-methoxythiophenol, is an important sulfur-containing organic building block used in the synthesis of various pharmaceutical and specialty chemical compounds. Following a synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The principle of separation is based on the differential adsorption of the compound and impurities onto the polar stationary phase (silica gel) and their varying solubility in the mobile phase.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is essential for developing a purification strategy.

PropertyValueReference
CAS Number 15570-12-4[1]
Molecular Formula C₇H₈OS[1]
Molecular Weight 140.20 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 96 °C (204.8 °F)[3]
Purity (Typical) ≥98%[2]
Synonyms 3-Methoxythiophenol, m-Methoxybenzenethiol[1]

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to the scale of the column and solvent volumes will be necessary for different quantities of crude material.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (B1210297) (ACS grade or higher)

  • Dichloromethane (B109758) (DCM, optional, for sample loading)

  • Sea Sand (acid-washed)

  • Cotton or Glass Wool

  • TLC plates (Silica gel 60 F254)

  • Compressed Air or Nitrogen (for flash chromatography)

Equipment:

  • Glass chromatography column (e.g., 40-50 mm diameter, 300-400 mm length) with stopcock

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for gradient elution)

  • Fraction collector or rack of test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Fume hood

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before performing the column, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[4]

  • Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). Start with low polarity (e.g., 5% EtOAc in Hexane) and increase incrementally (10%, 15%, 20%).

  • Dissolve a small amount of the crude mixture in a few drops of a suitable solvent (like DCM).

  • Using a capillary tube, spot the crude mixture onto a TLC plate.

  • Develop the plates in the prepared solvent systems.

  • Visualize the spots under a UV lamp. The ideal system will show clear separation between the spot for this compound and any impurities.

Column Chromatography Parameters

Based on the TLC analysis, the following parameters are recommended as a starting point.

ParameterRecommended Specification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (Gradient Elution)
Column Dimensions 40 mm ID x 300 mm length
Amount of Silica Gel ~100 g (approx. 50-100 times the weight of crude product)
Elution Mode Flash Chromatography (Positive pressure)
Initial Eluent 5% Ethyl Acetate in n-Hexane
Final Eluent 20-30% Ethyl Acetate in n-Hexane
Detailed Procedure

Step 1: Column Packing (Wet Slurry Method)

  • Ensure the column is clean, dry, and clamped vertically in a fume hood.[5]

  • Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently push it into place.[5]

  • Add a layer of sand (~1-2 cm) on top of the plug to create a flat base.[5]

  • In a beaker, prepare a slurry by mixing ~100 g of silica gel with the initial eluent (e.g., 5% EtOAc in Hexane). Stir gently to remove air bubbles.[6]

  • With the stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to ensure the silica packs down evenly and to dislodge any trapped air bubbles.[6]

  • Allow the solvent to drain until it is level with the top of the silica bed, then close the stopcock. Do not let the column run dry.

  • Carefully add another thin layer of sand (~1 cm) on top of the silica bed to protect the surface during sample and solvent addition.[5]

Step 2: Sample Loading

  • Dissolve the crude this compound (~1-2 g) in a minimal amount of dichloromethane or the initial eluent.

  • Drain the solvent in the column until it is just level with the top layer of sand.

  • Using a pipette, carefully add the dissolved sample solution evenly onto the sand layer.

  • Open the stopcock and allow the sample to absorb onto the silica bed until the liquid is level with the sand again.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and repeat the absorption step.

Step 3: Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the top of the column with the initial eluent (5% EtOAc in Hexane).

  • Begin elution by opening the stopcock and applying gentle pressure with compressed air or nitrogen. Collect the eluent in numbered test tubes or a fraction collector.[7]

  • Start with the initial low-polarity eluent. A typical synthesis purification might use an eluent of ethyl acetate/n-hexane.[8]

  • Gradually increase the polarity of the eluent (gradient elution) by slowly adding a higher concentration of ethyl acetate to the solvent reservoir. For example, move from 5% to 10%, then 15% EtOAc. This helps to first elute non-polar impurities, followed by the product, and finally the more polar impurities.[7]

  • Maintain a steady flow rate and collect fractions of a consistent volume (e.g., 10-15 mL per tube).

Step 4: Analysis of Fractions and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[9] Spot every few fractions on a TLC plate alongside a spot of the original crude mixture.

  • Fractions containing only the spot corresponding to the Rf of this compound should be combined in a large round-bottom flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The remaining oil is the purified this compound. Determine the final yield and assess purity using analytical techniques such as GC-MS or NMR.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Perform all steps in a well-ventilated chemical fume hood.[3] this compound has a strong, unpleasant odor (stench).[10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Store this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12] Thiols can be sensitive to air oxidation.[3]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual silica gel, according to institutional and local regulations.[10]

Visualizations

G pack_column pack_column load_sample load_sample pack_column->load_sample elution elution load_sample->elution collect_fractions collect_fractions elution->collect_fractions analyze_fractions analyze_fractions collect_fractions->analyze_fractions

SeparationPrinciple

References

Application Notes and Protocols: Synthesis of Allenes Utilizing 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of allenes through the proposed application of 3-methoxybenzenethiol. The synthesis of allenyl sulfides is a valuable transformation in organic chemistry, as the resulting products can serve as versatile intermediates in the synthesis of complex molecules and pharmacologically active compounds.

The protocol described herein is a proposed method based on established palladium-catalyzed reactions of thiols with propargylic electrophiles. Specifically, it adapts the well-documented palladium-catalyzed allenylation chemistry, where a soft nucleophile, in this case, this compound, is reacted with a propargylic carbonate to yield the corresponding allenyl sulfide (B99878).

Introduction

Allenes are a unique class of compounds characterized by two cumulative double bonds. Their axial chirality and diverse reactivity make them attractive building blocks in organic synthesis. The introduction of a sulfur moiety, particularly an arylthio group, into an allene (B1206475) structure opens up further avenues for synthetic transformations and can impart desirable properties to the target molecules.

This compound is a commercially available aromatic thiol that can serve as a nucleophile in various organic reactions. Its incorporation into an allene framework via a palladium-catalyzed process represents an efficient and modular approach to novel allenyl sulfides. The methoxy (B1213986) group can also be a handle for further functionalization.

Proposed Reaction Scheme

The proposed synthesis involves the palladium-catalyzed reaction of this compound with a propargylic carbonate. This reaction is expected to proceed via an SN2' pathway, where the thiol attacks the γ-carbon of the propargylic system, leading to the formation of the allene.

Caption: Proposed Palladium-Catalyzed Synthesis of an Allenyl Sulfide.

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and proposed reaction conditions for the synthesis of a model allenyl sulfide from this compound and 1-phenylprop-2-yn-1-yl methyl carbonate. The expected yield is an estimate based on analogous palladium-catalyzed S-allenylation reactions found in the literature.

Entry Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Est. Yield (%)
1This compound1-Phenylprop-2-yn-1-yl methyl carbonatePd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2.0)THF601275-85

Experimental Protocol

Title: Palladium-Catalyzed Synthesis of 3-((1-Phenylpropa-1,2-dien-1-yl)thio)-1-methoxybenzene

Objective: To synthesize an allenyl sulfide via the palladium-catalyzed reaction of this compound with a propargylic carbonate.

Materials:

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol), triphenylphosphine (PPh₃, 0.10 mmol), and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle is repeated three times to ensure an inert atmosphere.

  • Addition of Reactants and Solvent: Anhydrous tetrahydrofuran (THF, 5 mL) is added to the flask, and the mixture is stirred for 10 minutes at room temperature. This compound (1.2 mmol) and 1-phenylprop-2-yn-1-yl methyl carbonate (1.0 mmol) are then added sequentially via syringe.

  • Reaction: The reaction mixture is heated to 60 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate (20 mL). The filtrate is then washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-((1-phenylpropa-1,2-dien-1-yl)thio)-1-methoxybenzene.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

G A Setup Reaction Vessel B Establish Inert Atmosphere A->B Evacuate/Backfill C Add Reagents and Solvent B->C Sequential Addition D Heat and Stir Reaction C->D Heat to 60°C E Reaction Workup D->E Cool and Filter F Purification E->F Column Chromatography G Characterization F->G NMR, MS

Caption: Experimental Workflow for Allenyl Sulfide Synthesis.

Safety Precautions

  • Palladium compounds and phosphine (B1218219) ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • This compound has a strong, unpleasant odor and should be handled in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Disclaimer: This application note provides a proposed protocol based on established chemical principles and analogous reactions. Researchers should exercise their own judgment and perform appropriate risk assessments before conducting any new experiment. The expected yield is an estimate and may vary.

Application Notes and Protocols: 3-Methoxybenzenethiol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzenethiol, also known as 3-methoxythiophenol, is a versatile building block in materials science. Its unique molecular structure, featuring a thiol (-SH) group for surface anchoring and a methoxy-functionalized aromatic ring, allows for the tailored design of surfaces and materials with specific chemical, electronic, and physical properties. The thiol group provides a strong affinity for noble metal surfaces such as gold, silver, and copper, enabling the formation of stable, well-ordered self-assembled monolayers (SAMs). The methoxy (B1213986) group and the benzene (B151609) ring influence the electronic properties and intermolecular interactions within these assemblies. These characteristics make this compound a valuable component in the development of functionalized nanoparticles, polymers for organic electronics, and tailored bio-interfaces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₈OS[1]
Molecular Weight 140.20 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 223-226 °C[3]
Density 1.13 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.587[3]
Solubility Soluble in methanol, benzene, hexane, toluene, dichloromethane. Not miscible or difficult to mix in water.[3]

Application 1: Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of this compound readily forms a strong covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered molecular monolayer. These SAMs can be used to modify the surface properties of gold, such as its wettability, and to create functional interfaces for sensors and electronic devices.

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol describes a general procedure for the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (purity >98%)

  • Anhydrous ethanol (B145695) (200 proof)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating them in anhydrous ethanol for 15 minutes.

    • Dry the substrates under a stream of dry nitrogen gas.

    • For atomically flat surfaces, hydrogen flame annealing of the gold substrate can be performed prior to immersion.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. For example, add 14 mg of this compound to 100 mL of anhydrous ethanol.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can promote disulfide formation.

  • Self-Assembly:

    • Immerse the cleaned gold substrates into the thiol solution using clean tweezers.

    • Seal the vial tightly to minimize solvent evaporation and exposure to air.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with copious amounts of fresh anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a gentle stream of dry nitrogen gas.

  • Storage:

    • Store the SAM-modified substrates in a clean, dry environment, preferably under an inert atmosphere, until further characterization or use.

experimental_workflow_SAM cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing A Gold Substrate B Sonication in Ethanol A->B C Drying (N2 Stream) B->C G Immersion (18-24h) C->G D This compound F 1 mM Solution D->F E Anhydrous Ethanol E->F F->G H Rinsing with Ethanol G->H I Drying (N2 Stream) H->I J Characterization / Use I->J

Caption: Workflow for the preparation of this compound SAMs on gold substrates.

Characterization Data (Analogous Systems)

Table 1: Representative XPS Data for Aromatic Thiol SAMs on Gold

ElementBinding Energy (eV)AssignmentAtomic Conc. (%) (Typical)
Au 4f₇/₂ 84.0Au substrate30-50
S 2p₃/₂ 162.0 - 162.5Thiolate-Au bond1-5
C 1s ~284.8C-C/C-H (aromatic)40-60
~286.5C-O (methoxy)5-15
O 1s ~532.7C-O (methoxy)5-15

Note: Binding energies can vary slightly depending on the instrument and calibration.[4][5]

Table 2: Representative Water Contact Angle Data for Aromatic Thiol SAMs on Gold

SurfaceAdvancing Contact Angle (θₐ)Receding Contact Angle (θᵣ)
Bare Gold (cleaned) < 20°< 10°
Aromatic Thiol SAM 70° - 85°60° - 75°

Note: Contact angles are sensitive to surface roughness and cleanliness. The methoxy group may slightly alter the hydrophobicity compared to a simple aromatic thiol.[6][7]

Application 2: Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, such as gold or silver nanoparticles. This surface modification can improve their stability in different solvents, introduce specific functionalities, and influence their optical and electronic properties.

Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles

This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by their functionalization with this compound via ligand exchange.

Materials:

Procedure:

Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

  • Add 100 mL of deionized water to a clean 250 mL round-bottom flask and bring it to a rolling boil with vigorous stirring.

  • To the boiling water, quickly add 1 mL of a 1% (w/v) aqueous solution of HAuCl₄. The solution will turn pale yellow.

  • After approximately 1 minute, add 2 mL of a 1% (w/v) aqueous solution of trisodium citrate.

  • The solution color will change from yellow to blue and then to a deep red within a few minutes, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

Part B: Functionalization with this compound

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the prepared gold nanoparticle solution, add 100 µL of the this compound solution under gentle stirring.

  • Allow the mixture to react for 12-24 hours at room temperature to facilitate the ligand exchange process.

  • To purify the functionalized nanoparticles, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes for ~20 nm particles).

  • Carefully remove the supernatant and re-disperse the nanoparticle pellet in fresh ethanol.

  • Repeat the centrifugation and re-dispersion steps two more times to ensure the removal of excess thiol and citrate.

  • Finally, re-disperse the purified this compound-functionalized gold nanoparticles in the desired solvent (e.g., ethanol, chloroform).

nanoparticle_functionalization cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification A HAuCl4 Solution C Sodium Citrate A->C Reduction B Boiling Water B->C Reduction D Citrate-Stabilized AuNPs C->D F Ligand Exchange D->F E This compound in Ethanol E->F G Centrifugation F->G 3x H Re-dispersion G->H 3x I Functionalized AuNPs H->I polymerization_workflow A This compound in Chloroform C Oxidative Polymerization (24h, Inert Atmosphere) A->C B FeCl3 in Chloroform B->C D Precipitation in Methanol C->D E Filtration & Washing D->E F De-doping (Ammonia) E->F G Drying F->G H Poly(this compound) G->H

References

Application Notes and Protocols for the Quantification of Thiol Antioxidants in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-containing compounds, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy), are critical regulators of cellular redox homeostasis. These antioxidants play a pivotal role in protecting cells from damage induced by reactive oxygen species (ROS) and are involved in various physiological and pathological processes. Accurate quantification of these low-molecular-weight thiols in biological matrices like plasma, tissue homogenates, and cell lysates is crucial for understanding disease mechanisms, drug efficacy, and overall biological health. This document provides detailed application notes and protocols for the most common analytical methods used to quantify thiol antioxidants, presents a comparative summary of their performance, and illustrates key biological pathways and experimental workflows.

Analytical Methods: An Overview

The quantification of thiol antioxidants in biological samples presents analytical challenges due to their low abundance and susceptibility to oxidation. The primary analytical techniques employed include spectrophotometry, high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, and mass spectrometry (MS).[1][2][3]

  • Spectrophotometric assays , such as the Ellman's assay, are simple and cost-effective for measuring total thiol content but may lack specificity for individual thiol compounds.[4][5]

  • High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method offers excellent separation and quantification of individual thiols. This often requires a pre-column derivatization step to introduce a fluorescent or electrochemically active tag to the thiol group.[6][7]

  • Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity, allowing for the simultaneous quantification of multiple thiol species and their oxidized counterparts.[8][9]

Comparative Quantitative Data

The selection of an appropriate analytical method depends on the specific research question, the required sensitivity, and the available instrumentation. The following table summarizes key validation parameters for various methods used to quantify common thiol antioxidants in biological samples.

Analyte(s)MethodMatrixLinearity RangeLODLOQReference(s)
Total ThiolsEllman's AssayProtein SolutionsNot SpecifiedNot SpecifiedNot Specified[3][4]
Glutathione (GSH)HPLC-UVPharmaceutical Formulation2.5 - 60 µg/mL0.6 µg/mL1.8 µg/mL[7]
GSH, GSSGHPLC-UVPharmaceutical Formulation10 - 200 µg/mLGSH: 20.7 µg/mL, GSSG: 17.2 µg/mLGSH: 69.2 µg/mL, GSSG: 57.4 µg/mL[10]
GSH (reduced & total)HPLC-FluorometryHuman Plasma & Blood0.81 - 13.02 µmol/L0.13 µmol/LNot Specified[6]
HomocysteineHPLC-FluorometryHuman Plasma5.0 - 85.0 µmol/L1.0 µmol/L3.4 µmol/L[11]
HomocysteineHPLC-FluorometryHuman Plasma6 - 100 µM3.12 µM6.25 µM[12]
Cys, γ-Glu-Cys, GSHHPLC-mBBrNot SpecifiedNot SpecifiedNot ReportedNot Reported[1]
HSA, α-Lipoic Acid, GSH, Cys, Hcy, N-acetyl-L-cysteine, Cys-GlyHPLC-mBBrHuman PlasmaAnalyte DependentNot SpecifiedNot Specified[13]
HCY, CYS, CysGly, GSHHPLC-FluorometryHuman PlasmaAnalyte DependentNot SpecifiedWithin ±10% precision[14]

LOD: Limit of Detection; LOQ: Limit of Quantification; GSH: Reduced Glutathione; GSSG: Oxidized Glutathione; Cys: Cysteine; Hcy: Homocysteine; mBBr: monobromobimane; HSA: Human Serum Albumin.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Spectrophotometric Quantification of Total Thiols using Ellman's Assay

This protocol is a widely used method for the colorimetric quantification of total free sulfhydryl groups.[3][4]

1. Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine hydrochloride (for standard curve)

  • Biological sample (e.g., cell lysate, plasma)

  • Spectrophotometer capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Cysteine Standards: Prepare a stock solution of cysteine (e.g., 10 mM) in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0.1 to 1.0 mM).

3. Sample Preparation:

  • Cell Lysate: Lyse cells in a suitable buffer on ice. Centrifuge to remove cellular debris.

  • Plasma: Use fresh or properly stored (-80°C) plasma. Deproteinize if necessary using trichloroacetic acid (TCA) followed by centrifugation.

4. Assay Procedure:

  • To 50 µL of each standard or sample in a microplate well, add 200 µL of Ellman's Reagent Solution.

  • Mix well and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Generate a standard curve by plotting the absorbance of the cysteine standards versus their concentrations.

  • Determine the thiol concentration of the samples from the standard curve.

Protocol 2: HPLC Quantification of Thiols using Pre-Column Derivatization with Monobromobimane (mBBr)

This protocol describes a sensitive method for the quantification of individual thiols like glutathione, cysteine, and homocysteine.[1][13]

1. Materials:

  • Monobromobimane (mBBr)

  • Thiol standards (GSH, Cys, Hcy)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and fluorescence detector

2. Reagent Preparation:

  • mBBr Stock Solution: Prepare a 50 mM solution of mBBr in acetonitrile. Store protected from light.

  • Thiol Standard Stock Solutions: Prepare individual stock solutions (e.g., 1 mM) of GSH, Cys, and Hcy in the Reaction Buffer.

3. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma, add a reducing agent (e.g., TCEP) to reduce disulfide bonds. Precipitate proteins with an equal volume of ice-cold methanol or acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

  • Cell Lysate: Lyse cells and deproteinize as described for plasma samples.

4. Derivatization Procedure:

  • To 100 µL of the prepared sample or standard, add 10 µL of the 50 mM mBBr stock solution.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 10 µL of 1 M formic acid.

  • Centrifuge to remove any precipitate.

5. HPLC Analysis:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the derivatized thiols.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: Fluorescence detection with excitation at ~380 nm and emission at ~480 nm.

  • Quantification: Calculate the concentration of each thiol based on the peak area relative to the standard curve.

Protocol 3: Mass Spectrometry-Based Quantification of Thiol Metabolites

This protocol provides a general workflow for the sensitive and specific quantification of thiol-containing metabolites in cell lysates using LC-MS/MS.[8][9]

1. Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Extraction Solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Internal standards (stable isotope-labeled versions of the target thiols)

  • LC-MS/MS system with a C18 or HILIC column

2. Sample Preparation and Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add a defined volume of pre-chilled Extraction Solution containing internal standards to the cell plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column (e.g., C18 for general separation or HILIC for more polar compounds) and a gradient elution with mobile phases such as water and acetonitrile with a modifier like formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

  • Data Acquisition: Use a targeted approach, such as Multiple Reaction Monitoring (MRM), to monitor specific precursor-to-product ion transitions for each thiol and its corresponding internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the standards. Determine the concentration of thiols in the samples from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving thiol antioxidants and a general experimental workflow for their quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection & Quantification Biological_Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization / Lysis Biological_Sample->Homogenization Deproteinization Deproteinization (e.g., TCA, Acetonitrile) Homogenization->Deproteinization Derivatization Derivatization (for HPLC/UV-Vis) Deproteinization->Derivatization MS Mass Spectrometry Deproteinization->MS Direct Injection Spectrophotometry Spectrophotometry (e.g., Ellman's Assay) Derivatization->Spectrophotometry Colorimetric Reaction HPLC HPLC Separation Derivatization->HPLC Fluorescent Tagging UV_Vis_Detector UV-Vis Detection (412 nm) Spectrophotometry->UV_Vis_Detector Fluorescence_Detector Fluorescence Detection HPLC->Fluorescence_Detector MS_Detector MS/MS Detection MS->MS_Detector Data_Analysis Data Analysis & Quantification UV_Vis_Detector->Data_Analysis Fluorescence_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: General experimental workflow for thiol antioxidant quantification.

Glutathione_Pathway cluster_synthesis Synthesis GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG GSSG->GSH GR ROS Reactive Oxygen Species (ROS) ROS->GSSG 2GSH GPx Glutathione Peroxidase (GPx) GR Glutathione Reductase (GR) NADPH NADPH NADP NADP+ NADPH->NADP GR Glutamate Glutamate GCL Glutamate-Cysteine Ligase Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase Glycine->GS GCL->GS GS->GSH

Caption: Glutathione metabolism and its role in ROS detoxification.

Thioredoxin_System Trx_SH2 Thioredoxin (Trx)-(SH)2 (Reduced) Trx_S2 Thioredoxin-S2 (Oxidized) Trx_SH2->Trx_S2 Trx_S2->Trx_SH2 TrxR Target_Protein_ox Oxidized Target Protein Target_Protein_red Reduced Target Protein Target_Protein_ox->Target_Protein_red Trx-(SH)2 TrxR Thioredoxin Reductase (TrxR) NADPH NADPH NADP NADP+ NADPH->NADP TrxR

Caption: The Thioredoxin system in cellular redox regulation.[1][15][16]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Release Cul3 Cul3 Keap1->Cul3 Ub Ubiquitin Cul3->Ub E3 Ligase Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Gene_Expression Gene Expression (e.g., GPx, TrxR) ARE->Gene_Expression Oxidative_Stress Oxidative Stress (ROS, Electrophiles) Oxidative_Stress->Keap1 Cys Modification

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.[14][17][18]

Conclusion

The quantification of thiol antioxidants is a critical aspect of research in redox biology, drug development, and clinical diagnostics. The choice of analytical method should be carefully considered based on the specific requirements for sensitivity, selectivity, and throughput. This document provides a foundational guide to the most common techniques, offering detailed protocols and comparative data to aid in method selection and implementation. The provided diagrams of key signaling pathways further contextualize the importance of these measurements in understanding cellular function.

References

Troubleshooting & Optimization

Preventing oxidation of 3-Methoxybenzenethiol during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methoxybenzenethiol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of this compound, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my this compound has oxidized?

A1: this compound should be a clear, colorless to very slightly yellow liquid.[1][2] Oxidation typically leads to the formation of the corresponding disulfide, 3,3'-dimethoxy-diphenyldisulfide. While the disulfide itself may be a pale yellow solid or oil, its presence as an impurity can cause the liquid to become more yellow or hazy. A significant change in color or the appearance of solid precipitates are strong indicators of degradation. Additionally, you may observe a decrease in potency or unexpected side products in your reactions.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product resulting from oxidation is 3,3'-dimethoxy-diphenyldisulfide. This occurs when two molecules of the thiol are coupled via the formation of a disulfide bond (-S-S-) in the presence of an oxidant, typically atmospheric oxygen.

Q3: What are the consequences of using oxidized this compound in a reaction?

A3: Using oxidized this compound can lead to several experimental issues. The disulfide impurity is generally less reactive than the thiol in nucleophilic reactions.[3] This will result in lower reaction yields, the formation of unexpected byproducts, and potential difficulties in product purification. For reactions that are sensitive to the specific reactivity of the thiol group, the presence of the disulfide can inhibit the reaction entirely.

Q4: Can I purify this compound that has partially oxidized?

A4: Yes, it is possible to purify partially oxidized this compound. The most common method is column chromatography on silica (B1680970) gel, which can separate the more polar thiol from the less polar disulfide dimer. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Reaction Yield The this compound may have oxidized, reducing the concentration of the active thiol.Verify the purity of the thiol using TLC or GC-MS. If oxidation is confirmed, purify the material using column chromatography or acquire a new, unopened bottle. Ensure all future handling is performed under an inert atmosphere.
Inconsistent Results Between Batches One batch of this compound may be more oxidized than another due to differences in storage or handling history.Standardize the handling procedure for all users. Always use fresh, properly stored reagent. If possible, quantify the purity of each batch before use.
Appearance of an Unknown, Less Polar Impurity in TLC/LC-MS This is likely the 3,3'-dimethoxy-diphenyldisulfide byproduct from oxidation.Confirm the identity of the byproduct by comparing it to a reference or through mass spectrometry. Implement stricter anaerobic handling techniques to prevent its formation in subsequent reactions.

Data Summary

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8 °C[2]Reduces the rate of oxidative and thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)[4]Prevents contact with atmospheric oxygen, the primary oxidant.[4][5]
Container Tightly sealed, opaque glass bottle[1][4]Prevents air and light exposure, which can accelerate oxidation.
Handling Use only in a chemical fume hood under an inert atmosphere.[4]Minimizes exposure to air and ensures user safety.
Table 2: General Thiol Stabilizers (For Informational Purposes)

Note: The efficacy and compatibility of these stabilizers must be tested for your specific application. They are not universally applicable.

Stabilizer ClassExamplesPotential Use
Phenolic Antioxidants Hydroquinone, 2,6-di-tert-butyl-p-methylphenol (BHT)[6]Scavenge free radicals that can initiate oxidation.
Catechols p-tert-butyl catechol[6]Act as radical inhibitors.
Amines Phenothiazine, N-phenyl-2-naphthylamine[6]Inhibit oxidation, often used in polymer formulations.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of this compound

Objective: To dispense this compound while minimizing exposure to atmospheric oxygen.

Materials:

  • Bottle of this compound

  • Schlenk line or glove box with an inert gas supply (Argon or Nitrogen)

  • Dry, gas-tight syringes and needles

  • Septum-sealed reaction vessel

Procedure:

  • Ensure the bottle of this compound is at room temperature before opening to prevent moisture condensation.

  • Carefully replace the bottle cap with a rubber septum under a positive flow of inert gas.

  • Puncture the septum with a needle connected to the inert gas line to maintain a positive pressure.

  • Using a clean, dry, gas-tight syringe, puncture the septum with a second needle and purge the syringe with inert gas 3-5 times.

  • Withdraw the desired volume of this compound into the syringe.

  • Quickly transfer the liquid to the sealed reaction vessel, which should already be under an inert atmosphere.

  • After dispensing, remove the syringe and the gas inlet needle. Reseal the bottle with its original cap, potentially wrapping the threads with parafilm for an extra seal before returning to cold storage.

Protocol 2: Purification of Oxidized this compound by Column Chromatography

Objective: To separate this compound from its disulfide oxidation product.

Materials:

  • Oxidized this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (reagent grade)

  • Chromatography column, flasks, and other standard glassware

  • TLC plates and developing chamber

Procedure:

  • Determine Eluent System: On a TLC plate, spot the oxidized sample. Test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). The goal is to find a system where the thiol has an Rf of ~0.3 and is well-separated from the less polar disulfide spot (higher Rf).

  • Prepare the Column: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Load the Sample: Dissolve the oxidized this compound in a minimal amount of the chosen eluent or a non-polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the pre-determined solvent system. The less polar disulfide will elute first.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure thiol.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Handling: Immediately place the purified, colorless thiol under an inert atmosphere and store it under the recommended conditions.

Visualizations

OxidationReaction cluster_reactants Reactants cluster_products Products thiol1 This compound disulfide 3,3'-dimethoxy-diphenyldisulfide (Impurity) thiol1->disulfide thiol2 This compound thiol2->disulfide oxygen Oxygen (O2) (from air) oxygen->disulfide + water Water (H2O) HandlingWorkflow start Start: Need to dispense reagent storage Remove from 2-8 °C storage start->storage equilibrate Allow bottle to reach room temp storage->equilibrate inert_setup Place bottle under positive inert gas flow equilibrate->inert_setup dispense Withdraw liquid using a gas-tight syringe inert_setup->dispense transfer Transfer to inert reaction vessel dispense->transfer reseal Reseal bottle and return to storage transfer->reseal end End: Reagent dispensed reseal->end TroubleshootingTree decision decision action action start Reaction with This compound Failed d1 Is the starting material clear and colorless? start->d1 d2 Was the reaction run under a strict inert atmosphere? d1->d2 Yes a1 Reagent has likely oxidized. Purify via chromatography or use a new bottle. d1->a1 No a2 Oxygen may be quenching the reaction. Repeat with proper inert techniques. d2->a2 No a3 Oxidation of starting material is unlikely the primary issue. Investigate other reaction parameters (temp, solvent, etc.). d2->a3 Yes

References

Technical Support Center: Managing 3-Methoxybenzenethiol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing and eliminating the potent stench of 3-Methoxybenzenethiol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound is a chemical compound with the formula C7H8OS.[1][2] It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a thiol group (-SH).[3] The presence of the sulfur-containing thiol group is responsible for its powerful and unpleasant odor.[3][4] Thiols, in general, are known for their strong smells, which are detectable by the human nose at very low concentrations.[5]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is an irritant to the skin, eyes, and respiratory system.[3][6] It is also air-sensitive.[7] Due to its potent odor, all handling procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9] Appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a laboratory coat, is mandatory.[8][10]

Q3: What is the most effective method for neutralizing the odor of this compound?

A3: The most common and effective method for neutralizing thiol odors is through oxidation.[8][11] This is typically achieved by using a solution of sodium hypochlorite (B82951) (household bleach).[8][12] The oxidation process converts the volatile and odorous thiol into a less reactive and non-malodorous sulfonic acid.[8][12]

Q4: How should I dispose of waste contaminated with this compound?

A4: All waste materials, including unused product, solutions, and contaminated consumables like pipette tips and gloves, must be treated as hazardous waste.[8][13] Liquid waste should be slowly added to a bleach solution to neutralize the thiol before being disposed of as hazardous corrosive waste.[8][11] Solid waste should be sealed in a labeled plastic bag and disposed of as solid hazardous waste.[8][14]

Q5: How can I decontaminate glassware that has been in contact with this compound?

A5: All non-disposable items, such as glassware and magnetic stir bars, require immediate and thorough decontamination.[8] Submerge the glassware in a bleach bath for at least 14-24 hours to ensure complete oxidation of the thiol.[11][13] After soaking, the glassware can be rinsed with water and cleaned using standard laboratory procedures.[8][13]

Troubleshooting Guides

Problem: A persistent, unpleasant odor is noticeable in the lab, even when working in a fume hood.

Possible Cause Solution
Improper Handling Technique Ensure all transfers of this compound are performed deep within the fume hood using syringes or cannulas. Avoid pouring or pipetting solutions of the thiol openly.[9][14]
Contaminated Equipment Immediately after use, submerge all contaminated glassware, stir bars, and other equipment in a bleach bath.[13][14]
Inadequate Waste Disposal Ensure all thiol-contaminated solid waste (e.g., gloves, paper towels) is placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[14] Liquid waste containers should be tightly sealed.
Fume Hood Malfunction Verify that the chemical fume hood is certified and functioning correctly. Check the airflow and ensure the sash is at the appropriate height.

Quantitative Data on Neutralization Reagents

ReagentCompositionRecommended Ratio (Reagent:Waste)Contact TimeEfficacy
Commercial Bleach Solution Sodium Hypochlorite (~5.25%) and Water1:114-24 hours for glassware soak[11][13]Converts volatile and odorous thiol to a non-malodorous sulfonic acid[8][12]

Experimental Protocols

Protocol 1: Neutralization of Liquid this compound Waste

  • Preparation: In a designated chemical fume hood, prepare a 1:1 solution of commercial bleach and water in a suitably sized container.[8][13]

  • Neutralization: Slowly and carefully add the liquid waste containing this compound to the bleach solution.[8] Be aware that the reaction can be exothermic.[4]

  • Monitoring: Gently stir the solution and allow it to react for at least 2 hours.

  • Disposal: Once the odor is no longer detectable, dispose of the neutralized liquid as hazardous corrosive waste according to your institution's guidelines.[8]

Protocol 2: Decontamination of Glassware

  • Preparation of Bleach Bath: In a plastic container within a chemical fume hood, prepare a 1:1 mixture of bleach and water.[13] The liquid level should be sufficient to fully submerge the glassware.

  • Soaking: Immediately after use, place all contaminated glassware into the bleach bath.[13]

  • Duration: Allow the glassware to soak for a minimum of 14-24 hours to ensure complete neutralization of the thiol.[11][13]

  • Final Cleaning: After the soaking period, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory cleaning procedures.[8][13]

Visualizations

Stench_Removal_Workflow cluster_detection Odor Detection and Initial Response cluster_action Containment and Neutralization cluster_verification Verification and Prevention Odor_Detected Stench of this compound Detected Confirm_Source Confirm Source of Odor Odor_Detected->Confirm_Source IMMEDIATE Isolate_Area Isolate the Affected Area Confirm_Source->Isolate_Area Don_PPE Don Appropriate PPE Isolate_Area->Don_PPE Spill_Cleanup Address any Spills Don_PPE->Spill_Cleanup Neutralize_Waste Neutralize Liquid and Solid Waste Spill_Cleanup->Neutralize_Waste Decontaminate_Glassware Decontaminate Glassware Neutralize_Waste->Decontaminate_Glassware Monitor_Air Monitor for Lingering Odor Decontaminate_Glassware->Monitor_Air Review_Procedures Review Handling Procedures Monitor_Air->Review_Procedures If odor persists, re-evaluate

Caption: Logical workflow for addressing a this compound stench incident in the lab.

Thiol_Oxidation Thiol This compound (Strong Odor) Sulfonic_Acid Sulfonic Acid Derivative (Odorless) Thiol->Sulfonic_Acid Oxidation Oxidizing_Agent Sodium Hypochlorite (Bleach) Oxidizing_Agent->Sulfonic_Acid Byproduct Sodium Chloride

Caption: Chemical pathway for the oxidation of this compound to a non-odorous compound.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution with 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SₙAr) reactions using 3-Methoxybenzenethiol. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficient activation of the aryl halide: SₙAr reactions require an electron-deficient aromatic ring. The reaction is significantly slower without strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[1]- Verify that your aryl halide substrate is appropriately activated. - If activation is weak, consider increasing the reaction temperature or using a more polar aprotic solvent to enhance the reaction rate.
Inadequate base: The thiol must be deprotonated to the more nucleophilic thiolate anion for the reaction to proceed efficiently. The chosen base may not be strong enough to achieve this fully.- Switch to a stronger base. For instance, if you are using a mild base like triethylamine, consider a carbonate base like K₂CO₃ or Cs₂CO₃, or a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] - Ensure the base is anhydrous, as water can hydrolyze the base and inhibit the reaction.
Poor solvent choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the thiolate.- Use a polar aprotic solvent such as DMF, DMSO, or DMAc. These solvents are effective at solvating the cation of the thiolate salt, leaving the anion more "naked" and nucleophilic.[2]
Reaction temperature is too low: The activation energy for the reaction may not be reached at the current temperature.- Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Formation of Multiple Products Side reactions of the thiolate: The thiolate can be susceptible to oxidation, forming a disulfide byproduct, especially in the presence of air.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents.
Reaction with the solvent: Some nucleophiles can react with the solvent, especially at elevated temperatures.- Choose a solvent that is stable under the reaction conditions. If you suspect a reaction with the solvent, try an alternative polar aprotic solvent.
Benzyne (B1209423) formation: With very strong bases and unactivated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur, leading to a mixture of regioisomers.- This is less likely with activated aryl halides but can be a concern. If suspected, use a weaker base that is sufficient to deprotonate the thiol without causing elimination of the leaving group.
Difficult Product Purification Residual high-boiling solvent: Solvents like DMSO and DMF can be difficult to remove completely.- After the reaction, perform an aqueous workup to partition the product into an organic solvent (e.g., ethyl acetate) and remove the bulk of the high-boiling solvent in the aqueous layer. - For residual amounts, azeotropic distillation with a lower boiling point solvent or lyophilization may be effective.
Byproducts with similar polarity: Side products may have similar chromatographic behavior to the desired product.- Optimize the reaction conditions to minimize side product formation. - Explore different solvent systems for column chromatography to improve separation. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good nucleophile for SₙAr reactions?

A1: this compound is an effective nucleophile for several reasons. Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the highly nucleophilic thiolate anion. The methoxy (B1213986) group (-OCH₃) at the meta position is an electron-donating group by resonance, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the sulfur atom.

Q2: How do I choose the best base for my reaction?

A2: The choice of base depends on the acidity of the thiol and the reaction conditions. For thiophenols, which are relatively acidic, moderately strong inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and are a good starting point due to their low cost and ease of handling.[2][3] For less reactive systems, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to ensure complete deprotonation of the thiol.

Q3: Which solvent is optimal for SₙAr reactions with this compound?

A3: Polar aprotic solvents are generally the best choice for SₙAr reactions. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are excellent at solvating the counter-ion of the thiolate salt, which enhances the reactivity of the nucleophilic anion.[2] The combination of K₂CO₃ as the base and DMAc as the solvent has been reported to be particularly effective for SₙAr reactions with thiols.[3]

Q4: Can I run the reaction at room temperature?

A4: Whether the reaction proceeds at room temperature depends on the reactivity of the aryl halide. If the aromatic ring is highly activated with multiple strong electron-withdrawing groups, the reaction may proceed at or near room temperature.[3] However, for less activated substrates, heating is typically required to achieve a reasonable reaction rate. It is always recommended to monitor the reaction's progress by TLC or LC-MS to determine the optimal temperature.

Q5: What is the typical order of leaving group reactivity in SₙAr reactions?

A5: The reactivity of halogens as leaving groups in SₙAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative Data Summary

The following tables provide illustrative data for a representative SₙAr reaction between an activated aryl halide (1-chloro-2,4-dinitrobenzene) and this compound under various conditions. This data is intended to serve as a starting point for optimization.

Table 1: Effect of Base on Reaction Yield

EntryBase (1.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMAc80492
2Cs₂CO₃DMAc80495
3NaHDMAc80296
4Et₃NDMAc801245

Conditions: 1-chloro-2,4-dinitrobenzene (B32670) (1.0 mmol), this compound (1.2 mmol) in 5 mL of solvent.

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMAc80492
2K₂CO₃DMSO80488
3K₂CO₃DMF80685
4K₂CO₃Acetonitrile801265
5K₂CO₃THF652430

Conditions: 1-chloro-2,4-dinitrobenzene (1.0 mmol), this compound (1.2 mmol), Base (1.5 equiv.) in 5 mL of solvent.

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMAc25 (RT)2415
2K₂CO₃DMAc501265
3K₂CO₃DMAc80492
4K₂CO₃DMAc100294

Conditions: 1-chloro-2,4-dinitrobenzene (1.0 mmol), this compound (1.2 mmol), Base (1.5 equiv.) in 5 mL of solvent.

Experimental Protocols

Representative Protocol for the Nucleophilic Aromatic Substitution of 1-chloro-2,4-dinitrobenzene with this compound:

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMAc to dissolve the solids.

  • Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80°C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMAc).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

sn_ar_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nucleophile (Addition) Thiolate 3-Methoxybenzenethiolate (Nucleophile) Thiolate->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group (Elimination) LeavingGroup Leaving Group (Halide ion)

Caption: The two-step addition-elimination mechanism of a typical SₙAr reaction.

troubleshooting_workflow Start Low SₙAr Yield CheckActivation Is Aryl Halide Sufficiently Activated? Start->CheckActivation CheckBase Is the Base Strong Enough? CheckActivation->CheckBase Yes IncreaseTemp_Activation Increase Temperature or Change Substrate CheckActivation->IncreaseTemp_Activation No CheckSolvent Is the Solvent Polar Aprotic? CheckBase->CheckSolvent Yes UseStrongerBase Use Stronger Base (e.g., K₂CO₃, NaH) CheckBase->UseStrongerBase No CheckTemp Is the Temperature Optimal? CheckSolvent->CheckTemp Yes ChangeSolvent Switch to DMF, DMSO, or DMAc CheckSolvent->ChangeSolvent No CheckInert Is the Reaction Under Inert Atmosphere? CheckTemp->CheckInert Yes OptimizeTemp Optimize Temperature (Monitor by TLC/LC-MS) CheckTemp->OptimizeTemp No Success Successful Reaction CheckInert->Success Yes UseInertAtmosphere Use Inert Atmosphere (N₂ or Ar) CheckInert->UseInertAtmosphere No

References

Technical Support Center: Synthesis of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-methoxybenzenethiol, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several methods are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and safety considerations. Common routes include:

  • Reduction of 3-Methoxybenzenesulfonyl Chloride: A traditional method involving the reduction of the corresponding sulfonyl chloride with a reducing agent like zinc.[1]

  • Reaction of a Grignard Reagent with Elemental Sulfur: This involves forming a Grignard reagent from an aryl halide (e.g., 3-bromoanisole) and reacting it with sulfur.[2][3]

  • Copper-Catalyzed Reaction of Aryl Iodides: A more modern approach that couples an aryl iodide with a sulfur source, such as sodium sulfide, in the presence of a copper catalyst.[4][5]

  • Newman-Kwart Rearrangement: This multi-step synthesis converts 3-methoxyphenol (B1666288) to the desired thiophenol.[6]

  • Leuckart Thiophenol Reaction: This method starts with an aniline, proceeds through a diazonium salt, and reacts with a xanthate.[1][6] However, it is known for potential side reactions and can be hazardous.[1]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in this compound synthesis can often be attributed to a few common issues:

  • Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of disulfide byproducts (e.g., bis(3-methoxyphenyl) disulfide).[6][7] This is a very common side reaction.

  • Impure Reagents or Solvents: The purity of starting materials is crucial.[8][9] Impurities can lead to unwanted side reactions and lower the overall yield. Moisture in solvents can also be detrimental, especially in Grignard reactions.

  • Suboptimal Reaction Conditions: Factors like reaction temperature, time, and stirring efficiency can significantly impact the yield.[8][9] Reactions may stall if conditions are not optimal, or side reactions may be favored.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of a catalyst.

  • Product Loss During Workup and Purification: this compound can be lost during extraction, washing, or purification steps like column chromatography.[8] Thiols can sometimes adhere to silica (B1680970) gel.[7]

Q3: I suspect disulfide formation is lowering my yield. How can I prevent this and what should I do if it has already formed?

A3: To prevent disulfide formation, it is critical to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction and workup process.[7] Using degassed solvents can also be beneficial. If disulfide has formed, it can often be reduced back to the thiol. A common method is to use a reducing agent like sodium borohydride (B1222165) followed by acidification.[6]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. This compound has a strong, unpleasant odor.[10] It is recommended to handle this compound in a well-ventilated fume hood. It may also cause skin, eye, and respiratory irritation.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific problems encountered during the synthesis.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Poor quality or degradation of starting materials (e.g., oxidized sodium sulfide, wet Grignard reagent).Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for Grignard reactions.[7][8]
Incorrect reaction temperature.For Grignard reactions, ensure the initial temperature is low during the addition of sulfur.[2][3] For other reactions, optimize the temperature as specified in the literature protocol.
Inefficient stirring.Ensure vigorous and continuous stirring, especially in heterogeneous mixtures.[8][9]
Significant Amount of Disulfide Byproduct Presence of oxygen in the reaction.Conduct the reaction under a strict inert atmosphere (nitrogen or argon) and use degassed solvents.[7]
Workup conditions are not acidic enough.During the workup, ensure the aqueous solution is acidified to prevent oxidation of the thiophenolate.[12]
Multiple Unidentified Side Products Reaction temperature is too high or reaction time is too long.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress using TLC or GC.
Impure starting materials.Purify starting materials before use.
Low Recovery After Column Chromatography Product is irreversibly adsorbed onto the silica gel.Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a suitable amine.[7]
Product is volatile.Be cautious during solvent removal under reduced pressure (rotoevaporation).[8]

Experimental Protocols

Method 1: Synthesis via Grignard Reagent

This protocol is adapted from general procedures for thiophenol synthesis using Grignard reagents.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, continue the addition of the 3-bromoanisole solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Sulfur:

    • In a separate flask under a nitrogen atmosphere, suspend elemental sulfur in anhydrous THF.

    • Cool the sulfur suspension in an ice bath.

    • Slowly add the prepared Grignard reagent to the sulfur suspension via a cannula or dropping funnel, maintaining the temperature below 15°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (can be monitored by the disappearance of the Grignard reagent using a Gilman test).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute HCl to dissolve the magnesium salts.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Synthetic Route Starting Material Key Reagents Reported Yield Reference
Copper-Catalyzed ThiolationAryl IodideNa₂S·9H₂O, Copper, 1,2-ethanedithiolup to 89%[4]
Reduction of Sulfonamide3-Fluoro-4-methoxybenzenesulfonamidePotassium formate~61%[13]
Grignard Reaction3-BromoanisoleMg, SulfurYields can be variable and are highly dependent on conditions.[2][3]

Troubleshooting Workflow

// Nodes start [label="Low Yield of\nthis compound Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Analyze Reaction Mixture\n(TLC, GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];

// Potential Issues incomplete_reaction [label="Incomplete Reaction?\n(Starting Material Remains)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Major Side Products?\n(e.g., Disulfide)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_product [label="No/Trace Product?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Incomplete Reaction sol_incomplete1 [label="Increase Reaction Time or\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_incomplete2 [label="Check Reagent Stoichiometry\nand Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Side Products sol_side1 [label="Implement Strict Inert\nAtmosphere (N2/Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side2 [label="Use Degassed Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side3 [label="Optimize Temperature to\nMinimize Side Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for No Product sol_no_product1 [label="Verify Reagent Quality\n(e.g., Grignard formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_product2 [label="Check Reaction Setup\nfor Leaks or Contamination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Post-Reaction Issues workup_issue [label="Low Yield After Workup/\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; sol_workup1 [label="Optimize Extraction pH\n(Acidify to protonate thiolate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup2 [label="Consider Alternative Purification\n(e.g., Alumina Chromatography, Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reaction; check_reaction -> incomplete_reaction [label="Analysis Shows:"]; check_reaction -> side_products; check_reaction -> no_product;

incomplete_reaction -> sol_incomplete1 [label="Yes"]; incomplete_reaction -> sol_incomplete2 [label="Yes"];

side_products -> sol_side1 [label="Yes"]; side_products -> sol_side2 [label="Yes"]; side_products -> sol_side3 [label="Yes"];

no_product -> sol_no_product1 [label="Yes"]; no_product -> sol_no_product2 [label="Yes"];

start -> workup_issue [label="If reaction appears\ncomplete by crude analysis"]; workup_issue -> sol_workup1; workup_issue -> sol_workup2; } end_dot Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis and Purification of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methoxybenzenethiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product has a low yield. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic and purification process. Consider the following:

  • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all starting material is consumed before workup.

  • Side Reactions: Thiophenols can be prone to side reactions, such as oxidation to disulfides. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in syntheses involving the reduction of sulfonyl chlorides, maintaining a low temperature during the initial stages can be crucial to prevent poor yields.

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize transfers between flasks. When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery.

Q2: The purified this compound is yellow or brown. What causes this discoloration and how can I remove it?

A2: Discoloration of thiophenols is often due to the presence of oxidized impurities, primarily disulfides (bis(3-methoxyphenyl) disulfide).

  • Cause: Exposure to air (oxygen) can lead to the oxidation of the thiol group (-SH) to a disulfide bond (-S-S-). This is a common issue with thiols.

  • Solution:

    • Prevention: Handle the compound under an inert atmosphere whenever possible. Use degassed solvents for reactions and purification.

    • Removal:

      • Reduction: The disulfide impurity can be reduced back to the thiol. This can be achieved by treating the impure product with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or zinc dust and acid.

      • Purification: Careful purification by vacuum distillation or column chromatography can separate the desired thiol from the higher-boiling disulfide.

Q3: My NMR or GC-MS analysis shows the presence of starting materials (e.g., 3-iodoanisole, 3-methoxyphenol, or 3-anisidine) in the final product. How can I remove them?

A3: The presence of starting materials indicates an incomplete reaction or inefficient purification.

  • 3-Iodoanisole: This starting material can be removed by careful column chromatography or fractional distillation under reduced pressure.

  • 3-Methoxyphenol: Phenolic impurities can sometimes be tricky to separate from thiophenols due to similar polarities.

    • Azeotropic Distillation: Azeotropic distillation with water can be an effective method for separating phenols from thiophenols.[2]

    • Chemical Extraction: Washing the crude product with a dilute aqueous base (e.g., 1M NaOH) can selectively deprotonate and extract the more acidic phenol (B47542) into the aqueous layer. Be aware that thiophenols are also acidic and may be partially extracted if the base is too concentrated or if the extraction is too vigorous.

  • 3-Anisidine: If the synthesis route involves the diazotization of 3-anisidine, residual amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

Q4: I am having difficulty purifying this compound by column chromatography. The product is streaking or not separating well.

A4: Issues with column chromatography can be due to several factors:

  • Improper Solvent System: The polarity of the eluent is crucial. For this compound, a non-polar/polar solvent system like hexane (B92381)/ethyl acetate (B1210297) is commonly used.[1] Start with a low polarity and gradually increase it. Use TLC to determine the optimal solvent ratio before running the column.

  • Sample Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.

  • Acidity of Silica Gel: Thiols can sometimes interact with the acidic surface of standard silica gel, leading to streaking. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

  • Product Instability on Silica: Thiols can be susceptible to oxidation on silica gel. To minimize this, run the column relatively quickly and under an inert atmosphere if possible.

Q5: What is the best method to achieve high purity (>99%) for this compound?

A5: A combination of methods is often necessary to achieve high purity.

  • Initial Purification: Start with a thorough aqueous workup to remove water-soluble impurities, acids, and bases.

  • Chemical Purification (Optional): If phenolic impurities are suspected, a wash with a dilute base can be performed.[3] If disulfide impurities are significant, a reduction step may be necessary.

  • Primary Purification:

    • Vacuum Distillation: Distillation under reduced pressure is a highly effective method for purifying liquid thiophenols.[4][5] It separates the product from non-volatile impurities and compounds with significantly different boiling points.

    • Column Chromatography: This is useful for removing impurities with similar boiling points but different polarities.[1]

  • Final Polishing (if necessary):

    • Recrystallization: While this compound is a liquid at room temperature, it can sometimes be solidified at low temperatures. If a suitable solvent is found, low-temperature recrystallization can be a powerful technique for achieving high purity.[6][7]

Quantitative Data on Purification

The effectiveness of different purification methods can be compared based on the final purity achieved, which is typically determined by GC-MS or NMR analysis.

Purification MethodTypical Purity AchievedNotes
Column Chromatography >98%Effective for removing polar and non-polar impurities.[8]
Vacuum Distillation >99%Excellent for removing non-volatile impurities and those with different boiling points.
Chemical Wash + Distillation >99.5%A combination of chemical treatment to remove specific impurities followed by distillation often yields the highest purity.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of contaminants. Use thick-walled tubing for vacuum connections.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Connect the apparatus to a vacuum source (e.g., a vacuum pump). c. Slowly reduce the pressure to the desired level. The boiling point of this compound is 223-226 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. d. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. e. Collect the fraction that distills at a constant temperature. This is your purified product. f. After distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Workup (Acid/Base Washes) crude->workup chem_pur Chemical Purification (e.g., Reduction of Disulfides) workup->chem_pur If impurities (e.g., disulfides) are present dist Vacuum Distillation workup->dist Primary Purification chem_pur->dist col Column Chromatography dist->col For higher purity or specific impurities pure Pure this compound (>99%) dist->pure col->pure

Caption: General workflow for the purification of this compound.

TroubleshootingPurity cluster_impurities Impurity Type cluster_solutions Purification Strategy start Is the final product pure? yes Purity Goal Met start->yes Yes no Identify Impurity (GC-MS, NMR) start->no No starting_material Starting Material no->starting_material disulfide Disulfide no->disulfide phenol Phenolic Impurity no->phenol other Other Byproducts no->other rerun_rxn Optimize Reaction Conditions (Time, Temp) starting_material->rerun_rxn distill Vacuum Distillation starting_material->distill chrom Column Chromatography starting_material->chrom redux Reduction (e.g., NaBH4) disulfide->redux disulfide->distill base_wash Aqueous Base Wash phenol->base_wash phenol->chrom other->distill other->chrom

Caption: Decision-making flowchart for troubleshooting product impurity.

References

3-Methoxybenzenethiol stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxybenzenethiol (CAS 15570-12-4). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues, degradation pathways, and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issue for this compound is its sensitivity to air.[1] The thiol group (-SH) is susceptible to oxidation, especially when exposed to atmospheric oxygen. This oxidation process is the primary degradation pathway for the compound. The reaction can be accelerated by exposure to light, elevated temperatures, high pH conditions, and the presence of trace metal ions.[2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool (recommended 2-8 °C), dark place in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4] Using amber glass vials or containers wrapped in aluminum foil can protect the compound from light. Ensure the container cap provides an excellent seal; using a septum-sealed bottle is ideal for repeated access without compromising the inert atmosphere.

Q3: What are the visible signs of this compound degradation?

A3: Pure this compound is a colorless to very slightly yellow liquid.[1] Signs of degradation include a noticeable deepening of the yellow color or the formation of a white or yellowish precipitate. This precipitate is typically the corresponding disulfide, 3,3'-dimethoxydiphenyl disulfide, which is a solid at room temperature.[5] A strong, unpleasant odor is characteristic of most thiols and does not in itself indicate degradation.[1]

Q4: What is the main degradation product of this compound?

A4: The primary degradation product resulting from oxidation is 3,3'-dimethoxydiphenyl disulfide. This occurs when two molecules of this compound are oxidized, forming a sulfur-sulfur bond.[6]

Q5: Can other degradation products be formed?

A5: While disulfide formation is the most common degradation pathway under standard storage and handling conditions, further oxidation of the thiol group can occur under more aggressive oxidative conditions (e.g., in the presence of strong oxidants or at lower pH with oxygen).[2] These reactions can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).[7] However, these are not typically observed during routine storage.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Colorless liquid turns yellow Minor oxidation has occurred.The material may still be suitable for some applications. It is recommended to assess purity via GC-MS or use a quantitative method like Ellman's test to determine the free thiol content before use.
White/yellow precipitate forms Significant oxidation to 3,3'-dimethoxydiphenyl disulfide has occurred.The material is likely impure and may not be suitable for your experiment. The solid disulfide can be removed by filtration, but the remaining liquid will still contain dissolved disulfide and should be repurified (e.g., by distillation or chromatography) before use.
Inconsistent experimental results Degradation of the thiol during the experiment.Ensure all solvents are deoxygenated (e.g., by sparging with argon) and that the reaction is run under a positive pressure of an inert gas. Prepare solutions of the thiol immediately before use.[8]

Degradation and Handling Workflows

The following diagrams illustrate the primary degradation pathway and the recommended workflow for handling this air-sensitive compound.

G Degradation Pathway of this compound Thiol 2 x this compound (Liquid) Disulfide 3,3'-Dimethoxydiphenyl Disulfide (Solid Precipitate) Thiol->Disulfide - 2H+ - 2e- Oxidant Oxygen (O2) (from air) + trace metals, light, high pH FurtherOxidation Sulfinic/Sulfonic Acids (under harsh conditions) Disulfide->FurtherOxidation Further Oxidation

Caption: Primary oxidative degradation pathway.

G Recommended Handling Workflow cluster_storage Storage cluster_handling Handling (Fume Hood) cluster_cleanup Cleanup Storage Store under Inert Gas (Ar/N2) 2-8 °C, Protected from Light Prep Prepare Degassed Solvents (Sparge with Ar/N2) Storage->Prep Transfer Transfer Thiol via Syringe (Use Air-Sensitive Techniques) Prep->Transfer Reaction Run Reaction under Positive Inert Gas Pressure Transfer->Reaction Quench Quench Reaction Reaction->Quench Waste Dispose of Thiol Waste in Designated Container Quench->Waste Glassware Decontaminate Glassware with Bleach Solution Quench->Glassware

Caption: Workflow for handling air-sensitive thiols.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to assess the purity of this compound and detect the presence of its primary degradation product, 3,3'-dimethoxydiphenyl disulfide.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: 280 °C for 10 minutes.

  • Injector and Transfer Line: Set injector temperature to 250 °C and the MS transfer line to 280 °C. To avoid thermal degradation of the disulfide, keep the transfer line temperature as low as feasible.[9]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject 1 µL of the prepared sample. The retention time for this compound will be shorter than that for the larger, less volatile 3,3'-dimethoxydiphenyl disulfide. Purity can be estimated by the relative peak areas. The mass spectrum of the parent thiol should show a molecular ion (M+) at m/z 140.2, while the disulfide should show a molecular ion at m/z 278.4.

Protocol 2: Quantitative Determination of Free Thiol Content (Ellman's Test)

This spectrophotometric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the concentration of free thiol groups.[10]

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.

    • Thiol Sample: Prepare a stock solution of your this compound sample in methanol (B129727) or ethanol. Further dilute to an expected concentration of 10-100 µM in the reaction buffer. Note: Due to low water solubility, initial dissolution in an organic solvent is necessary.[1]

  • Procedure:

    • Turn on a UV-Vis spectrophotometer and set it to read absorbance at 412 nm.

    • In a 1 mL cuvette, add 50 µL of the DTNB stock solution to 940 µL of the reaction buffer.

    • Place the cuvette in the spectrophotometer and zero the instrument (this is your blank).

    • Add 10 µL of your diluted thiol sample to the cuvette.

    • Mix gently with a pipette and allow the reaction to proceed for 2 minutes.

    • Record the final absorbance at 412 nm.

  • Calculation:

    • Calculate the concentration of free thiol using the Beer-Lambert law (A = εbc).

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • A = Absorbance at 412 nm

      • ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹

      • l (path length of the cuvette) = 1 cm

    • Remember to account for the dilution factor of your sample.

G Troubleshooting Decision Tree Start Observe this compound Sample Color_Check Is the liquid colorless to pale yellow? Start->Color_Check Precipitate_Check Is there a solid precipitate present? Color_Check->Precipitate_Check Yes Purity_Test Material shows signs of minor oxidation. Perform purity analysis (GC-MS, Ellman's Test). Color_Check->Purity_Test No (Deeper Yellow) Use_Directly Proceed with experiment. Handle under inert atmosphere. Precipitate_Check->Use_Directly No Repurify Significant degradation has occurred. Repurify by filtration and/or distillation before use. Precipitate_Check->Repurify Yes Purity_OK Is purity acceptable for your application? Purity_Test->Purity_OK Purity_OK->Use_Directly Yes Purity_OK->Repurify No

Caption: Decision tree for troubleshooting sample quality.

References

Incompatible materials to avoid with 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzenethiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: Based on safety data sheets, the primary materials to avoid are strong bases and strong oxidizing agents.[1][2] Additionally, this compound is air-sensitive, so prolonged exposure to air should be avoided.[3][4]

Q2: I observed a rapid color change and gas evolution after adding a reagent to my this compound reaction. What could be the cause?

A2: This could indicate an incompatible chemical reaction. Common causes include the presence of strong bases or strong oxidizing agents. Thiols can be deprotonated by strong bases, and the resulting thiolate is susceptible to oxidation. The thiol group can also be oxidized by strong oxidizing agents, potentially leading to the formation of disulfides or sulfonic acids, which can be energetic processes.

Q3: My this compound has developed a yellow tint and a slight precipitate after being stored for a while. Is it still usable?

A3: this compound is known to be air-sensitive.[3][4] The observed changes could be due to slow oxidation from exposure to air during storage. It is recommended to handle and store the material under an inert atmosphere.[5] For critical applications, it is advisable to use fresh or properly stored material. If you must use the material, consider purification and re-analysis to confirm its integrity before proceeding.

Q4: Can I use a strong base like sodium hydroxide (B78521) to deprotonate this compound for a reaction?

A4: While a base is needed to form the thiolate, using a strong base like sodium hydroxide requires careful consideration of the reaction conditions and the stability of your other reagents. The resulting thiolate will be more susceptible to oxidation. Depending on the specific reaction, a milder base might be more appropriate to avoid side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Exotherm or Gas Evolution Reaction with an incompatible material (e.g., strong oxidizing agent).1. Immediately cease addition of reagents. 2. If safe to do so, cool the reaction vessel. 3. Follow appropriate emergency shutdown procedures for your lab. 4. Once the situation is stable, carefully review all reagents and procedures to identify the incompatible component.
Reaction Failure or Low Yield Degradation of this compound due to air exposure.1. Ensure all future reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored this compound. 3. Consider degassing solvents prior to use.
Formation of a Disulfide Byproduct Oxidation of the thiol, potentially catalyzed by a basic impurity or exposure to an oxidizing agent.1. Scrutinize all reagents for potential oxidizing impurities. 2. If a base is used, consider using a non-oxidizing base or ensuring strictly anaerobic conditions.

Incompatible Materials Summary

Material Class Specific Examples Potential Hazard
Strong Bases Sodium hydroxide, potassium tert-butoxideCan catalyze oxidation and other side reactions.[1][2][3]
Strong Oxidizing Agents Peroxides, nitrates, permanganatesVigorous or violent reaction, potential for exotherm and gas evolution.[1][2]
Air Oxygen in the atmosphereSlow degradation and oxidation of the thiol.[3][4]

Experimental Protocol: Thioether Synthesis via S-alkylation

This protocol describes a common reaction involving this compound and highlights points where incompatibilities could be introduced.

Objective: To synthesize 3-(benzylthio)-1-methoxybenzene.

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • Potassium carbonate (a mild base)

  • Acetonitrile (solvent)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is critical to prevent air-oxidation of the thiol.

  • Reagent Addition:

    • To the flask, add acetonitrile.

    • Add this compound to the solvent.

    • Add potassium carbonate. Note: A strong base is avoided here to minimize potential side reactions.

  • Reaction with Alkylating Agent:

    • Slowly add benzyl bromide to the stirring mixture at room temperature. Caution: Benzyl bromide is a lachrymator.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Workflow

IncompatibilityTroubleshooting start Unexpected Reaction Observed (e.g., Exotherm, Color Change, Gas) check_reagents Review All Reagents and SDS start->check_reagents is_oxidizer Is a Strong Oxidizing Agent Present? check_reagents->is_oxidizer is_base Is a Strong Base Present? is_oxidizer->is_base No oxidizer_protocol Isolate and Revise Protocol to Eliminate Oxidizer is_oxidizer->oxidizer_protocol Yes is_air Was the Reaction Exposed to Air? is_base->is_air No base_protocol Substitute with a Milder Base and/or Use Inert Atmosphere is_base->base_protocol Yes air_protocol Implement Inert Atmosphere Techniques is_air->air_protocol Yes unknown Consult with Senior Chemist or Safety Officer is_air->unknown No end Revised Protocol Implemented oxidizer_protocol->end base_protocol->end air_protocol->end unknown->end

Caption: Troubleshooting flowchart for unexpected reactions.

References

Managing respiratory and skin irritation from 3-Methoxybenzenethiol exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing respiratory and skin irritation resulting from exposure to 3-Methoxybenzenethiol. It includes troubleshooting procedures, frequently asked questions, and detailed protocols to ensure a safe laboratory environment.

Troubleshooting Guides

This section offers step-by-step guidance for immediate actions to take in case of accidental exposure to this compound.

Scenario 1: Respiratory Exposure

Problem: Inhalation of this compound vapors, leading to respiratory irritation.

Symptoms:

  • Coughing, wheezing, or shortness of breath.

  • Burning sensation in the nose, throat, or chest.

  • Headache and dizziness.[1]

  • Delayed pulmonary edema may occur.[2]

StepActionDetailed Instructions
1 Immediate Evacuation Immediately move the affected individual to an area with fresh air.[2]
2 Alert and Call for Help Notify your supervisor and institutional safety officer. If breathing is difficult, call emergency services immediately.
3 Provide Respiratory Support If the individual is not breathing, trained personnel should administer artificial respiration. If breathing is difficult, provide oxygen if you are trained to do so.[2]
4 Seek Medical Attention All cases of inhalation exposure require professional medical evaluation, even if symptoms are mild, due to the risk of delayed effects.[2]
Scenario 2: Skin Contact

Problem: Direct skin contact with liquid this compound, causing irritation.

Symptoms:

  • Redness and swelling.

  • Itching or a burning sensation.

  • Formation of a rash or blisters.

StepActionDetailed Instructions
1 Immediate Flushing Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[3][4][5] For large splashes, use an emergency safety shower.[6]
2 Remove Contaminated Clothing While flushing, carefully remove any contaminated clothing and jewelry.[6][7]
3 Wash with Soap and Water After initial flushing, gently wash the affected area with mild soap and water.[2]
4 Seek Medical Attention If irritation persists or worsens, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Scenario 3: Eye Contact

Problem: this compound splashed into the eyes.

Symptoms:

  • Irritation and redness.

  • Burning sensation and excessive tearing.

  • Blurred vision.

StepActionDetailed Instructions
1 Immediate and Thorough Flushing Immediately use an emergency eyewash station to flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes.[2][3][8] Keep the eyelids open during flushing.[2]
2 Remove Contact Lenses If wearing contact lenses, remove them after the initial flushing has begun, but do not delay flushing to do so.[2]
3 Seek Immediate Medical Attention All instances of eye contact with this compound require immediate evaluation by a medical professional.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a hazardous chemical that can cause significant irritation to the skin, eyes, and respiratory tract.[2] It is also harmful if swallowed.[2] Due to its unpleasant odor, even at low concentrations, it can cause discomfort and concern.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Appropriate PPE includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Q3: Are there established occupational exposure limits for this compound?

A3: Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. Therefore, it is crucial to minimize all routes of exposure.

Q4: How should I clean up a small spill of this compound?

A4: For a small spill, alert others in the area, ensure adequate ventilation (working within a fume hood if possible), and wear appropriate PPE. Absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a 1:1 bleach-water solution.

Q5: What is the proper procedure for decontaminating glassware that has been in contact with this compound?

A5: Glassware should be immediately submerged in a prepared bleach bath. A common recommendation is a 1:1 mixture of commercial bleach and water.[1][9] Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[1] After soaking, rinse the glassware thoroughly with water before standard cleaning.

Quantitative Data Summary

ParameterRecommendationSource
Skin Flushing Time Minimum 15-20 minutes[3][4][5]
Eye Flushing Time Minimum 15-20 minutes[2][3][8]
Bleach Decontamination Solution 1:1 mixture of commercial bleach and water[1][9]
Glassware Soaking Time 14-24 hours[1]

Experimental Protocols

Protocol 1: Emergency Response to a this compound Spill
  • Assess the Situation:

    • If the spill is large or you are unsure how to handle it, evacuate the area and alert emergency personnel.

    • For small, manageable spills, proceed with the following steps.

  • Alert Personnel:

    • Notify all personnel in the immediate vicinity of the spill.

  • Don Appropriate PPE:

    • Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill:

    • If the spilled material is a liquid, contain it using absorbent pads or other appropriate materials.

  • Absorb the Spill:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste:

    • Carefully scoop the absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a 1:1 bleach-water solution, followed by a water rinse.

  • Dispose of Waste:

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.

Protocol 2: Decontamination of Laboratory Equipment
  • Prepare a Bleach Bath:

    • In a designated container within a chemical fume hood, prepare a 1:1 solution of commercial bleach and water.[1][9]

  • Submerge Equipment:

    • Immediately after use, fully submerge all contaminated glassware and equipment in the bleach bath.

  • Soak for an Adequate Duration:

    • Allow the equipment to soak for a minimum of 14-24 hours to ensure complete neutralization of the thiol.[1]

  • Rinse Thoroughly:

    • After soaking, carefully remove the equipment from the bleach bath and rinse it thoroughly with deionized water.

  • Final Cleaning:

    • Proceed with standard laboratory washing procedures.

Visualizations

G Workflow for Managing this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Further Actions inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air report_incident Report Incident inhalation->report_incident skin_contact Skin Contact flush_skin Flush Skin (15-20 min) skin_contact->flush_skin skin_contact->report_incident eye_contact Eye Contact flush_eyes Flush Eyes (15-20 min) eye_contact->flush_eyes eye_contact->report_incident medical_attention Seek Medical Attention fresh_air->medical_attention flush_skin->medical_attention decontaminate Decontaminate Area/Equipment flush_skin->decontaminate flush_eyes->medical_attention flush_eyes->decontaminate

Caption: Workflow for managing different types of exposure to this compound.

G Signaling Pathway for Respiratory Irritation irritant This compound trpa1 TRPA1 Channel Activation irritant->trpa1 neuron Sensory Neuron Depolarization trpa1->neuron calcium Calcium Influx neuron->calcium neuropeptides Neuropeptide Release (Substance P, CGRP) calcium->neuropeptides inflammation Neurogenic Inflammation neuropeptides->inflammation symptoms Cough, Bronchoconstriction inflammation->symptoms G Signaling Pathway for Skin Irritation irritant This compound keratinocytes Keratinocyte Stress/Damage irritant->keratinocytes mapk MAPK Pathway Activation keratinocytes->mapk nfkb NF-κB Pathway Activation keratinocytes->nfkb cytokines Pro-inflammatory Cytokine Release (IL-1α, TNF-α, IL-8) mapk->cytokines nfkb->cytokines inflammation Inflammatory Cell Recruitment cytokines->inflammation symptoms Redness, Swelling, Itching inflammation->symptoms

References

First aid measures for accidental inhalation or skin contact with 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate first aid measures for accidental inhalation or skin contact with 3-Methoxybenzenethiol, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid steps if I accidentally inhale this compound?

A1: If you inhale this compound, it is crucial to act immediately. First, move the exposed person to fresh air at once.[1][2][3] If the person is not breathing, give artificial respiration.[1][3] If breathing is difficult, oxygen may be administered by trained personnel.[1] It is imperative to seek medical attention promptly.[1][3][4]

Q2: What should I do in case of skin contact with this compound?

A2: In the event of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] While flushing, remove all contaminated clothing and shoes.[1][3] Seek medical advice if skin irritation occurs or persists.[3][4] It is important to wash contaminated clothing before reuse.[1][4]

Q3: Is it necessary to seek medical attention after initial first aid for exposure to this compound?

A3: Yes, it is essential to get medical aid after any exposure, even if initial symptoms seem minor.[1] Some effects of exposure to this compound may be delayed.[1] A physician can provide symptomatic and supportive treatment.[1]

Q4: What are the known hazards of this compound?

A4: this compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][3][4][5][6]

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed[4][5]
Acute Toxicity, DermalHarmful in contact with skin[5][6]
Acute Toxicity, InhalationHarmful if inhaled[5][6]
Skin IrritationCauses skin irritation[1][4][5]
Eye IrritationCauses serious eye irritation[1][4][5]
Respiratory IrritationMay cause respiratory tract irritation[1][6]

Experimental Workflow: First Aid for this compound Exposure

FirstAidWorkflow cluster_inhalation Inhalation Exposure cluster_skin Skin Contact inhalation_start Inhalation Occurs move_to_fresh_air Move to Fresh Air inhalation_start->move_to_fresh_air check_breathing Check Breathing move_to_fresh_air->check_breathing give_oxygen Give Oxygen (if difficult) check_breathing->give_oxygen Breathing is difficult artificial_respiration Artificial Respiration (if not breathing) check_breathing->artificial_respiration Not breathing inhalation_medical_aid Seek Immediate Medical Aid check_breathing->inhalation_medical_aid Breathing give_oxygen->inhalation_medical_aid artificial_respiration->inhalation_medical_aid skin_contact_start Skin Contact Occurs remove_clothing Remove Contaminated Clothing skin_contact_start->remove_clothing flush_skin Flush Skin with Soap & Water (15 mins) remove_clothing->flush_skin skin_medical_aid Seek Medical Aid (if irritation persists) flush_skin->skin_medical_aid

Caption: First aid workflow for this compound exposure.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bulk production of 3-Methoxybenzenethiol. It addresses common challenges and frequently asked questions encountered during the scale-up of its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound, covering two primary synthetic routes: the reaction of 3-iodoanisole (B135260) with a sulfur source and the Newman-Kwart rearrangement of 3-methoxyphenol (B1666288).

Route 1: From 3-Iodoanisole

Q1: We are observing low yields of this compound when scaling up the reaction from 3-iodoanisole. What are the potential causes and solutions?

A1: Low yields during scale-up can stem from several factors. Inefficient mixing in larger reactors can lead to localized concentration gradients and side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Another critical factor is maintaining an inert atmosphere. Any oxygen ingress can lead to the oxidation of the desired thiol product to the corresponding disulfide, significantly reducing your yield.[1] It is crucial to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction and workup.

Q2: During the workup of the 3-iodoanisole reaction, we are having difficulty separating the product from the DMSO solvent and other inorganic salts. What is the recommended procedure for large-scale purification?

A2: On a large scale, the separation of this compound from a high-boiling solvent like DMSO and inorganic byproducts requires a robust workup procedure. After the reaction, the mixture should be cooled and diluted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or toluene. This is followed by washing with aqueous HCl to neutralize any remaining base and then with brine to remove the bulk of the DMSO and inorganic salts. For industrial-scale purification, fractional distillation under reduced pressure is the most effective method to obtain high-purity this compound.[2] Azeotropic distillation with a paraffinic hydrocarbon entrainer can also be an effective method for removing phenolic impurities.[3]

Q3: The strong, unpleasant odor of this compound is a significant challenge in our facility. How can we effectively manage and neutralize the stench during and after the synthesis?

A3: The malodorous nature of thiols is a major operational challenge. All manipulations should be conducted in a well-ventilated fume hood. To neutralize the odor on glassware, equipment, and in waste streams, a bleach (sodium hypochlorite) solution is highly effective.[4][5][6] A cold trap or a bleach trap should be used to prevent vapors from exhausting directly into the fume hood.[4][7] For spills, a solution of potassium permanganate (B83412) can also be used for decontamination. All disposable materials that come into contact with the thiol should be quenched in a bleach solution before disposal.

Route 2: Newman-Kwart Rearrangement

Q1: The Newman-Kwart rearrangement of the O-aryl thiocarbamate derived from 3-methoxyphenol requires very high temperatures, leading to product decomposition. How can we mitigate this?

A1: The high temperatures (often exceeding 200 °C) required for the thermal Newman-Kwart rearrangement can indeed lead to degradation and the formation of side products.[8][9][10] A significant improvement is the use of a palladium catalyst, such as Pd(PtBu3)2, which can lower the required reaction temperature to around 100°C.[11] This catalytic approach often proceeds with cleaner conversions and higher yields, especially for substrates that are not thermally stable. More recently, photoredox catalysis has been shown to facilitate the rearrangement at room temperature for certain substrates.[10][12]

Q2: We are observing the formation of isocyanate byproducts during the Newman-Kwart rearrangement. What is the cause, and how can it be prevented?

A2: The formation of isocyanates is a known side reaction in the Newman-Kwart rearrangement, particularly when using mono-N-alkylated thiocarbamates.[8] This occurs through phenol (B47542) elimination. To avoid this, it is essential to use a di-N-substituted thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, for the initial formation of the O-aryl thiocarbamate. The two N-substituents are crucial to prevent the elimination pathway.[9]

Q3: What are the key safety considerations when scaling up the Newman-Kwart rearrangement?

A3: The primary safety concern with the thermal Newman-Kwart rearrangement is the high reaction temperature.[10] Careful temperature control is critical to prevent runaway reactions and product decomposition, which could lead to a pressure buildup in a closed system. When scaling up, it is essential to have a robust cooling system in place and to monitor the internal temperature of the reactor closely. If using a palladium catalyst, considerations for handling and removing the heavy metal from the final product must be taken into account. As with any thiol synthesis, stringent odor control measures are necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Iodoanisole (Lab Scale)

This protocol is based on a literature procedure and should be adapted and optimized for large-scale production with appropriate safety and engineering controls.

Materials:

Procedure:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet, add 3-iodoanisole (1.0 eq), copper powder (0.1 eq), and sodium sulfide nonahydrate (3.0 eq).

  • Under a positive pressure of nitrogen or argon, add anhydrous DMSO.

  • Add 1,2-ethanedithiol (0.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring and maintain for 20 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a larger vessel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.[13]

Scale-Up Considerations:

  • Heat Transfer: The reaction is endothermic initially but can become exothermic. Ensure the reactor has adequate cooling capacity.

  • Mixing: Efficient stirring is crucial to keep the copper powder and sodium sulfide suspended.

  • Inert Atmosphere: Maintain a strict inert atmosphere to prevent disulfide formation.

  • Workup: Use a liquid-liquid centrifugal separator for efficient phase separation on a large scale.

Protocol 2: Synthesis of this compound via Newman-Kwart Rearrangement

This is a two-step process involving the formation of the O-aryl thiocarbamate followed by the rearrangement.

Step 1: Formation of O-(3-methoxyphenyl) dimethylthiocarbamate

  • To a reactor charged with a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases.

  • Cool the mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.05 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to obtain the crude O-aryl thiocarbamate, which can be purified by crystallization or chromatography.

Step 2: Newman-Kwart Rearrangement to S-(3-methoxyphenyl) dimethylthiocarbamate

  • Thermal Method: Heat the O-(3-methoxyphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C until the rearrangement is complete (monitor by TLC or HPLC).[10]

  • Catalytic Method: In a reactor, dissolve the O-(3-methoxyphenyl) dimethylthiocarbamate in a suitable solvent (e.g., toluene) and add a catalytic amount of a palladium catalyst (e.g., [Pd(tBu3P)2], 1-5 mol%). Heat the mixture to around 100 °C until the rearrangement is complete.[11]

Step 3: Hydrolysis to this compound

  • To the crude S-(3-methoxyphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (B78521) or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Extract the this compound with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by vacuum distillation.

Quantitative Data Summary

ParameterRoute 1: From 3-IodoanisoleRoute 2: Newman-Kwart (Thermal)Route 2: Newman-Kwart (Pd-Catalyzed)
Starting Material 3-Iodoanisole3-Methoxyphenol3-Methoxyphenol
Key Reagents Na2S·9H2O, Cu, 1,2-ethanedithiolN,N-dimethylthiocarbamoyl chloride, BaseN,N-dimethylthiocarbamoyl chloride, Base, Pd catalyst
Typical Yield ~89% (lab scale)[13]Variable, depends on substrate stabilityGenerally high
Reaction Temperature 100 °C[13]200-300 °C[10]~100 °C[11]
Key Challenges Odor, purification from DMSOHigh temp, side reactionsCatalyst cost, removal of Pd

Visualizations

experimental_workflow_route1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with: - 3-Iodoanisole - Copper Powder - Sodium Sulfide Nonahydrate B Add Anhydrous DMSO under Inert Atmosphere A->B C Add 1,2-Ethanedithiol B->C D Heat to 100°C for 20 hours C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Washes (HCl, H2O, Brine) E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from 3-iodoanisole.

experimental_workflow_route2 cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Newman-Kwart Rearrangement cluster_step3 Step 3: Hydrolysis A Deprotonate 3-Methoxyphenol with Base B React with N,N-Dimethylthiocarbamoyl Chloride A->B C Workup and Isolate O-aryl thiocarbamate B->C D_thermal Thermal Method: Heat to 200-250°C C->D_thermal High Temp D_pd Catalytic Method: Heat to ~100°C with Pd Catalyst C->D_pd Milder Temp E S-aryl thiocarbamate D_thermal->E D_pd->E F Base Hydrolysis (e.g., KOH/MeOH) E->F G Acidify and Extract F->G H Purify by Vacuum Distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via Newman-Kwart rearrangement.

References

Technical Support Center: Best Practices for Working with Air-Sensitive Thiols like 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the air-sensitive reagent, 3-Methoxybenzenethiol. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guides

Issue 1: Low or No Reaction Yield

Question: My reaction with this compound is sluggish or has a very low yield. What could be the cause?

Answer: Low yields in reactions involving this compound are frequently due to the degradation of the thiol through oxidation. Thiols are susceptible to oxidation by atmospheric oxygen, which converts them into disulfides.[1] This disulfide byproduct is unreactive in many desired transformations, leading to a lower concentration of the active thiol and consequently, poor yields.

Troubleshooting Steps:

  • Verify Reagent Quality: The this compound may have oxidized during storage. Use a freshly opened bottle or purify the thiol prior to use if oxidation is suspected.

  • Employ Inert Atmosphere Techniques: It is critical to handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air.[2] Ensure all glassware is flame-dried to remove moisture and oxygen.[3][4]

  • Degas Solvents: Solvents can contain dissolved oxygen which can contribute to thiol oxidation.[1] Degas all solvents immediately before use through methods like freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.[1]

  • Check for Peroxides: Ethereal solvents like THF or diethyl ether can form explosive peroxides which can also oxidize thiols. Always test for the presence of peroxides before use.

Issue 2: Unexpected Precipitate Formation

Question: I observed a white precipitate forming in my reaction mixture containing this compound. What is it and how can I prevent it?

Answer: The formation of a white precipitate is a strong indicator of thiol oxidation.[1] The precipitate is likely the disulfide dimer of this compound, which is often less soluble in common organic solvents than the thiol itself.[1]

Preventative Measures:

  • Enhance Inert Atmosphere: Re-evaluate and improve your inert atmosphere setup to ensure a consistently oxygen-free environment.

  • Proper Glassware Preparation: Ensure all glassware is meticulously dried to eliminate adsorbed water and oxygen.[3]

  • Maintain a Closed System: Conduct the reaction in a closed system to minimize any potential exposure to the laboratory atmosphere.[5]

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It is crucial to store it under an inert atmosphere to prevent degradation.[2][6] Recommended storage temperatures are typically between 2-8°C.[6][7]

2. What are the primary safety precautions I should take when working with this compound?

Always handle this compound in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][9] Avoid breathing the vapor, mist, or gas, and prevent contact with skin and eyes.[2] Be aware of its strong, unpleasant odor (stench).[7][8]

3. What are the signs of degradation of this compound?

The primary sign of degradation is oxidation to the corresponding disulfide. This may not be visually apparent in the stock bottle but can manifest as a white precipitate in your reaction vessel or result in diminished reactivity.[1]

4. Can I purify this compound if I suspect it has oxidized?

Yes, purification can be performed by distillation. The boiling point of this compound is approximately 223-226 °C at atmospheric pressure.[7][8] Alternatively, column chromatography can be used for purification.[10]

5. What solvents are compatible with this compound?

This compound is soluble in a variety of organic solvents including methanol, benzene, hexane, toluene, and dichloromethane.[7] It is not miscible or has difficulty mixing with water.[7]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₇H₈OS[7]
Molecular Weight 140.2 g/mol [7]
Appearance Colorless to light yellow liquid[8][11]
Boiling Point 223-226 °C[7][8]
Density 1.13 g/mL at 25 °C[7]
Flash Point 96 °C (204.8 °F)[2][8]
Storage Temperature 2-8 °C[6][7]

Experimental Protocols & Workflows

Detailed Methodology: General Handling of Air-Sensitive this compound
  • Glassware Preparation: Flame-dry all glassware under vacuum or a stream of inert gas to remove adsorbed moisture and oxygen.[3] Allow the glassware to cool to room temperature under an inert atmosphere.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge the system with a dry, inert gas (e.g., nitrogen or argon) for at least 15-30 minutes.[4] Maintain a positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler or a balloon.[3][4]

  • Solvent and Reagent Preparation: Use anhydrous, degassed solvents.[1] Prepare solutions of other reagents under an inert atmosphere.

  • Transfer of this compound: Use a gas-tight syringe to transfer this compound.[3] First, flush the syringe with the inert gas. Insert the needle through a rubber septum into the headspace of the reagent bottle and draw up the inert gas. Expel the gas and then draw the desired volume of the liquid.

  • Addition to Reaction: Insert the syringe needle through the septum on the reaction flask and slowly add the this compound to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS). For TLC analysis of thiols, certain stains like iodine can be effective.[12]

  • Work-up and Purification: Conduct the work-up in a well-ventilated fume hood. Quench the reaction appropriately and proceed with extraction and purification. All glassware that has come into contact with the thiol should be decontaminated.[5]

  • Decontamination: To mitigate the strong odor, glassware can be rinsed with a bleach solution.[5]

Diagrams

experimental_workflow A Glassware Preparation (Flame-dry under inert gas) B Inert Atmosphere Setup (Purge with N2 or Ar) A->B C Solvent & Reagent Prep (Use degassed solvents) B->C D Transfer of this compound (Gas-tight syringe) C->D E Addition to Reaction (Maintain positive pressure) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up & Purification F->G H Decontamination (Bleach rinse) G->H

Caption: Experimental workflow for handling this compound.

troubleshooting_guide Start Low Reaction Yield or Unexpected Precipitate Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_Yes Are the solvents degassed? Q1->A1_Yes Yes A1_No Implement inert atmosphere (N2 or Ar) Q1->A1_No No Q2 Are the solvents degassed? A1_Yes->Q2 A2_Yes Is the thiol fresh? Q2->A2_Yes Yes A2_No Degas solvents (e.g., sparging) Q2->A2_No No Q3 Is the thiol fresh? A2_Yes->Q3 A3_Yes Consider other reaction parameters (temp, conc.) Q3->A3_Yes Yes A3_No Use a fresh bottle or purify the thiol Q3->A3_No No

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of 3-Methoxybenzenethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the 1H NMR spectrum of 3-Methoxybenzenethiol and compares it with the spectra of related compounds, benzenethiol (B1682325) and anisole (B1667542), to highlight the influence of substituents on the benzene (B151609) ring.

Comparative 1H NMR Data

The chemical shifts (δ) in parts per million (ppm), splitting patterns, and integral values for this compound and its analogues are summarized below. These values are crucial for identifying the electronic environment of each proton.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-27.109Triplet1H
H-46.83Multiplet1H
H-56.80Multiplet1H
H-66.688Multiplet1H
-OCH₃3.755Singlet3H
-SH3.445Singlet1H
Benzenethiol Aromatic H's7.42 - 6.97Multiplet5H
-SH3.40Singlet1H
Anisole H-ortho6.880Doublet of Doublets2H
H-meta7.259Triplet2H
H-para6.919Triplet1H
-OCH₃3.745Singlet3H

Interpretation of the this compound Spectrum

The 1H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton.[1]

  • Aromatic Region (6.6-7.2 ppm): The four protons on the benzene ring are chemically non-equivalent and therefore exhibit separate signals. The proton at the 2-position (H-2), situated between the two electron-withdrawing groups (methoxy and thiol), is the most deshielded and appears as a triplet at 7.109 ppm. The protons at positions 4, 5, and 6 appear as a complex multiplet between 6.688 and 6.83 ppm.

  • Methoxy Group (3.755 ppm): The three protons of the methoxy (-OCH₃) group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at 3.755 ppm.

  • Thiol Group (3.445 ppm): The proton of the thiol (-SH) group also appears as a singlet at 3.445 ppm.[1] The absence of coupling to adjacent aromatic protons is common for thiol protons.

Comparison with Analogues

Benzenethiol (Thiophenol): The aromatic protons of benzenethiol appear as a complex multiplet in the range of 6.97-7.42 ppm.[2] The thiol proton signal is observed at 3.40 ppm.[2] The introduction of the methoxy group in this compound causes a general upfield shift of the aromatic protons due to the electron-donating nature of the methoxy group.

Anisole: In anisole, the methoxy group's electron-donating effect through resonance is evident. The ortho (6.880 ppm) and para (6.919 ppm) protons are shifted upfield compared to the meta protons (7.259 ppm) and the protons of benzene (typically around 7.26 ppm).[3] The methoxy group protons in anisole resonate at 3.745 ppm, very close to that in this compound.[3]

Experimental Protocol

The following is a standard procedure for acquiring a 1H NMR spectrum, applicable to the analysis of this compound and similar compounds.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid or 5-10 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented was acquired on a 90 MHz NMR spectrometer.[1] However, modern spectrometers typically operate at higher frequencies (e.g., 300, 400, or 500 MHz) for better resolution.

  • Insert the sample tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

  • Apply a 90° radiofrequency pulse to excite the protons.

  • Acquire the free induction decay (FID) signal. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Set a suitable relaxation delay between scans to allow for the protons to return to their equilibrium state.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key steps and considerations in the interpretation of a 1H NMR spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phasing & Calibration C->D E Chemical Shift (δ) Electronic Environment D->E F Integration Proton Ratio D->F G Splitting Pattern (Multiplicity) Neighboring Protons D->G I Assign Protons to Signals E->I F->I H Coupling Constant (J) Connectivity G->H H->I J Propose Molecular Structure I->J

Caption: Workflow for 1H NMR spectral interpretation.

The molecular structure of this compound with proton assignments is depicted below.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-Methoxybenzenethiol: Experimental vs. Predicted Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 3-methoxybenzenethiol, featuring a detailed comparison of experimental data with computationally predicted values. This report includes a thorough examination of the chemical shifts, detailed experimental protocols, and a comparative analysis with related compounds, anisole (B1667542) and thiophenol.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. Among its variants, 13C NMR spectroscopy is particularly powerful for elucidating the carbon framework of organic molecules. This compound is a key aromatic compound containing both a methoxy (B1213986) and a thiol group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. An accurate understanding and interpretation of its 13C NMR spectrum are crucial for reaction monitoring, quality control, and structural verification.

This guide presents a detailed comparison of experimentally obtained 13C NMR chemical shifts for this compound with data generated from computational prediction tools. Furthermore, the influence of the methoxy and thiol substituents on the chemical shifts of the benzene (B151609) ring is analyzed by comparing the spectrum of this compound with those of anisole and thiophenol.

Comparison of Experimental and Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were obtained from the SpectraBase database and compared with predicted values generated using the online NMR prediction tool, NMRDB.org. The data for the related compounds, anisole and thiophenol, were sourced from ChemicalBook, a comprehensive chemical database. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Carbon AtomThis compound (Experimental)This compound (Predicted - NMRDB.org)Anisole (Experimental)Thiophenol (Experimental)
C1 (C-SH)131.0133.1-130.7
C2115.6116.3120.8130.6
C3 (C-OCH3)160.0159.9159.9-
C4113.3113.1114.0129.5
C5130.0130.4129.5129.5
C6121.5122.2114.0130.6
-OCH355.355.754.8-

Note: The experimental data for this compound was sourced from SpectraBase (ID: I0ma6LGwxRG). The predicted data was generated using NMRDB.org. The experimental data for anisole and thiophenol were obtained from ChemicalBook. The carbon numbering for this compound is as follows: C1 is the carbon attached to the thiol group, C3 is the carbon attached to the methoxy group, and the remaining aromatic carbons are numbered sequentially.

The comparative data reveals a good correlation between the experimental and predicted chemical shifts for this compound, with most deviations being less than 1 ppm. This indicates the reliability of modern NMR prediction algorithms for estimating the spectral properties of such molecules.

The effect of the substituents on the aromatic ring is evident when comparing the chemical shifts with those of anisole and thiophenol. The C3 carbon, attached to the electron-donating methoxy group, is significantly deshielded (shifted downfield) in both this compound and anisole. Conversely, the thiol group in this compound and thiophenol leads to a moderate downfield shift of the attached carbon (C1). The interplay of these two substituents results in the unique chemical shift pattern observed for this compound.

Signaling Pathway and Experimental Workflow

The logical relationship between the different data sets and their contribution to the final analysis can be visualized as follows:

G Data Comparison Workflow A Experimental Data (this compound) E Comparative Analysis A->E B Predicted Data (this compound) B->E C Experimental Data (Anisole) C->E D Experimental Data (Thiophenol) D->E

Caption: Workflow for the comparative analysis of 13C NMR data.

The structural relationship and the numbering of the carbon atoms in this compound are illustrated below:

Caption: Structure of this compound with carbon numbering.

Experimental Protocols

The following is a general experimental protocol for acquiring a standard 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The probe should be tuned to the 13C frequency.

  • The sample is locked on the deuterium (B1214612) signal of the CDCl3.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR pulse sequence is used.

  • The spectral width is typically set from 0 to 220 ppm.

  • The number of scans can range from 128 to 1024, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 2 seconds is commonly used between scans.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0 ppm.

Conclusion

This guide provides a valuable resource for the interpretation of the 13C NMR spectrum of this compound. The close agreement between experimental and predicted data highlights the utility of computational tools in modern spectroscopic analysis. The comparative analysis with anisole and thiophenol offers a clear understanding of the electronic effects of the methoxy and thiol substituents on the aromatic ring. The provided experimental protocol serves as a practical guide for researchers acquiring 13C NMR data for this and similar compounds.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and identification. This guide provides a detailed comparison of the key fragments in the mass spectrum of 3-Methoxybenzenethiol against its structural analogs, anisole (B1667542) and thiophenol, supported by experimental data and established fragmentation principles.

Introduction

This compound is a bifunctional aromatic compound containing both a methoxy (B1213986) and a thiol group. Its mass spectrum provides a unique fragmentation pattern that offers insights into the stability of different fragments and the preferred cleavage pathways. By comparing its spectrum with those of anisole (methoxybenzene) and thiophenol (benzenethiol), we can dissect the influence of each functional group on the overall fragmentation process. This comparative analysis is essential for the confident identification of this compound in complex mixtures and for understanding the fragmentation behavior of related structures.

Experimental Protocols

The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry.

Electron Ionization Mass Spectrometry (EI-MS): A sample of the compound is introduced into the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion (M+) and various fragment ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Key Fragments and Comparison

The mass spectra of this compound, anisole, and thiophenol exhibit characteristic fragments that are summarized in the table below. The data for this compound and thiophenol are based on spectra from the NIST WebBook, while the data for anisole is from MassBank.

m/z Proposed Fragment This compound (Relative Intensity) Anisole (Relative Intensity) Thiophenol (Relative Intensity)
140[M]+•HighN/AN/A
125[M-CH3]+ModerateN/AN/A
110N/ALowN/AHigh ([M]+•)
109[M-OCH3]+ or [M-SH]+ModerateHigh ([M-H]+)Moderate
97[M-CH3-CO]+ModerateN/AN/A
78[C6H6]+•LowHighModerate
77[C6H5]+LowModerateModerate
69[C5H5S]+ModerateN/AN/A
65[C5H5]+LowModerateModerate

Table 1: Comparison of Key Fragments in the Mass Spectra of this compound, Anisole, and Thiophenol. N/A indicates that this fragment is not a significant feature in the spectrum of the respective compound.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows several key pathways, as illustrated in the diagram below. The initial event is the formation of the molecular ion at m/z 140.

Fragmentation_Pathway M [C7H8OS]+• m/z = 140 (Molecular Ion) F1 [C6H5OS]+ m/z = 125 M->F1 - •CH3 F2 [C6H5S]+ m/z = 109 M->F2 - •OCH3 F3 [C6H6O]+• m/z = 94 M->F3 - CS F4 [C5H5S]+ m/z = 97 F1->F4 - CO F5 [C5H5]+ m/z = 65 F2->F5 - CS

Caption: Proposed fragmentation pathway of this compound.

Analysis of Fragmentation:

  • Loss of a Methyl Radical: A prominent fragmentation pathway for this compound is the loss of a methyl radical (•CH3) from the methoxy group, resulting in a fragment at m/z 125. This is a common fragmentation for methoxy-substituted aromatic compounds.

  • Loss of a Methoxy Radical or Thiol Radical: The fragment at m/z 109 can be attributed to the loss of either a methoxy radical (•OCH3) or a thiol radical (•SH). The presence of this peak in both anisole (as [M-H]+) and thiophenol suggests that cleavage of the substituent from the aromatic ring is a favorable process.

  • Formation of the Thiophenium Ion: The peak at m/z 97 is characteristic of the loss of a methyl group followed by the elimination of carbon monoxide (CO), leading to the formation of a stable thiophenium-like ion.

  • Formation of the Cyclopentadienyl (B1206354) Cation: The fragment at m/z 65, corresponding to the cyclopentadienyl cation, is a common feature in the mass spectra of many aromatic compounds and arises from the fragmentation of the benzene (B151609) ring.

Comparative Analysis

  • Influence of the Methoxy Group: The presence of the methoxy group in this compound introduces the characteristic loss of a methyl radical (m/z 125), a feature absent in the spectrum of thiophenol. The fragmentation of anisole is dominated by the loss of a hydrogen atom to form a stable oxonium ion at m/z 107, and the loss of formaldehyde (B43269) (CH2O) to give a fragment at m/z 78, which is also observed in the spectrum of this compound.

  • Influence of the Thiol Group: The thiol group directs fragmentation towards the formation of sulfur-containing ions. The presence of the fragment at m/z 69, likely corresponding to [C5H5S]+, is unique to this compound and highlights the role of the sulfur atom in stabilizing the resulting cation. The molecular ion of thiophenol is observed at m/z 110, and its fragmentation is characterized by the loss of a hydrogen atom and the cleavage of the C-S bond.

Conclusion

The mass spectrum of this compound is a composite of the fragmentation patterns expected from both methoxy and thiol-substituted benzene rings. The key fragments arise from the loss of small radicals such as methyl and methoxy, as well as rearrangements leading to stable cyclic ions. By comparing its spectrum with those of anisole and thiophenol, the distinct contributions of each functional group to the fragmentation process can be clearly identified. This detailed analysis serves as a valuable resource for the accurate identification and structural characterization of this compound and related compounds in various scientific and industrial applications.

FTIR and IR spectroscopy analysis of 3-Methoxybenzenethiol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Methoxybenzenethiol using Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy. It offers a detailed examination of the molecule's functional groups, supported by experimental data and protocols. Furthermore, it compares the insights gained from IR spectroscopy with those from other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), to offer a holistic understanding of the compound's structural characterization.

FTIR and IR Spectroscopy Analysis of this compound

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. For this compound, the key functional groups are the thiol (-SH), the methoxy (B1213986) (-OCH₃), and the aromatic benzene (B151609) ring.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of these functional groups. The table below summarizes the principal peaks and their assignments.

Data Presentation: IR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3060 - 3000C-H Aromatic StretchBenzene Ring
~2950 - 2850C-H Aliphatic Stretch (in -OCH₃)Methoxy Group
~2550S-H StretchThiol Group
~1580, ~1480C=C Aromatic Ring StretchBenzene Ring
~1460C-H Bend (in -OCH₃)Methoxy Group
~1250, ~1040C-O Asymmetric and Symmetric StretchMethoxy Group
~900 - 675C-H Out-of-plane Bending (Aromatic)Benzene Ring

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

FTIR Spectroscopy of Liquid this compound

Objective: To obtain a high-quality infrared spectrum of neat (undiluted) this compound.

Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor 27)[1]

  • This compound (liquid)

  • Salt plates (e.g., NaCl or KBr), polished and moisture-free

  • Pipette or dropper

  • Cleaning solvent (e.g., dry acetone (B3395972) or isopropanol)

  • Lens tissue

Procedure (Neat Liquid/Capillary Film):

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place one to two drops of this compound onto the center of one salt plate.

  • Place the second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates. The liquid should spread to cover the area that will be in the path of the IR beam.

  • Sample Analysis: Carefully place the salt plate assembly into the sample holder in the spectrometer's sample compartment.

  • Acquire the IR spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with the appropriate solvent and lens tissue. Store the plates in a desiccator to prevent damage from moisture.

Mandatory Visualization

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start sample Place 1-2 drops of This compound on a salt plate start->sample sandwich Cover with a second salt plate to create a thin film sample->sandwich background Acquire Background Spectrum sandwich->background acquire Place Sample in Spectrometer and Acquire Spectrum background->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process spectrum Generate IR Spectrum process->spectrum analysis Identify Functional Groups from Characteristic Peaks spectrum->analysis end End analysis->end

Caption: Workflow for FTIR analysis of this compound.

Comparison with Alternative Analytical Techniques

While FTIR/IR spectroscopy is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: This technique identifies the different types of protons (hydrogen atoms) in a molecule and their neighboring protons. For this compound, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the thiol proton. The splitting patterns of the aromatic protons can help determine the substitution pattern on the benzene ring.

  • ¹³C NMR: This technique identifies the different types of carbon atoms. For this compound, we would expect to see separate signals for the methoxy carbon and the six distinct aromatic carbons (four with attached hydrogens and two substituted carbons).

Comparison Summary: FTIR vs. NMR

FeatureFTIR/IR SpectroscopyNMR Spectroscopy
Information Provided Presence of functional groupsConnectivity of atoms (C-H framework)
Strengths Fast, sensitive to functional groups, relatively inexpensiveProvides detailed structural information, stereochemistry
Limitations Limited information on the carbon skeletonLess sensitive, more expensive, requires specific solvents
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture (GC) and provides information about their molecular weight and fragmentation pattern (MS).

  • Gas Chromatography (GC): Can be used to determine the purity of the this compound sample.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure. For this compound, we would expect to see a molecular ion peak at m/z 140.[2] Common fragments would likely result from the loss of a methyl group (-CH₃) from the methoxy group or the loss of the thiol group (-SH).

Comparison Summary: FTIR vs. GC-MS

FeatureFTIR/IR SpectroscopyGC-MS
Information Provided Presence of functional groupsMolecular weight, fragmentation pattern, purity
Strengths Non-destructive, provides direct functional group dataHigh sensitivity, can analyze complex mixtures, gives molecular weight
Limitations Does not provide molecular weight informationDestructive technique, interpretation of fragmentation can be complex

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound This compound FTIR FTIR/IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR GCMS GC-MS Compound->GCMS FTIR_info Functional Groups: - Thiol (-SH) - Methoxy (-OCH₃) - Aromatic Ring FTIR->FTIR_info NMR_info Structural Connectivity: - C-H Framework - Proton Environments - Carbon Environments NMR->NMR_info GCMS_info Molecular Weight & Purity: - Molecular Ion Peak - Fragmentation Pattern - Purity Assessment GCMS->GCMS_info

Caption: Complementary information from different analytical techniques.

References

Comparative Guide to the Analytical Identification of 3-Methoxybenzenethiol: GC-MS, HPLC, and NMR Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical methodologies for the identification and quantification of 3-Methoxybenzenethiol, presenting a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a detailed overview of established protocols for the analytical determination of this compound, a key aromatic thiol compound. The selection of an appropriate analytical technique is critical for accurate identification and quantification in various matrices. This document outlines the experimental procedures for GC-MS, HPLC, and NMR, and presents a comparative summary of their performance characteristics to aid researchers in selecting the most suitable method for their specific application.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key performance indicators for the identification and quantification of this compound using GC-MS, HPLC, and NMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility and polarity, identification by mass-to-charge ratio.Separation by differential partitioning between a mobile and stationary phase.Identification and structural elucidation based on the magnetic properties of atomic nuclei.
Sample Type Volatile and semi-volatile compounds. Derivatization may be required for polar analytes.Soluble compounds in a suitable mobile phase.Soluble compounds in a deuterated solvent.
Sensitivity High (ng/L to µg/L levels), especially with derivatization.Moderate to high, depending on the detector.Lower sensitivity, typically requiring higher concentrations.
Specificity Very high, provides structural information through mass fragmentation patterns.Moderate, dependent on chromatographic separation and detector type.Very high, provides detailed structural information.
Quantitative Analysis Excellent with appropriate internal standards.Excellent with proper calibration.Can be quantitative (qNMR) but often used for structural verification.
Throughput High, suitable for routine analysis of multiple samples.High, with potential for automation.Lower, typically used for detailed analysis of fewer samples.
Typical Application Trace analysis in complex matrices (e.g., environmental, food).Quality control, purity assessment, and analysis of less volatile compounds.Structural confirmation, impurity identification, and mixture analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Identification

Due to the reactive nature of the thiol group, derivatization is often employed to improve the chromatographic properties and sensitivity of this compound for GC-MS analysis. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.

1. Sample Preparation and Derivatization:

  • Extraction: For solid or liquid samples, extract the analyte into a suitable organic solvent such as dichloromethane (B109758) or hexane (B92381) using liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization Reaction:

    • To the extracted sample, add a solution of PFBBr in an appropriate solvent (e.g., acetone) and a catalyst (e.g., potassium carbonate).

    • Heat the mixture at 60°C for 1 hour to facilitate the reaction.

    • After cooling, the resulting pentafluorobenzyl derivative of this compound is ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975C VL MSD or equivalent.

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.[1]

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 5 minutes.[1]

    • Ramp: Increase to 300°C at a rate of 40°C/minute.[1]

    • Final hold: Maintain at 300°C for a specified time to ensure elution of all components.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • The mass spectrum of this compound is characterized by a molecular ion peak at m/z 140 and a significant fragment ion at m/z 125.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

While less common for volatile thiols, HPLC can be used for the analysis of this compound, particularly for samples where derivatization is not desirable or when analyzing less volatile related compounds.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a UV or diode array detector.

  • Column: A C18 reversed-phase column is typically used for the separation of aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized depending on the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is a powerful tool for the unambiguous structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[2]

    • 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignments.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (with PFBBr) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for this compound analysis.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_outcomes Primary Outcomes Analyte This compound GCMS GC-MS (High Sensitivity, High Specificity) Analyte->GCMS Volatility HPLC HPLC (Good for less volatile analogs, Quantitative) Analyte->HPLC Solubility NMR NMR (Definitive Structure Elucidation) Analyte->NMR Purity & Structure Trace Trace Quantification GCMS->Trace QC Quality Control HPLC->QC Structure Structural Confirmation NMR->Structure

Caption: Comparison of analytical techniques for this compound.

References

A Comparative Analysis of the Reactivity of 3-Methoxybenzenethiol and 4-Methoxybenzenethiol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 3-Methoxybenzenethiol and 4-Methoxybenzenethiol, isomers that present distinct electronic properties influencing their behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview supported by theoretical principles and publicly available data.

Executive Summary

The reactivity of the thiol group in this compound and 4-Methoxybenzenethiol is significantly influenced by the position of the methoxy (B1213986) substituent on the benzene (B151609) ring. Theoretical analysis based on Hammett substituent constants and experimental pKa values indicates that 4-Methoxybenzenethiol is generally more reactive as a nucleophile in its thiolate form, while This compound is a slightly stronger acid . This difference in reactivity is attributed to the interplay of inductive and resonance effects of the methoxy group.

Theoretical Framework: Electronic Effects of the Methoxy Group

The methoxy group (-OCH₃) exerts both an inductive effect and a resonance effect on the benzene ring.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi system of the benzene ring. This effect increases electron density at the ortho and para positions, activating the ring towards electrophilic attack at these positions.

The overall electronic effect of the methoxy group is a combination of these two opposing forces.

In 4-Methoxybenzenethiol (para-isomer): The methoxy group is in the para position relative to the thiol group. The resonance effect, which donates electron density to the ring, is dominant at this position. This increased electron density on the sulfur atom enhances the nucleophilicity of the corresponding thiolate anion.

In this compound (meta-isomer): The methoxy group is in the meta position. At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect is the primary influence, which decreases the electron density on the sulfur atom, making the thiolate anion less nucleophilic compared to the para-isomer.

Quantitative Comparison of Electronic and Acidic Properties

The electronic and acidic properties of this compound and 4-Methoxybenzenethiol can be quantitatively compared using Hammett substituent constants (σ) and pKa values.

ParameterThis compound4-MethoxybenzenethiolInterpretation
Methoxy Substituent Position metapara
Hammett Constant (σ) σ_meta_ = +0.115σ_para_ = -0.268A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.
pKa 6.64 (predicted)6.8 (experimental)[1]A lower pKa value indicates a stronger acid.

Analysis:

  • The positive Hammett constant for the meta-methoxy group in this compound signifies its net electron-withdrawing character at this position, primarily due to the inductive effect. This leads to a more acidic thiol group (lower pKa) as the resulting thiolate anion is stabilized by this electron withdrawal.

  • Conversely, the negative Hammett constant for the para-methoxy group in 4-Methoxybenzenethiol indicates a net electron-donating effect due to the dominant resonance effect. This increased electron density destabilizes the thiolate anion, making the thiol less acidic (higher pKa). However, this electron donation significantly enhances the nucleophilicity of the thiolate anion.

Predicted Reactivity Comparison

Based on the theoretical and quantitative data, the following reactivity trends can be predicted:

  • Nucleophilic Reactivity: The thiolate anion of 4-Methoxybenzenethiol is expected to be a stronger nucleophile than that of this compound. This is a direct consequence of the electron-donating resonance effect of the para-methoxy group, which increases the electron density on the sulfur atom. Therefore, in reactions such as nucleophilic substitution (e.g., with alkyl halides) and Michael additions, 4-Methoxybenzenethiol is predicted to react at a faster rate.

  • Acidity: This compound is predicted to be a slightly stronger acid than 4-Methoxybenzenethiol. The electron-withdrawing inductive effect of the meta-methoxy group stabilizes the conjugate base (thiolate), facilitating the dissociation of the proton.

  • Oxidation: The susceptibility to oxidation can be influenced by the electron density on the sulfur atom. The higher electron density on the sulfur of 4-Methoxybenzenethiol might make it more susceptible to oxidation compared to this compound. However, the exact kinetics would depend on the specific oxidizing agent and reaction mechanism.

Experimental Protocols for Reactivity Assessment

To experimentally validate these predicted differences in reactivity, several standard kinetic assays can be employed.

Determination of Nucleophilicity via Reaction with an Electrophile (e.g., Iodoacetamide)

This experiment measures the rate of the Sₙ2 reaction between the thiolate and an electrophile.

Principle: The reaction of a thiol with iodoacetamide (B48618) results in the formation of a stable thioether bond. The rate of this reaction is dependent on the nucleophilicity of the thiolate. The disappearance of the thiol can be monitored over time using various techniques.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and 4-Methoxybenzenethiol of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of iodoacetamide in the same buffer.

  • Kinetic Measurement:

    • Initiate the reaction by mixing the thiol solution with the iodoacetamide solution in a cuvette. Ensure the concentration of iodoacetamide is in large excess (pseudo-first-order conditions).

    • Monitor the decrease in free thiol concentration over time. This can be achieved by taking aliquots at different time points and quantifying the remaining thiol using the Ellman's test (see protocol below).

    • Alternatively, the reaction can be monitored directly if there is a change in absorbance or fluorescence upon product formation.

  • Data Analysis:

    • Plot the natural logarithm of the thiol concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of iodoacetamide.

    • Compare the second-order rate constants for this compound and 4-Methoxybenzenethiol to determine their relative nucleophilicity.

Quantification of Thiol Concentration using Ellman's Test (DTNB Assay)

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. The amount of TNB²⁻ produced is stoichiometric with the amount of free thiol.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: 4 mg/mL DTNB in the reaction buffer.

    • Thiol Standards: Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the reaction buffer.

  • Assay Procedure:

    • To a 96-well plate, add a defined volume of the thiol standard or the unknown sample.

    • Add the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the unknown thiol samples from the standard curve.

Visualizing the Electronic Effects

The following diagram illustrates the electronic effects of the methoxy group in both isomers.

electronic_effects cluster_3_methoxy This compound cluster_4_methoxy 4-Methoxybenzenethiol 3-MeO-Structure Structure 3-MeO-Effects Electronic Effects 3-MeO-Structure->3-MeO-Effects Inductive Effect (-I) > Resonance Effect (+M at meta) 3-MeO-Reactivity Predicted Reactivity 3-MeO-Effects->3-MeO-Reactivity Net Electron-Withdrawing - More acidic thiol - Less nucleophilic thiolate Comparison Comparative Reactivity 3-MeO-Reactivity->Comparison 4-MeO-Structure Structure 4-MeO-Effects Electronic Effects 4-MeO-Structure->4-MeO-Effects Resonance Effect (+M) > Inductive Effect (-I) at para 4-MeO-Reactivity Predicted Reactivity 4-MeO-Effects->4-MeO-Reactivity Net Electron-Donating - Less acidic thiol - More nucleophilic thiolate 4-MeO-Reactivity->Comparison

Caption: Electronic effects and predicted reactivity of 3- and 4-Methoxybenzenethiol.

Experimental Workflow for Reactivity Comparison

The following workflow outlines the steps for an experimental comparison of the two isomers.

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_kinetics 2. Kinetic Experiment cluster_analysis 3. Data Analysis prep_thiols Prepare stock solutions of This compound and 4-Methoxybenzenethiol initiate_reaction Initiate reaction: Thiol + Iodoacetamide prep_thiols->initiate_reaction prep_electrophile Prepare stock solution of Iodoacetamide prep_electrophile->initiate_reaction prep_dtnb Prepare DTNB solution and Thiol standards monitor_reaction Monitor thiol disappearance (e.g., using DTNB assay at time points) initiate_reaction->monitor_reaction plot_data Plot ln[Thiol] vs. time monitor_reaction->plot_data [Thiol] data calc_rate Calculate k_obs and second-order rate constant (k) plot_data->calc_rate compare_rates Compare rate constants of the two isomers calc_rate->compare_rates

Caption: Workflow for comparing the nucleophilic reactivity of the two isomers.

Conclusion

The positional isomerism of the methoxy group in this compound and 4-Methoxybenzenethiol leads to distinct electronic environments for the thiol functional group, resulting in predictable differences in their chemical reactivity. 4-Methoxybenzenethiol, with its electron-donating para-methoxy group, is expected to be the more potent nucleophile, while this compound, influenced by the electron-withdrawing inductive effect of the meta-methoxy group, is predicted to be the more acidic compound. The provided experimental protocols offer a framework for the quantitative validation of these theoretical predictions, enabling researchers to make informed decisions in the selection and application of these reagents in their respective fields.

References

A Comparative Analysis of Methoxybenzenethiols and Chlorobenzenethiols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, antioxidant activity, and reactivity of methoxybenzenethiol and chlorobenzenethiol isomers, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

This guide offers a comprehensive comparison of the ortho, meta, and para isomers of methoxybenzenethiol and chlorobenzenethiol. Understanding the distinct properties endowed by the methoxy (B1213986) (an electron-donating group) and chloro (an electron-withdrawing group) substituents at different positions on the benzene (B151609) ring is crucial for their application in various fields, including drug discovery and materials science. This document summarizes key physicochemical data, delves into their antioxidant potential with supporting experimental protocols, and explores their reactivity in nucleophilic aromatic substitution reactions.

Physicochemical Properties: A Tale of Two Substituents

The electronic nature of the methoxy and chloro groups significantly influences the physicochemical properties of the benzenethiol (B1682325) core. The electron-donating nature of the methoxy group generally increases electron density on the aromatic ring, while the electron-withdrawing chloro group decreases it. These electronic effects, combined with steric factors, lead to variations in acidity (pKa), boiling and melting points, and solubility among the isomers.

PropertyMethoxybenzenethiol IsomersChlorobenzenethiol Isomers
Ortho (2-) Meta (3-)
Molecular Formula C₇H₈OSC₇H₈OS
Molecular Weight ( g/mol ) 140.20140.20
Predicted pKa -6.36[1]
Boiling Point (°C) 99 / 8 mmHg223-226
Melting Point (°C) --
Appearance -Clear colorless to light yellow liquid[2]
Solubility in Water -Not miscible or difficult to mix[1]

Antioxidant Activity: Unraveling the Radical Scavenging Potential

The antioxidant activity of benzenethiols is primarily attributed to the ability of the thiol group (-SH) to donate a hydrogen atom to neutralize free radicals. The nature and position of the substituent on the benzene ring can modulate this activity by influencing the stability of the resulting thiyl radical.

While direct comparative experimental data (e.g., IC50 values) for all isomers of methoxybenzenethiol and chlorobenzenethiol were not found in the reviewed literature, the following general principles apply:

  • Electron-donating groups , like the methoxy group, are generally expected to enhance antioxidant activity, particularly when located at the ortho and para positions. This is because they can stabilize the resulting thiyl radical through resonance.

  • Electron-withdrawing groups , such as the chloro group, are generally expected to decrease antioxidant activity by destabilizing the thiyl radical.

To experimentally determine and compare the antioxidant activities of these compounds, several established assays can be employed.

Experimental Protocols for Antioxidant Activity Assays

Below are detailed methodologies for three common antioxidant assays: DPPH, ABTS, and CUPRAC.

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of concentrations of the test compounds (methoxybenzenethiol and chlorobenzenethiol isomers) in methanol.

    • A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH solution and mix well.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing only methanol and the DPPH solution should also be measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in the same buffer.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard solution to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Data Analysis:

    • The percentage of scavenging is calculated using a similar formula to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

This assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants.

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • To a microplate well or cuvette, add the test compound or standard solution.

    • Add the CUPRAC reagent and mix.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from a calibration curve prepared with a standard antioxidant like Trolox.

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_CUPRAC CUPRAC Assay Workflow DPPH_1 Prepare DPPH Solution DPPH_3 Mix & Incubate DPPH_1->DPPH_3 DPPH_2 Prepare Test Compounds DPPH_2->DPPH_3 DPPH_4 Measure Absorbance at 517 nm DPPH_3->DPPH_4 DPPH_5 Calculate % Inhibition & IC50 DPPH_4->DPPH_5 ABTS_1 Prepare ABTS•+ Solution ABTS_3 Mix & Measure Absorbance at 734 nm ABTS_1->ABTS_3 ABTS_2 Prepare Test Compounds ABTS_2->ABTS_3 ABTS_4 Calculate % Scavenging & TEAC ABTS_3->ABTS_4 CUPRAC_1 Prepare CUPRAC Reagent CUPRAC_3 Mix & Incubate CUPRAC_1->CUPRAC_3 CUPRAC_2 Prepare Test Compounds CUPRAC_2->CUPRAC_3 CUPRAC_4 Measure Absorbance at 450 nm CUPRAC_3->CUPRAC_4 CUPRAC_5 Determine Antioxidant Capacity CUPRAC_4->CUPRAC_5

Caption: Workflow for common antioxidant activity assays.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and related compounds. The reactivity of the aromatic ring towards nucleophilic attack is highly dependent on the nature and position of the substituents.

  • Electron-withdrawing groups , such as the chloro and especially nitro groups, are essential for activating the ring towards SNAr. They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when positioned ortho or para to the leaving group.

  • Electron-donating groups , like the methoxy group, generally deactivate the ring towards SNAr by increasing electron density and destabilizing the negatively charged intermediate.

Therefore, chlorobenzenethiols are expected to be significantly more reactive in SNAr reactions than methoxybenzenethiols. The position of the chloro substituent will also play a crucial role, with ortho and para isomers being more reactive than the meta isomer.

General Experimental Protocol for Kinetic Studies of SNAr Reactions

To quantitatively compare the reactivity of these isomers, kinetic studies can be performed by monitoring the reaction rate under controlled conditions.

Protocol:

  • Reaction Setup:

    • Dissolve the benzenethiol substrate (e.g., a chlorobenzenethiol isomer) in a suitable solvent (e.g., DMSO, DMF).

    • Choose a nucleophile (e.g., piperidine, sodium methoxide) and prepare a solution of known concentration in the same solvent.

    • The reaction should be carried out in a thermostated vessel to maintain a constant temperature.

  • Kinetic Monitoring:

    • The progress of the reaction can be monitored by various techniques, such as:

      • UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption spectrum from the reactants, the change in absorbance at a specific wavelength can be followed over time.

      • High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed by HPLC to determine the concentration of the reactant and product.

      • Conductivity: If the reaction produces ions, the change in conductivity of the solution can be measured.

  • Data Analysis:

    • The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time.

    • From this data, the rate constant (k) for the reaction can be calculated, allowing for a quantitative comparison of the reactivity of the different isomers.

SNAr_Mechanism ArylHalide Aryl Halide (e.g., Chlorobenzenethiol) Meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) ArylHalide->Meisenheimer + Nucleophile (slow) Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substitution Product Meisenheimer->Product - Leaving Group (fast) LeavingGroup Leaving Group (e.g., Cl-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The properties of methoxybenzenethiols and chlorobenzenethiols are distinctly influenced by the electronic nature and position of their substituents. Methoxybenzenethiols, with their electron-donating groups, are expected to exhibit higher antioxidant activity but lower reactivity in nucleophilic aromatic substitution reactions. Conversely, chlorobenzenethiols, with their electron-withdrawing groups, are anticipated to be more reactive in SNAr reactions but possess weaker antioxidant properties.

This guide provides a foundational understanding and the necessary experimental frameworks for researchers to conduct their own comparative studies. Direct experimental investigation is crucial to fully elucidate the structure-property relationships of these important classes of compounds.

References

Validating the Purity of 3-Methoxybenzenethiol: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 3-Methoxybenzenethiol, a key building block in various pharmaceutical and chemical syntheses, requires rigorous purity assessment to control for process-related impurities and degradation products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, complete with experimental protocols and data presentation.

The primary challenge in the analysis of aromatic thiols like this compound lies in their susceptibility to oxidation, which can lead to the formation of disulfides, and their relatively weak UV chromophores, which can limit detection sensitivity in direct HPLC analysis.[1] A common and effective strategy to overcome these challenges is pre-column derivatization, which stabilizes the thiol and introduces a highly detectable tag.[1][2]

Comparison of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC) with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of derivatized analytes between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and polarity of analytes in a gaseous mobile phase, followed by mass-based detection.
Sample Preparation Requires a consistent and reproducible pre-column derivatization step to enhance detection and stability.[1]Often requires derivatization (e.g., silylation) to increase the volatility and thermal stability of the analyte and impurities.[3]
Resolution of Isomers Excellent baseline separation of positional isomers (e.g., 2- and 4-methoxybenzenethiol) can be achieved with optimized column chemistry and mobile phase composition.[3]Good separation of isomers is achievable with high-resolution capillary columns.
Detection Typically uses UV or fluorescence detectors. Fluorescence detection of derivatives offers very high sensitivity.[2][4]Mass spectrometry provides high sensitivity and crucial structural information for impurity identification.[3]
Quantification Provides accurate and precise quantification with proper calibration standards.Excellent for quantification, especially with the use of an internal standard.
Key Advantages Robust and widely available technique. High sensitivity with fluorescent derivatization. Suitable for non-volatile impurities.High specificity and sensitivity. Provides structural information for unknown impurity identification.
Key Limitations Derivatization adds a step to the workflow and can be a source of variability. Does not inherently provide structural information for unknown peaks.Not suitable for non-volatile or thermally labile impurities. Derivatization can be complex.

Experimental Protocols

HPLC Method with Pre-Column Derivatization using Monobromobimane (mBBr)

This protocol is based on established methods for thiol analysis using mBBr, a reagent that reacts with thiols to form highly fluorescent derivatives.[1]

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Monobromobimane (mBBr)

  • This compound analytical standard

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching Solution: 1 M HCl

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in acetonitrile.

    • Accurately weigh the this compound sample to be tested and dissolve it in acetonitrile to a similar concentration as the standard.

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 800 µL of the reaction buffer.

    • Add 100 µL of a freshly prepared 10 mM mBBr solution in acetonitrile.

    • Vortex the mixture and incubate at room temperature in the dark for 15 minutes.

    • Stop the reaction by adding 50 µL of the quenching solution.

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Fluorescence Detection: Excitation at 380 nm, Emission at 480 nm

Alternative Method: GC-MS Analysis

For orthogonal validation and identification of volatile impurities, GC-MS can be employed.

Instrumentation:

  • GC system with a mass spectrometer detector

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation (if derivatization is needed):

    • To enhance volatility, a silylation step may be necessary. To 1 mg of the sample, add a suitable silylating agent (e.g., BSTFA with 1% TMCS) in a compatible solvent like pyridine. Heat at 60°C for 30 minutes.[3]

  • GC-MS Analysis:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Injector Temperature: 250 °C

    • MS Scan Range: m/z 40-300

Data Presentation

The purity of a hypothetical batch of this compound was assessed using the developed HPLC method. The results are summarized below.

AnalyteRetention Time (min)Area (%)Identification
This compound-mBBr 12.5 99.85 Main Peak
Impurity 18.20.05Unknown
Impurity 2 (likely Bis(3-methoxyphenyl) disulfide)18.10.10Tentative based on potential oxidation

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound.

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analytical Methods cluster_data Data Processing & Reporting sample Weigh this compound Sample dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standard Prepare Analytical Standard dissolve_standard Dissolve in Acetonitrile standard->dissolve_standard derivatize_sample React Sample with mBBr dissolve_sample->derivatize_sample gcms GC-MS Analysis (Orthogonal Method) dissolve_sample->gcms derivatize_standard React Standard with mBBr dissolve_standard->derivatize_standard hplc HPLC-Fluorescence Analysis derivatize_sample->hplc derivatize_standard->hplc integrate Integrate Peak Areas hplc->integrate identify Identify Impurities (via GC-MS & Standards) gcms->identify calculate Calculate Purity (%) integrate->calculate report Generate Certificate of Analysis calculate->report identify->report

Purity validation workflow for this compound.

References

A Comparative Guide to Methoxybenzenethiol Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and chemical research, a precise understanding of isomeric differences is fundamental. This guide provides a detailed comparison of 3-Methoxybenzenethiol (C₇H₈OS) and its structural isomers, 2-Methoxybenzenethiol and 4-Methoxybenzenethiol (B147237). While sharing the same molecular formula, the varied placement of the methoxy (B1213986) and thiol groups on the benzene (B151609) ring results in distinct physicochemical properties and spectroscopic signatures. This document outlines these differences through comparative data, experimental protocols, and logical diagrams to aid in their application and analysis.

Elemental Analysis and Physicochemical Properties

The elemental composition of C₇H₈OS provides a baseline for its molecular identity. The theoretical elemental percentages are independent of the isomeric form.

Table 1: Theoretical Elemental Analysis for C₇H₈OS

ElementSymbolAtomic Weight ( g/mol )Molar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.0184.0759.97
HydrogenH1.0088.0645.75
OxygenO16.0016.0011.41
SulfurS32.0732.0722.87
Total 140.20 100.00

The positioning of the methoxy and thiol groups significantly influences the physical properties of the isomers, affecting their behavior in various experimental conditions.

Table 2: Comparison of Physicochemical Properties of Methoxybenzenethiol Isomers

Property2-Methoxybenzenethiol (ortho)This compound (meta)4-Methoxybenzenethiol (para)
CAS Number 7217-59-6[1]15570-12-4696-63-9
Molecular Weight 140.20 g/mol [1]140.20 g/mol 140.20 g/mol
Appearance Clear yellow liquid[2]Clear colorless to light yellow liquidColorless to light orange/yellow clear liquid
Boiling Point 227 °C @ 760 mmHg[1]74.5 °C @ 2.0 Torr227-228 °C @ 760 mmHg[3]
Melting Point 306.7-313.7 °C (decomp.)[4]264.4-268.3 °C (decomp.)291.7-295.8 °C (decomp.)[5]
pKa Not readily available6.36 (Predicted)6.76 (Predicted)

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for distinguishing between the methoxybenzenethiol isomers. The substitution pattern on the benzene ring gives rise to characteristic signals in their respective spectra.

Infrared (IR) Spectroscopy

The primary distinctions in the IR spectra of the isomers are found in the C-H out-of-plane bending region (900-675 cm⁻¹), which is indicative of the substitution pattern on the benzene ring.[6]

  • 2-Methoxybenzenethiol (ortho-disubstituted): A strong absorption band is expected in the range of 770-735 cm⁻¹.

  • This compound (meta-disubstituted): Two distinct bands are anticipated, one between 810-750 cm⁻¹ and another between 710-690 cm⁻¹, along with a third band around 900-860 cm⁻¹.

  • 4-Methoxybenzenethiol (para-disubstituted): A single strong absorption band is characteristic in the 860-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly informative for distinguishing the isomers.

  • 2-Methoxybenzenethiol: Four distinct aromatic protons will appear as complex multiplets. The methoxy (-OCH₃) and thiol (-SH) protons will also be present as singlets, with their chemical shifts influenced by the neighboring groups.

  • This compound: One aromatic proton will be a singlet (or a narrow triplet), while the other three will show complex coupling patterns. The methoxy and thiol protons will appear as singlets.[7]

  • 4-Methoxybenzenethiol: Due to symmetry, only two sets of aromatic protons will be observed, each appearing as a doublet. The methoxy and thiol protons will be present as singlets.[8]

¹³C NMR Spectroscopy: The number of signals in the aromatic region and the chemical shifts of the substituted carbons provide clear differentiation.

  • 2-Methoxybenzenethiol: Six distinct signals are expected in the aromatic region.

  • This compound: Six distinct signals are expected in the aromatic region.

  • 4-Methoxybenzenethiol: Due to symmetry, only four signals will be present in the aromatic region.[9]

Experimental Protocols

Synthesis of Methoxybenzenethiol Isomers

A general and robust method for the synthesis of aryl thiols, adaptable for all three isomers, involves the copper-catalyzed reaction of the corresponding aryl iodide with a sulfur source.[10]

Protocol: Synthesis of Methoxybenzenethiols from Methoxyiodobenzenes

  • To a reaction vessel containing a magnetic stir bar, add the corresponding methoxyiodobenzene (1.0 mmol), copper powder (0.1 mmol, 6.4 mg), and sodium sulfide (B99878) nonahydrate (3.0 mmol, 720 mg).

  • Add dimethyl sulfoxide (B87167) (DMSO) (2 mL) as the solvent.

  • Flush the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,2-ethanedithiol (B43112) (0.1 mmol, 8.4 µL) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 20 hours.

  • After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired methoxybenzenethiol isomer.

Synthesis_Workflow A Mixing Reactants (Aryl Iodide, Cu, Na2S·9H2O, DMSO) B Inert Atmosphere (Argon Flush) A->B 1. C Addition of 1,2-ethanedithiol B->C 2. D Reaction (100 °C, 20h) C->D 3. E Work-up (HCl, EtOAc, H2O, Brine) D->E 4. F Purification (Column Chromatography) E->F 5. G Final Product (Methoxybenzenethiol Isomer) F->G 6.

General workflow for the synthesis of methoxybenzenethiol isomers.
Isomer Separation and Identification by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating the methoxybenzenethiol isomers based on their differences in boiling points and polarity.

Protocol: GC Analysis of Methoxybenzenethiol Isomers

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) is recommended for optimal separation of aromatic isomers.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the mixed isomers in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and hold for 2 minutes. Ramp the temperature at a rate of 10 °C/min to a final temperature of 220 °C and hold for 5 minutes.

    • Detector Temperature: 280 °C (for FID).

  • Data Analysis: Identify the isomers based on their retention times. The elution order will depend on the boiling points and interactions with the stationary phase. Typically, compounds with lower boiling points will elute first.

GC_Analysis_Logic cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 Detection & Analysis A Mixture of Isomers B Dilution in Solvent A->B C Injection B->C D Separation in Column (Based on Boiling Point & Polarity) C->D E Detector (FID/MS) D->E F Chromatogram E->F G Isomer Identification (by Retention Time) F->G

Logical workflow for the GC analysis of methoxybenzenethiol isomers.

References

Cross-Referencing Experimental Spectral Data with PubChem for 3-Methoxybenzenethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 3-Methoxybenzenethiol with the reference data available in the PubChem database. By presenting detailed experimental protocols and clear data tables, this guide aims to facilitate the verification of this compound in a laboratory setting.

Experimental and PubChem Spectral Data Comparison

The following tables summarize the key spectral data for this compound, comparing experimentally obtained values with those cataloged in the PubChem database. This allows for a direct cross-referencing of laboratory results with a trusted public repository.

Infrared (IR) Spectroscopy

PubChem Data (FTIR)[1]Experimental Data (ATR-FTIR)Assignment
~3000 cm⁻¹3065, 2959, 2936 cm⁻¹C-H stretch (aromatic and aliphatic)
~2550 cm⁻¹2550 cm⁻¹S-H stretch
~1580 cm⁻¹1588, 1572 cm⁻¹C=C stretch (aromatic)
~1280 cm⁻¹1285, 1245 cm⁻¹C-O stretch (asymmetric aryl ether)
~1040 cm⁻¹1038 cm⁻¹C-O stretch (symmetric aryl ether)
~770 cm⁻¹768 cm⁻¹C-H bend (out-of-plane aromatic)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

PubChem Data (¹H NMR)[1][2]Experimental Data (¹H NMR)[2]MultiplicityIntegrationAssignment
~7.20 ppm7.19 ppmt1HAr-H
~6.85 ppm6.88 - 6.82 ppmm2HAr-H
~6.70 ppm6.72 ppmm1HAr-H
~3.80 ppm3.80 ppms3H-OCH₃
~3.45 ppm3.46 ppms1H-SH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

PubChem Data (¹³C NMR)[1]Experimental Data (¹³C NMR)[3]Assignment
~160.0 ppm159.9 ppmAr-C-O
~131.9 ppm131.8 ppmAr-C-S
~129.9 ppm129.8 ppmAr-C-H
~121.2 ppm121.1 ppmAr-C-H
~114.5 ppm114.4 ppmAr-C-H
~113.1 ppm113.0 ppmAr-C-H
~55.2 ppm55.2 ppm-OCH₃

Mass Spectrometry (MS)

PubChem Data (GC-MS)[1]Experimental Data (EI-MS)[4]Assignment
140 m/z140 m/z[M]⁺ (Molecular Ion)
125 m/z125 m/z[M-CH₃]⁺
97 m/z97 m/z[M-CH₃-CO]⁺
69 m/z69 m/z[C₄H₅S]⁺
65 m/z65 m/z[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of this compound is placed directly onto the diamond crystal of an ATR accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum is acquired at 300 MHz and the ¹³C NMR spectrum at 75 MHz on a standard NMR spectrometer.

3. Electron Ionization-Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. The sample is ionized using a standard electron ionization source (70 eV). The resulting fragments are separated by a quadrupole mass analyzer and detected to generate the mass spectrum.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental spectral data with the PubChem database.

Spectral_Data_Cross_Referencing_Workflow cluster_Experimental Experimental Analysis cluster_PubChem PubChem Database cluster_Comparison Data Comparison and Validation cluster_Conclusion Conclusion Sample This compound Sample IR Acquire IR Spectrum Sample->IR NMR Acquire NMR Spectra (¹H & ¹³C) Sample->NMR MS Acquire Mass Spectrum Sample->MS CompareIR Compare IR Spectra IR->CompareIR CompareNMR Compare NMR Spectra NMR->CompareNMR CompareMS Compare Mass Spectra MS->CompareMS SearchPubChem Search PubChem for this compound (CID: 84989) PubChemIR Retrieve Reference IR Data SearchPubChem->PubChemIR PubChemNMR Retrieve Reference NMR Data SearchPubChem->PubChemNMR PubChemMS Retrieve Reference MS Data SearchPubChem->PubChemMS PubChemIR->CompareIR PubChemNMR->CompareNMR PubChemMS->CompareMS Validation Compound Identity Validated / Discrepancies Noted CompareIR->Validation CompareNMR->Validation CompareMS->Validation

Caption: Workflow for cross-referencing experimental spectral data with PubChem.

References

A Comparative Analysis of 3-Methoxybenzenethiol and Other Aromatic Thiols in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

Aromatic thiols are a versatile class of compounds that play a crucial role in modern catalysis, acting as ligands, organocatalysts, and key intermediates in the synthesis of complex molecules. The electronic and steric properties of substituents on the aromatic ring significantly influence the thiol's reactivity and catalytic efficacy. This guide provides a comparative study of 3-methoxybenzenethiol and other aromatic thiols in various catalytic applications, supported by experimental data and detailed protocols.

The Influence of the Methoxy (B1213986) Group: An Electronic Perspective

The methoxy (-OCH₃) group at the meta-position of this compound is an electron-donating group through resonance and an electron-withdrawing group through induction. This electronic nature influences the nucleophilicity of the sulfur atom and the stability of reaction intermediates, thereby affecting its performance in catalysis. Generally, electron-donating groups on the aromatic ring of a thiophenol can enhance the catalytic activity in certain reactions by increasing the electron density on the sulfur atom.

Comparative Catalytic Performance in Cross-Coupling Reactions

While direct, comprehensive comparative studies detailing the catalytic performance of this compound are limited, data from studies on structurally similar aromatic thiols, particularly those with methoxy substituents, provide valuable insights. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, serves as an excellent platform for comparing the efficacy of different aromatic thiol-based ligands.

In a study investigating the structural factors of cyclometallated palladium compounds bearing thiosemicarbazone ligands in the Suzuki-Miyaura reaction, it was observed that ligands with methoxy-disubstituted aromatic rings led to the highest conversion rates[1]. This suggests that the presence of a methoxy group can be beneficial for catalytic activity.

Table 1: Comparative Performance of Aromatic Thiol-Derived Ligands in a Model Suzuki-Miyaura Reaction

Thiol Ligand PrecursorSubstituentPositionConversion Rate (%)
Benzenethiol-H-(Baseline)
This compound -OCH₃meta[Data not available; performance expected to be enhanced based on related studies]
4-Methoxybenzenethiol-OCH₃para[Data indicates enhanced performance in related catalytic systems][1]
4-Chlorobenzenethiol-Clpara[Data indicates potentially lower performance due to electron-withdrawing nature]
4-Nitrobenzenethiol-NO₂para[Data indicates potentially lower performance due to strong electron-withdrawing nature]

Note: The data for this compound is inferred based on the positive effect of methoxy groups in similar catalytic systems. Further experimental validation is required for a direct comparison.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Utilizing an Aromatic Thiol-Derived Ligand

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions where aromatic thiols are used as precursors for the synthesis of more complex ligands or where they might play a role in the catalytic system.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Aromatic Thiol-derived Ligand (e.g., a thiosemicarbazone synthesized from the corresponding aromatic thiol) (4 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1) (5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, the aromatic thiol-derived ligand, and the base.

  • Add the solvent system to the tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Catalytic Cycle and Ligand Influence

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The aromatic thiol-derived ligand plays a crucial role in stabilizing the palladium catalyst and facilitating these steps.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' L L = Aromatic Thiol-Derived Ligand Ar-X Ar-X = Aryl Halide Ar'-B(OR)2 Ar'-B(OR)2 = Arylboronic Acid/Ester

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-donating nature of the methoxy group in this compound can influence the electronic properties of the ligand, potentially accelerating the rate-limiting oxidative addition step and stabilizing the palladium(II) intermediate, thereby enhancing the overall catalytic efficiency.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for comparing the performance of different aromatic thiol-derived ligands. The following workflow outlines a general procedure for screening and evaluating catalyst performance.

Catalyst_Screening_Workflow cluster_preparation Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Ligand_Synthesis Synthesize Ligands from Aromatic Thiols Catalyst_Formation Prepare Palladium-Ligand Complexes Ligand_Synthesis->Catalyst_Formation Reaction_Setup Set up Parallel Reactions (Varying Ligands) Catalyst_Formation->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC, GC, HPLC) Reaction_Setup->Reaction_Monitoring Product_Isolation Isolate and Purify Products Reaction_Monitoring->Product_Isolation Yield_Calculation Calculate Reaction Yield and Turnover Number (TON) Product_Isolation->Yield_Calculation Data_Comparison Compare Performance Metrics (Table and Charts) Yield_Calculation->Data_Comparison

References

A Comparative Guide to the Structural Confirmation of 3-Methoxybenzenethiol using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Methoxybenzenethiol with its structural isomers and related compounds using Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require precise structural confirmation of aromatic thiol compounds. Raman spectroscopy offers a distinct molecular fingerprint, making it an invaluable non-destructive technique for distinguishing between isomers with identical chemical formulas but different substituent positions.

Principle of Spectroscopic Differentiation

Structural isomers, such as the ortho-, meta-, and para- forms of methoxybenzenethiol, possess the same molecular formula (C₇H₈OS) but differ in the arrangement of their atoms. This structural variance leads to unique molecular symmetries and, consequently, distinct vibrational modes.[1] Raman spectroscopy probes these vibrational modes, providing a spectrum with peaks corresponding to specific molecular motions like bond stretching and bending.[2][3] The position (wavenumber), intensity, and number of Raman bands are highly sensitive to the substitution pattern on the benzene (B151609) ring, allowing for unambiguous identification and differentiation of isomers.[4][5]

Comparative Analysis of Raman Spectra

The primary method for structural confirmation involves comparing the acquired spectrum of a sample against a known reference spectrum of this compound and observing key differences with the spectra of its positional isomers (2- and 4-Methoxybenzenethiol) and the parent compound, benzenethiol. The most significant variations typically appear in the fingerprint region (< 1600 cm⁻¹), which contains a complex pattern of peaks arising from C-C stretching, C-H in-plane bending, and ring breathing modes.

The following table summarizes the characteristic Raman shifts for key vibrational modes. While a reference FT-Raman spectrum for this compound is documented, specific peak data for all isomers is compiled from general correlation tables and published data on similar aromatic thiols.[6]

Vibrational Mode Approximate Wavenumber (cm⁻¹) This compound 2-/4-Methoxybenzenethiol (Anticipated) Notes
S-H Stretch2530 - 2610Strong, sharp peakStrong, sharp peakThe position of this peak is relatively insensitive to the methoxy (B1213986) group's location but confirms the presence of the thiol functional group.[7][8]
Aromatic C-H Stretch3000 - 3100Multiple weak to medium peaksMultiple weak to medium peaksThe overall pattern can show subtle differences between isomers.
Aromatic Ring C=C Stretch1550 - 1610Strong intensity peak(s)Strong intensity peak(s)The number and precise location of peaks in this region are sensitive to the substitution pattern and symmetry.
CH₂ (in-plane bend)1405 - 1455Medium intensity peakMedium intensity peakAssociated with the methoxy group.
C-O-C Asymmetric Stretch1200 - 1300Strong peakStrong peak, position may shiftThe C-O stretch is a strong indicator of the methoxy group.
Ring Breathing Mode990 - 1100Strong, sharp peakPosition and intensity are highly dependent on the substitution pattern. Para-substitution often yields a very strong, sharp peak.This mode is particularly useful for distinguishing between meta-, ortho-, and para-isomers.[9]
C-S Stretch670 - 780Strong intensity peakStrong intensity peak, position may shiftThe C-S stretching frequency is influenced by coupling with other ring vibrations and can differ between isomers.[7]

Experimental Protocols

A generalized protocol for acquiring the Raman spectrum of liquid aromatic thiols is outlined below.

1. Sample Preparation:

  • Neat Liquid: If the sample is a liquid, it can be analyzed directly. Place a small volume (e.g., 100-200 µL) into a clean glass NMR tube or a quartz cuvette.

  • Solution: Alternatively, dissolve the compound in a solvent with a simple and well-characterized Raman spectrum (e.g., chloroform, methanol).[10][11] Ensure the concentration is sufficient to obtain a good signal-to-noise ratio. A background spectrum of the pure solvent must be acquired for subtraction.

2. Instrumentation:

  • Raman Spectrometer: A benchtop Raman spectrometer equipped with a microscope for precise laser focusing is typically used.

  • Laser Source: An excitation wavelength in the near-infrared (e.g., 785 nm or 1064 nm) is recommended for aromatic compounds to minimize fluorescence, which can obscure the weaker Raman signal.[12][13]

  • Detector: A cooled charge-coupled device (CCD) detector is used to collect the scattered light.

3. Data Acquisition:

  • Laser Power: Use a low laser power (e.g., 10-50 mW) at the sample to avoid laser-induced degradation or heating.[11]

  • Acquisition Time: Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second integration time with 5 accumulations).

  • Calibration: Ensure the spectrometer is calibrated using a known standard (e.g., silicon wafer, polystyrene) before measurement.

4. Data Processing:

  • Background Subtraction: Subtract the spectrum of the solvent and/or sample holder from the raw sample spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad fluorescence background.

  • Peak Analysis: Identify the wavenumber and intensity of the Raman bands for comparison with reference data.

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows for structural confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample Obtain Sample (this compound) Prep Prepare Sample (Neat Liquid or Solution) Sample->Prep Instrument Calibrate Raman Spectrometer Prep->Instrument Acquire Acquire Raman Spectrum (e.g., 785 nm laser) Instrument->Acquire Process Baseline Correction & Solvent Subtraction Acquire->Process PeakID Identify Peak Positions (Wavenumbers) Process->PeakID Compare Compare with Reference Database PeakID->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for Structural Confirmation via Raman Spectroscopy.

Caption: Logic for Isomer Differentiation using Raman Spectra.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive and malodorous compounds like 3-Methoxybenzenethiol are paramount for maintaining a secure laboratory environment and ensuring environmental responsibility.[1] Due to its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and having a strong, unpleasant odor, strict adherence to established disposal protocols is crucial.[2][3][4]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, designed to mitigate risks and ensure the safety of laboratory personnel.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. All work with this chemical must be conducted within a certified chemical fume hood to prevent the inhalation of its potent vapors.[1] The use of personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles, and a laboratory coat.[1][5] An eyewash station and a safety shower should be readily accessible in the facilities where this material is stored or utilized.[2]

Hazard Summary for this compound

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Respiratory Tract Irritation Causes respiratory tract irritation.[2]
Air Sensitivity May decompose on exposure to air.[2]
Odor Strong, unpleasant stench.[2][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the neutralization of this compound waste is through oxidation. This process typically utilizes a bleach (sodium hypochlorite) solution to convert the volatile and odorous thiol into a less reactive and non-malodorous sulfonic acid.[1][6]

1. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions: Collect any unused this compound and its concentrated solutions in a dedicated, properly labeled, and tightly sealed waste container.[5]

  • Contaminated Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.[1][5] These items should be sealed in a zip-lock bag and placed within a wide-mouth plastic jar labeled as hazardous waste.[7]

  • Contaminated Glassware: Non-disposable items like glassware and magnetic stir bars require immediate decontamination after use.[1]

2. Decontamination of Glassware and Equipment:

  • Prepare a bleach bath, typically a 1:1 mixture of household bleach and water, in a plastic container within a fume hood.[8]

  • Immediately after use, place all contaminated glassware into the bleach bath.[8] Ensure the glassware is fully submerged.[8]

  • Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[7][8]

  • After soaking, the decontaminated glassware can be thoroughly rinsed with water and then cleaned using standard laboratory procedures.[1][8]

3. Disposal of Liquid Waste:

  • In a fume hood, slowly add the liquid waste containing this compound to a stirred bleach solution (e.g., commercial 5.25% sodium hypochlorite).[1][5]

  • The reaction is exothermic, so the addition should be controlled to manage the temperature.[5]

  • Allow the mixture to react for an adequate amount of time (monitoring for the disappearance of the thiol odor is a practical indicator) to ensure complete neutralization.

  • The resulting neutralized solution should be disposed of as hazardous corrosive waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[1][5]

4. Spill Management:

  • In the event of a spill, avoid direct contact and ensure the area is well-ventilated.[2]

  • Absorb the spill with an inert material such as sand, vermiculite, or diatomite.[2][5]

  • Collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[2]

  • Ensure that spilled material does not enter drains or waterways.[2][5]

5. Final Disposal:

  • All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings.[5]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents and strong bases.[2]

  • Arrange for the collection and disposal of all waste through your institution's EHS program or a licensed chemical waste disposal company, adhering to all local, regional, and national regulations.[4][5][9]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_collection Step 1: Waste Segregation & Collection cluster_treatment Step 2 & 3: Decontamination & Neutralization cluster_disposal Step 4: Final Disposal pure_compound Pure this compound & Concentrated Solutions liquid_treatment Slowly add to stirred bleach solution pure_compound->liquid_treatment solid_waste Contaminated Solid Waste (Gloves, Pipette Tips) solid_treatment Seal in labeled bag solid_waste->solid_treatment glassware Contaminated Glassware glassware_treatment Submerge in bleach bath (14-24 hours) glassware->glassware_treatment liquid_disposal Dispose as Hazardous Corrosive Waste via EHS liquid_treatment->liquid_disposal solid_disposal Dispose as Solid Hazardous Waste via EHS solid_treatment->solid_disposal glassware_disposal Rinse and clean decontaminated glassware glassware_treatment->glassware_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxybenzenethiol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is known to be an irritant to the skin, eyes, and respiratory system.[1][2][3] It may also be harmful if swallowed or in contact with skin.[2][3] This substance is also noted to be air-sensitive and has a strong stench.[1][3]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecific Requirements
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be necessary in situations with a higher risk of splashing.[4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] It is recommended to inspect gloves prior to use and to use a proper glove removal technique to avoid skin contact with the chemical. Wear appropriate protective clothing to prevent skin exposure, which may include a lab coat, coveralls, or a chemical-resistant suit depending on the scale of the operation.[1][3]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood.[1] If ventilation is inadequate, follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149 and wear a NIOSH-approved respirator.[1]

Operational Plan for Handling this compound

This step-by-step plan outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled.

    • Transport the chemical in a secondary container to a designated storage area.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Keep away from sources of ignition and incompatible substances such as strong bases.[1][3]

    • As this compound is air-sensitive, it should be stored under an inert atmosphere.[1]

  • Handling and Use:

    • All handling of this compound must be conducted in a well-ventilated area or a certified chemical fume hood.[1]

    • Avoid breathing any dust, vapor, mist, or gas.[1]

    • Prevent all contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

    • Wash hands thoroughly after handling.[3][4]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear the appropriate PPE as outlined above.

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1][4]

    • Avoid allowing the spill to enter drains or waterways.[4]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste materials, including empty containers, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

    • Consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C7H8OS
Molecular Weight 140.20 g/mol [2][5]
Appearance Very slightly yellow clear liquid[1]
Flash Point 96 °C (204.8 °F)[1]
CAS Number 15570-12-4[1][2][3][5]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare Workspace Prepare Workspace in Chemical Fume Hood Don PPE->Prepare Workspace Retrieve Chemical Retrieve this compound from Storage Prepare Workspace->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Clean Workspace Clean Workspace and Decontaminate Equipment Perform Experiment->Clean Workspace Spill Spill Occurs Perform Experiment->Spill Dispose Waste Dispose of Waste in Labeled Hazardous Container Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Handle Spill Follow Spill Management Protocol Spill->Handle Spill Handle Spill->Clean Workspace

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.